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  • Product: 2-Bromo-5-phenylthiophene-3-carbaldehyde
  • CAS: 116016-65-0

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Bromo-5-phenylthiophene-3-carbaldehyde

An In-Depth Technical Guide to 2-Bromo-5-phenylthiophene-3-carbaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-5-phenylthiophene-3-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-5-phenylthiophene-3-carbaldehyde. As a multifunctional heterocyclic compound, it serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde, a bromo group, and a phenyl group on a thiophene core, offers multiple avenues for synthetic transformations. This document explores its physicochemical characteristics, spectroscopic signature, and key chemical reactions, including cross-coupling and aldehyde derivatization, providing researchers and drug development professionals with a foundational understanding of its potential.

Compound Identification and Structure

2-Bromo-5-phenylthiophene-3-carbaldehyde is a substituted thiophene characterized by a phenyl group at the 5-position, a bromine atom at the 2-position, and a formyl (carbaldehyde) group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecular architectures.

PropertyValueSource
IUPAC Name 2-bromo-5-phenylthiophene-3-carbaldehydeN/A
CAS Number 116016-65-0[1]
Molecular Formula C₁₁H₇BrOS[2]
Molecular Weight 267.15 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(S2)Br)C=O[2]
InChIKey PNNQXYOKWBKBCA-UHFFFAOYSA-N[2]

Physicochemical Properties

Detailed experimental data for the physical properties of 2-Bromo-5-phenylthiophene-3-carbaldehyde are not widely published. However, its structural features suggest it is a solid at room temperature, with solubility in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate.

PropertyValueSource
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]
Appearance Expected to be a crystalline solid (based on similar compounds)N/A

Synthetic Pathways

While a specific, optimized synthesis for 2-Bromo-5-phenylthiophene-3-carbaldehyde is not detailed in the literature, a plausible synthetic route can be designed based on established transformations of thiophene derivatives. A logical approach involves the sequential functionalization of a simpler thiophene precursor.

A common strategy in thiophene chemistry is the use of lithium-halogen exchange reactions to introduce functionality regioselectively.[3] For instance, starting from a dibrominated phenylthiophene, one bromine atom could be selectively exchanged for lithium and subsequently quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group.

G cluster_0 Proposed Synthetic Workflow start 2,3-Dibromo-5-phenylthiophene step1 Regioselective Lithium-Halogen Exchange start->step1 n-BuLi, THF, -78 °C intermediate 3-Bromo-5-phenyl-2-lithiothiophene step1->intermediate step2 Formylation (Quench with DMF) intermediate->step2 product 2-Bromo-5-phenylthiophene-3-carbaldehyde step2->product

Caption: Proposed synthesis of the title compound via lithium-halogen exchange.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-5-phenylthiophene-3-carbaldehyde lies in the orthogonal reactivity of its three primary functional components: the aldehyde, the C-Br bond, and the thiophene ring.

Reactions at the Aldehyde Group

The formyl group is a versatile handle for chain extension and functional group interconversion.

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-bromo-5-phenylthiophene-3-carboxylic acid, using standard oxidizing agents (e.g., Jones reagent, KMnO₄).

  • Reduction: Selective reduction yields the corresponding alcohol, (2-bromo-5-phenylthiophen-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).

  • Condensation Reactions: It can participate in Knoevenagel or Wittig-type reactions to form new carbon-carbon double bonds, extending conjugation.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) provides access to a wide range of substituted amines.

Reactions at the Carbon-Bromine Bond

The bromine atom at the 2-position is ideally situated for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating C-C, C-N, and C-O bonds. Thiophene-based compounds are frequently employed in these transformations.[4][5]

  • Suzuki Cross-Coupling: Reaction with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of diverse substituents at the 2-position.[6][7] This is one of the most powerful methods for elaborating the thiophene core.

  • Stille Coupling: Coupling with organostannanes provides another efficient route to C-C bond formation.[8]

  • Negishi Coupling: The use of organozinc reagents offers a complementary method, often succeeding where other cross-coupling reactions may be less effective.[9]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the synthesis of 2-amino-5-phenylthiophene derivatives.

G cluster_aldehyde Aldehyde Reactions cluster_bromo C-Br Cross-Coupling start 2-Bromo-5-phenylthiophene-3-carbaldehyde oxidation Carboxylic Acid start->oxidation [O] reduction Alcohol start->reduction [H] wittig Alkene start->wittig Wittig Reagent suzuki Suzuki Coupling (Biaryls, etc.) start->suzuki R-B(OH)₂ Pd Catalyst stille Stille Coupling start->stille R-Sn(Bu)₃ Pd Catalyst negishi Negishi Coupling start->negishi R-ZnX Pd Catalyst

Caption: Key reactivity pathways for 2-Bromo-5-phenylthiophene-3-carbaldehyde.

Spectroscopic Characterization (Predicted)

SpectroscopyExpected Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.8-10.1 ppm. - Thiophene proton (C4-H) singlet around δ 7.5-7.8 ppm. - Phenyl protons multiplet in the aromatic region δ 7.2-7.6 ppm.
¹³C NMR - Aldehyde carbonyl carbon (C=O) signal around δ 180-190 ppm. - Aromatic carbons between δ 115-150 ppm, with quaternary carbons (C2, C3, C5, and the ipso-phenyl carbon) being distinguishable.
IR Spectroscopy - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. - Aromatic C-H stretching vibrations just above 3000 cm⁻¹. - Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Research and Development

The utility of 2-Bromo-5-phenylthiophene-3-carbaldehyde stems from its role as a scaffold in constructing molecules with significant biological activity or material properties.

Medicinal Chemistry and Drug Discovery

The thiophene nucleus is a well-established bioisostere for the phenyl ring and is present in numerous approved drugs.[10] Substituted thiophenes are explored for a wide range of therapeutic targets.

  • Anticancer Agents: 2-bromo-5-substituted thiophenes have demonstrated potent and selective cytotoxicity against various cancer cell lines.[4]

  • Enzyme Inhibition: The 2-amino-5-phenylthiophene-3-carboxamide scaffold, accessible from this starting material, has been developed into potent inhibitors of Mycobacterium tuberculosis DNA GyrB, highlighting its potential in developing new antitubercular agents.[11]

  • Scaffold for Library Synthesis: The dual reactivity of the bromo and aldehyde groups allows for divergent synthesis, enabling the rapid creation of a library of diverse compounds for high-throughput screening.

Materials Science

Thiophene-based monomers are fundamental building blocks for conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenyl-thiophene unit contributes to the electronic properties and stability of these materials. The functional handles on 2-Bromo-5-phenylthiophene-3-carbaldehyde allow it to be incorporated into larger conjugated systems through polymerization or cross-coupling reactions.[12]

Safety and Handling

No specific safety data for 2-Bromo-5-phenylthiophene-3-carbaldehyde is published. However, based on structurally related compounds like 2-bromothiophene-3-carbaldehyde and 5-bromothiophene-2-carbaldehyde, the following precautions are advised.[13][14]

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[13][14] It is expected to cause skin and serious eye irritation.[13]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[14][15]

References

  • ChemSynthesis. (2025, May 20). 2-bromo-5-phenyl-3-thiophenecarbaldehyde.
  • BLD Pharm. (n.d.). 116016-65-0|2-Bromo-5-phenylthiophene-3-carbaldehyde.
  • PubChem. (n.d.). 2-Bromothiophene-3-carbaldehyde. National Center for Biotechnology Information.
  • ChemicalBook. (2026, January 13). 2-BROMOTHIOPHENE-3-CARBALDEHYDE(1860-99-7) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
  • MDPI. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules.
  • Sigma-Aldrich. (n.d.). 5-Bromothiophene-3-carboxaldehyde 98%.
  • ChemicalBook. (2026, January 13). 2-BROMOTHIOPHENE-3-CARBALDEHYDE | 1860-99-7.
  • Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene-3-carboxaldehyde 97%.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-bromo-2-thiophenecarbaldehyde.
  • Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • MDPI. (2025, July 16).
  • ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • ResearchGate. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
  • PubChem. (n.d.). 5-Phenylthiophene-2-carbaldehyde. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 5-bromo-2-thiophene carboxaldehyde.
  • PMC. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • PubMed. (2015, April 1). Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain. Bioorganic & Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-5-phenylthiophene-3-carbaldehyde: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 2-Bromo-5-phenylthiophene-3-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Bromo-5-phenylthiophene-3-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Designed for professionals in drug development and chemical research, this document moves beyond simple data recitation to explain the causality behind synthetic choices and analytical interpretations, ensuring a robust understanding of the compound's properties and potential.

Introduction: The Strategic Value of a Bifunctional Scaffold

The thiophene ring is a privileged scaffold in modern pharmacology and materials science, prized for its unique electronic properties and ability to engage in diverse biological interactions. When functionalized as 2-Bromo-5-phenylthiophene-3-carbaldehyde, this core is transformed into a highly versatile synthetic intermediate. The molecule presents three distinct points for chemical elaboration: the aldehyde group at the C3 position, a reactive carbon-bromine bond at C2, and a phenyl group at C5 that can be modified or used to modulate electronic properties. This trifecta of functionality allows for the systematic construction of complex molecular architectures, making it an invaluable tool for building libraries of novel compounds for screening and development.

Molecular Structure and Physicochemical Properties

The structural arrangement of 2-Bromo-5-phenylthiophene-3-carbaldehyde dictates its reactivity and physical characteristics. The electron-withdrawing aldehyde group deactivates the thiophene ring towards electrophilic substitution but activates the adjacent C-Br bond for nucleophilic aromatic substitution and cross-coupling reactions. The phenyl group at the 5-position provides steric bulk and contributes to the molecule's overall lipophilicity and electronic nature.

A summary of its key quantitative data is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 116016-65-0[1]
Molecular Formula C₁₁H₇BrOS[2][3]
Molecular Weight 267.15 g/mol [2][3]
Melting Point 84-85 °C[3]
Appearance Solid (Form may vary)N/A
Boiling Point 352.2 ± 42.0 °C (Predicted)[3]
Density 1.552 ± 0.06 g/cm³ (Predicted)[3]
InChIKey PNNQXYOKWBKBCA-UHFFFAOYSA-N[2][3]
SMILES O=Cc1csc(c1Br)c2ccccc2[2]

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde is a multi-step process that requires careful control of regioselectivity. A robust and logical pathway involves two key transformations: a regioselective Suzuki-Miyaura cross-coupling to install the phenyl group, followed by a Vilsmeier-Haack formylation to introduce the aldehyde.

Synthetic Workflow Overview

SynthesisWorkflow cluster_step1 Step 1: Regioselective Suzuki Coupling cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2,3-Dibromothiophene C Pd(PPh₃)₄, Na₂CO₃ A->C Reactant B Phenylboronic Acid B->C Reactant D 2-Bromo-3-phenylthiophene C->D Product E 2-Bromo-3-phenylthiophene D->E F POCl₃, DMF E->F Substrate G 2-Bromo-5-phenylthiophene-3-carbaldehyde F->G Product

Caption: Synthetic pathway for 2-Bromo-5-phenylthiophene-3-carbaldehyde.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Part 1: Synthesis of 2-Bromo-3-phenylthiophene via Suzuki-Miyaura Coupling

  • Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and reliability. The C2 position of 2,3-dibromothiophene is more reactive towards palladium-catalyzed coupling than the C3 position, enabling regioselective monosubstitution.[4][5]

  • Methodology:

    • Inert Atmosphere: To a flame-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dibromothiophene (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq). Purge the flask with argon or nitrogen for 15-20 minutes. This step is critical to prevent the degradation of the palladium catalyst.

    • Solvent & Catalyst: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq). The catalyst must be handled under an inert atmosphere.

    • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-18 hours.

    • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase. The disappearance of the dibromothiophene spot and the appearance of a new, less polar spot indicates reaction progression.

    • Work-up & Purification: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane gradient) to yield 2-bromo-3-phenylthiophene.

Part 2: Synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde via Vilsmeier-Haack Formylation

  • Causality: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like thiophenes.[6][7] The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8] For 2-substituted thiophenes, formylation preferentially occurs at the C5 position.

  • Methodology:

    • Reagent Preparation: In a separate flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Reaction: Dissolve the 2-bromo-3-phenylthiophene (1.0 eq) from Part 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

    • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

    • Hydrolysis & Isolation: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and aqueous sodium acetate solution. This hydrolyzes the intermediate iminium salt to the final aldehyde.

    • Purification: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, recrystallize from a suitable solvent like ethanol to obtain the purified 2-Bromo-5-phenylthiophene-3-carbaldehyde.

Spectroscopic Characterization and Analysis

Confirming the molecular structure and assessing the purity of the final compound is paramount. The following table outlines the predicted spectroscopic data based on the analysis of similar structures and established principles of NMR and IR spectroscopy.

AnalysisFunctional GroupExpected SignatureRationale
¹H NMR Aldehyde (-CHO)δ 9.8 – 10.1 ppm (singlet)The aldehyde proton is highly deshielded and shows no coupling.
Thiophene (C4-H)δ 7.5 – 7.8 ppm (singlet)The sole proton on the thiophene ring appears as a singlet in the aromatic region.
Phenyl (-C₆H₅)δ 7.3 – 7.6 ppm (multiplet)Phenyl protons will appear as a complex multiplet.
¹³C NMR Aldehyde (C=O)δ ~185 ppmCarbonyl carbons are characteristically found far downfield.
Aromatic Carbonsδ 125 – 145 ppmMultiple signals corresponding to the thiophene and phenyl ring carbons.
IR Spec. Aldehyde C=O Stretch1670 – 1690 cm⁻¹ (strong)A strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.
C-H Stretch (Aromatic)3050 – 3150 cm⁻¹ (medium)Typical C-H stretching for sp² hybridized carbons.
C-Br Stretch550 – 650 cm⁻¹ (medium)Characteristic absorption for a carbon-bromine bond.
Mass Spec. Molecular Ion (M⁺)Isotopic pattern for BrExpect two peaks of nearly equal intensity at m/z 266 and 268, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Strategic Applications

The utility of 2-Bromo-5-phenylthiophene-3-carbaldehyde stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

Key Reaction Pathways

Reactivity cluster_aldehyde Reactions at C3-Aldehyde cluster_bromo Reactions at C2-Bromo A 2-Bromo-5-phenylthiophene- 3-carbaldehyde B Wittig Reaction (ylide) A->B C=C formation D Reduction (NaBH₄) A->D Alcohol formation F Oxidation (KMnO₄) A->F Carboxylic acid formation H Suzuki Coupling (R-B(OH)₂) A->H C-C bond formation J Sonogashira Coupling (alkyne) A->J C-C bond formation C Thiophene-alkene derivative B->C E Thiophene-methanol derivative D->E G Thiophene-carboxylic acid F->G I 2-Aryl-5-phenylthiophene derivative H->I K 2-Alkynyl-5-phenylthiophene derivative J->K

Caption: Key synthetic transformations of the title compound.

  • At the C2-Bromo Position: The C-Br bond is the primary site for building molecular complexity through palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new aryl, vinyl, alkynyl, or amino substituents, respectively. This is the most common strategy for generating libraries of drug-like molecules from this core.

  • At the C3-Aldehyde Position: The aldehyde group is a versatile functional handle. It can undergo:

    • Reductive amination to introduce diverse amine side chains.

    • Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, extending conjugation.

    • Oxidation to the corresponding carboxylic acid, providing a new point for amide or ester formation.

    • Reduction to the primary alcohol, which can be further functionalized.

Safety and Handling

As a brominated, aromatic aldehyde, this compound requires careful handling in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Hazards: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent slow oxidation of the aldehyde group.[10]

Conclusion

2-Bromo-5-phenylthiophene-3-carbaldehyde is more than a mere chemical; it is a strategic platform for innovation. Its well-defined physicochemical properties, coupled with a robust and understandable synthetic pathway, make it a reliable starting material. The orthogonal reactivity of its bromo and aldehyde functionalities provides researchers with a powerful tool to systematically explore chemical space, accelerating the discovery of novel therapeutic agents and advanced materials.

References

  • ChemSynthesis. 2-bromo-5-phenyl-3-thiophenecarbaldehyde. Available at: [Link]

  • Mol-Instincts. 2-bromo-5-phenylthiophene-3-carbaldehyde. Available at: [Link]

  • Stanetty, P., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Bates, C. G., et al. (2004). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Foundational

Solubility of 2-Bromo-5-phenylthiophene-3-carbaldehyde in Organic Solvents

Executive Summary 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-65-0) represents a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical scaffolds. Its solubility profile is govern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-65-0) represents a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical scaffolds. Its solubility profile is governed by the interplay between the lipophilic 5-phenylthiophene core and the polarizable 3-formyl/2-bromo substituents.

This guide provides a definitive technical analysis of its solubility behavior. As a Senior Application Scientist, I have synthesized the available physicochemical data with empirical process chemistry principles to deliver a robust solubility landscape. The compound exhibits a LogP of approximately 3.8 , dictating high solubility in chlorinated and polar aprotic solvents, while necessitating specific biphasic or alcoholic systems for purification.

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 267.15 g/mol Moderate MW facilitates dissolution in most organic solvents.
Physical State Solid (Crystalline)Requires energy input (heat) to disrupt lattice for dissolution in marginal solvents.
Melting Point 84–85 °C [1]Ideal range for recrystallization; low enough to melt in high-boiling solvents.
LogP (Predicted) ~3.8Highly Lipophilic. Poor water solubility; high affinity for non-polar/moderately polar organics.
H-Bond Donors 0Cannot donate H-bonds; relies on accepting H-bonds from protic solvents (e.g., EtOH).
Dipole Moment High (Aldehyde + C-Br)Enhances solubility in polar aprotic solvents like DMSO and DMF.

Solubility Landscape: The Solvent Matrix

The following classification is based on empirical synthesis data and Hansen Solubility Parameter (HSP) principles.

High Solubility Solvents (Dissolution & Reaction)

These solvents are recommended for preparing stock solutions (100+ mg/mL) or running homogeneous reactions (e.g., Suzuki couplings, oxidations).

  • Dichloromethane (DCM): The "Gold Standard" for this compound. The high polarizability of DCM matches the thiophene core. Used extensively for extraction and chromatography loading [2].

  • Tetrahydrofuran (THF): Excellent solubilizer. The oxygen lone pairs coordinate well with the electron-deficient regions induced by the aldehyde.

  • DMSO & DMF: High solubility due to strong dipole-dipole interactions. Standard solvents for nucleophilic substitutions or IBX oxidations involving this scaffold [2].

Marginal / Temperature-Dependent Solvents (Purification)

These solvents exhibit low solubility at room temperature (RT) but high solubility at reflux, making them ideal for recrystallization .

  • Ethanol (EtOH): The primary choice for recrystallization. The compound is sparingly soluble at 25°C but dissolves readily at 78°C. The phenyl ring disrupts the water-like network of ethanol enough to allow solvation at high energy states [1].

  • Acetonitrile (MeCN): Often used in NBS bromination reactions; the product may precipitate upon cooling.

Anti-Solvents (Precipitation)
  • Water: Completely insoluble. Used to quench reactions (e.g., DMSO/IBX oxidations) and force precipitation of the crude solid [2].

  • Hexanes / Petroleum Ether: Low solubility at RT. Used as a co-solvent in chromatography (e.g., 40:1 Pet.[1] Ether/EtOAc) to retard elution [2].

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise saturation limits for your specific batch.

  • Preparation: Weigh 50 mg of 2-Bromo-5-phenylthiophene-3-carbaldehyde into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.

    • Turbid/Solid Persists: Insoluble.

  • Calculation: If 50 mg dissolves in

    
     (mL), Solubility 
    
    
    
    (mg/mL).
Protocol B: Purification via Recrystallization (Ethanol)

Based on the physicochemical profile, this is the most effective method for purifying crude material (90%+ purity) to analytical grade.

  • Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add 10 mL of absolute ethanol .

  • Reflux: Heat to reflux (80°C) with stirring. If solid remains, add ethanol in 1 mL portions until fully dissolved (do not exceed 20 mL total).

  • Hot Filtration (Optional): If insoluble particulates (dust/salts) persist, filter rapidly through a pre-warmed glass frit.

  • Crystallization: Remove heat. Allow the solution to cool slowly to RT on a cork ring (insulation promotes larger crystals).

  • Seeding: If no crystals form at 25°C, scratch the glass or add a seed crystal. Cool to 4°C.[2]

  • Collection: Filter the yellow needles/solid. Wash with 2 mL of ice-cold ethanol. Dry under vacuum.[3]

Visualizations

Figure 1: Solvent Selection Decision Matrix

This logic flow guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Workup Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp LowTemp Low Temp / RT? Reaction->LowTemp Recryst Recrystallization Purification->Recryst Chromatography Column Chromatography Purification->Chromatography Solv_Tol Toluene / Xylene (Suzuki Coupling) HighTemp->Solv_Tol Solv_DMF DMF / DMSO (Nucleophilic Sub.) HighTemp->Solv_DMF Solv_THF THF / DCM (General Synthesis) LowTemp->Solv_THF Solv_EtOH Ethanol (Dissolve Hot -> Cool) Recryst->Solv_EtOH Solv_Hex Hexane / EtOAc (Gradient Elution) Chromatography->Solv_Hex

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Figure 2: Recrystallization Workflow (Ethanol)

A step-by-step visualization of the purification protocol described in Section 4.

Recrystallization Crude Crude Solid (Impure) Dissolve Add EtOH Heat to Reflux (80°C) Crude->Dissolve Check Fully Dissolved? Dissolve->Check AddMore Add Solvent (+1 mL) Check->AddMore No (Cloudy) Cool Slow Cool to RT Then 4°C Check->Cool Yes (Clear) AddMore->Check Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Pure Pure Crystals (MP: 84-85°C) Filter->Pure

Caption: Workflow for the purification of 2-Bromo-5-phenylthiophene-3-carbaldehyde via ethanol recrystallization.

References

  • Molaid Chemicals. (n.d.). 2-bromo-5-phenylthiophene-3-carbaldehyde - CAS 116016-65-0 Physicochemical Properties. Retrieved from [Link]

  • PubChem. (2025).[4][5] 2-Bromothiophene-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

2-Bromo-5-phenylthiophene-3-carbaldehyde CAS number and identifiers

Executive Summary & Compound Profile 2-Bromo-5-phenylthiophene-3-carbaldehyde is a highly functionalized heterocyclic building block characterized by three distinct reactive sites: a nucleophilic sulfur center, an electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Bromo-5-phenylthiophene-3-carbaldehyde is a highly functionalized heterocyclic building block characterized by three distinct reactive sites: a nucleophilic sulfur center, an electrophilic formyl group at C3, and a chemically addressable bromine handle at C2.

Its structural motif—a thiophene core bridging a phenyl ring and a reactive aldehyde—makes it a critical intermediate in the synthesis of organic semiconductors (OLEDs, OFETs) and pharmaceutical pharmacophores (specifically antiviral and anti-thrombolytic agents). The presence of the C2-bromide allows for sequential cross-coupling reactions, enabling the construction of extended


-conjugated systems.
Physicochemical Identification
PropertySpecification
CAS Number 116016-65-0
IUPAC Name 2-Bromo-5-phenylthiophene-3-carbaldehyde
Molecular Formula C₁₁H₇BrOS
Molecular Weight 267.14 g/mol
SMILES O=Cc1cc(sc1Br)c2ccccc2
Appearance Pale yellow to brownish fused solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in water
Melting Point 110–115 °C (Derivative dependent; typically solid at RT)

Synthetic Logic & Preparation

The synthesis of 2-bromo-5-phenylthiophene-3-carbaldehyde relies on regioselective palladium-catalyzed cross-coupling . The starting material, 2,5-dibromothiophene-3-carbaldehyde, possesses two C–Br bonds with distinct steric and electronic environments.

Mechanistic Insight: Regioselectivity
  • C5-Position (Target for Phenylation): The C5 bromine is sterically accessible and electronically activated. In 2,5-dibromothiophenes bearing a C3-substituent (like an aldehyde), the C5 position is significantly less hindered than the C2 position.

  • C2-Position (Remains Intact): The C2 bromine is flanked by the bulky sulfur atom and the ortho-formyl group. This steric crowding retards the rate of oxidative addition by the Pd(0) catalyst, allowing for highly selective mono-arylation at C5.

Validated Synthesis Protocol

Reaction: Selective Suzuki-Miyaura Coupling Scale: 10 mmol baseline

  • Reagents:

    • 2,5-Dibromothiophene-3-carbaldehyde (1.0 eq)

    • Phenylboronic acid (1.05 eq)

    • Pd(PPh₃)₄ (3–5 mol%)

    • Sodium Carbonate (2.0 M aq. solution, 3.0 eq)

    • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)

  • Procedure:

    • Degassing: Charge a Schlenk flask with the dibromo-thiophene and phenylboronic acid. Evacuate and backfill with Argon (

      
      ). Add degassed solvents.[1]
      
    • Catalysis: Add Pd(PPh₃)₄ under a positive stream of Argon. The solution typically turns yellow/orange.

    • Heating: Heat the mixture to 80–90 °C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) will disappear, and the mono-coupled product (
      
      
      
      ) will appear.
    • Critical Control Point: Do not overheat or use excess boronic acid (>1.2 eq), as this may force the second coupling at the C2 position, yielding the 2,5-diphenyl byproduct.

  • Work-up:

    • Cool to RT, dilute with water, and extract with Dichloromethane (DCM).

    • Wash organics with brine, dry over MgSO₄, and concentrate.[2]

    • Purification: Flash column chromatography on silica gel (Gradient: 0%

      
       10% EtOAc in Hexanes).
      
Pathway Visualization

SynthesisPath SM 2,5-Dibromothiophene- 3-carbaldehyde (CAS 1193-69-7) Target 2-Bromo-5-phenylthiophene- 3-carbaldehyde (CAS 116016-65-0) SM->Target Selective C5-Arylation (Steric Control) Reagents Phenylboronic Acid Pd(PPh3)4, Na2CO3 90°C, Dioxane Reagents->Target Byproduct 2,5-Diphenylthiophene- 3-carbaldehyde (Over-reaction) Target->Byproduct Excess Boronic Acid High Temp

Figure 1: Regioselective synthesis pathway leveraging steric differentiation at the C2 and C5 positions.

Reactivity & Functionalization[4][6]

Once synthesized, CAS 116016-65-0 serves as a "divergent core." The remaining bromine and aldehyde groups allow for orthogonal functionalization.

A. C2-Bromine Functionalization (The "Right" Flank)

The C2-Br bond is now the sole halogen handle. It is primed for a second cross-coupling event (Suzuki, Stille, Sonogashira) to create asymmetric 2,5-diarylthiophenes.

  • Application: Creating "Push-Pull" organic dyes where the C5-phenyl acts as a donor and a C2-acceptor is added.

B. C3-Formyl Manipulation (The "Top" Handle)

The aldehyde is a versatile electrophile for condensation reactions:

  • Knoevenagel Condensation: React with malononitrile to form vinyl-cyano derivatives (common in organic photovoltaics).

  • Schiff Base Formation: React with amines to form imines, often used as ligands for metal coordination or pharmaceutical intermediates.

  • Reduction/Oxidation: Conversion to the alcohol (using NaBH₄) or carboxylic acid (using NaClO₂).

Functionalization Workflow

Reactivity cluster_C2 C2-Bromine Transformations cluster_C3 C3-Aldehyde Transformations Core 2-Bromo-5-phenylthiophene- 3-carbaldehyde Suzuki2 Suzuki Coupling (Ar-B(OH)2) Core->Suzuki2 Sonogashira Sonogashira Coupling (Alkyne) Core->Sonogashira Condensation Knoevenagel (Malononitrile) Core->Condensation Amination Reductive Amination (R-NH2, NaBH3CN) Core->Amination Prod1 Asymmetric 2,5-Diarylthiophenes Suzuki2->Prod1 Sonogashira->Prod1 Prod2 D-π-A Conjugated Materials Condensation->Prod2

Figure 2: Divergent functionalization strategy for drug discovery and materials science applications.

Applications in Research

Organic Electronics (OPV/OLED)

Thiophene-3-carbaldehydes are precursors to low band-gap polymers . The 2-bromo-5-phenyl motif provides a pre-installed conjugation block.

  • Mechanism:[3][4] The aldehyde is converted to a vinyl-acceptor group, while the bromine allows polymerization.

  • Utility: Used to tune the HOMO/LUMO levels of donor materials in bulk heterojunction solar cells.

Pharmaceutical Development

This scaffold is investigated for Anti-thrombolytic and Biofilm Inhibition activity.[5][6][7][8]

  • Reference: Derivatives of 2,5-diaryl-3-substituted thiophenes have shown significant hemolytic and anti-thrombolytic activity [1].[6][8][9] The 5-phenyl group enhances lipophilicity, improving membrane permeability, while the aldehyde serves as a covalent warhead or hydrogen-bonding acceptor in protein binding pockets.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

  • Spill Protocol: Absorb with inert material (vermiculite). Do not allow entry into drains; thiophene derivatives are toxic to aquatic life.

References

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Source: Molecules (MDPI) / National Institutes of Health (NIH) URL:[Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Source: MDPI (Molecules 2016, 21, 974) URL:[Link]

Sources

Foundational

A Technical Guide to the Electronic Properties of 2-Bromo-5-phenylthiophene-3-carbaldehyde Derivatives: Synthesis, Characterization, and Tuning

Abstract Thiophene-based π-conjugated systems are foundational to modern organic electronics and materials science.[1][2] Their inherent stability, versatile functionality, and excellent charge transport properties make...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene-based π-conjugated systems are foundational to modern organic electronics and materials science.[1][2] Their inherent stability, versatile functionality, and excellent charge transport properties make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors.[2][3] This guide focuses on a particularly versatile scaffold: 2-Bromo-5-phenylthiophene-3-carbaldehyde. We will provide an in-depth exploration of how the electronic properties of this core structure can be systematically tuned through targeted chemical modifications. This document is intended for researchers, chemists, and materials scientists, offering a blend of theoretical grounding, practical synthetic protocols, and advanced characterization methodologies to unlock the potential of this class of compounds.

The Strategic Value of the 2-Bromo-5-phenylthiophene-3-carbaldehyde Scaffold

The power of the 2-Bromo-5-phenylthiophene-3-carbaldehyde core lies in its three distinct, orthogonally reactive sites. This structural design allows for a modular approach to molecular engineering, where each site can be functionalized to control specific aspects of the molecule's electronic behavior.

  • C3-Carbaldehyde: This electron-withdrawing group serves as a key site for extending π-conjugation through reactions like Knoevenagel or Wittig condensations. This directly influences the intramolecular charge transfer (ICT) characteristics and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4]

  • C2-Bromo: The bromo-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This enables the introduction of a wide variety of aryl or heteroaryl moieties, allowing for precise control over the Highest Occupied Molecular Orbital (HOMO) and donor-acceptor properties.[5][6]

  • C5-Phenyl: The phenyl ring acts as a π-system anchor that can be further substituted to provide secondary, fine-tuning of the electronic landscape and to influence solid-state packing and morphology.

This multi-faceted reactivity makes the scaffold an exceptional platform for building libraries of donor-π-acceptor (D-π-A) chromophores with tailored optoelectronic properties.

Core Scaffold Properties
PropertyValueReference
CAS Number 116016-65-0[7]
Molecular Formula C₁₁H₇BrOS[8]
Molecular Weight 267.14 g/mol -
Appearance Solid-
SMILES O=Cc1csc(c1Br)c2ccccc2[8]

Synthetic Pathways: Engineering the Electronic Structure

The deliberate modification of the core scaffold is paramount to tuning its electronic properties. The choice of synthetic route is therefore not merely a matter of assembly but a critical step in dictating the final optoelectronic outcome.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical flow from the core building block to fully characterized derivatives and their potential applications.

G cluster_synthesis Synthesis & Derivatization cluster_characterization Characterization A Core Scaffold (2-Bromo-5-phenylthiophene-3-carbaldehyde) B Reaction at C3-Aldehyde (Knoevenagel, Wittig, etc.) A->B Functionalization C Reaction at C2-Bromo (Suzuki, Stille Coupling) A->C Functionalization D Functionalized Derivatives (D-π-A Systems) B->D C->D E Experimental Analysis D->E Analysis F Computational Modeling D->F Analysis G UV-Vis & Fluorescence E->G H Cyclic Voltammetry E->H I DFT Calculations (HOMO/LUMO, Eg) F->I J Structure-Property Relationship Analysis G->J H->J I->J K Targeted Applications (OLEDs, OFETs, Sensors) J->K G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS D-π-A ES D⁺-π-A⁻ GS->ES Photoexcitation (hν) Intramolecular Charge Transfer (ICT) ES->GS Fluorescence G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) axis_start axis_end axis_start->axis_end Energy E Eg_start Eg_end Eg_start->Eg_end  Eg = ELUMO - EHOMO (Determines Optical & Electronic Properties)  

Sources

Exploratory

Strategic Synthesis and Application of Phenylthiophene Aldehyde Intermediates in Drug Discovery

Executive Summary Phenylthiophene aldehydes—specifically 5-phenylthiophene-2-carboxaldehyde —represent a privileged class of heterocyclic building blocks in medicinal chemistry and materials science. The unique electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylthiophene aldehydes—specifically 5-phenylthiophene-2-carboxaldehyde —represent a privileged class of heterocyclic building blocks in medicinal chemistry and materials science. The unique electronic properties of the thiophene ring facilitate extended


-conjugation between the phenyl moiety and the electron-withdrawing formyl group. This structural dynamic makes the intermediate indispensable for developing novel therapeutics, particularly targeted anticancer agents.

In this technical guide, we will deconstruct the physiochemical profile, strategic synthesis pathways, and downstream biological applications of 5-phenylthiophene-2-carboxaldehyde. Every protocol provided is designed as a self-validating system to ensure maximum reproducibility and scientific integrity in your laboratory workflows.

Physiochemical Profiling & Reactivity

Before initiating any synthetic campaign, understanding the baseline physiochemical properties of the intermediate is paramount. These metrics dictate downstream purification, handling, and characterization strategies.

Table 1: Key Physiochemical Properties of 5-Phenylthiophene-2-carboxaldehyde

PropertyValueCausality / Impact on Workflow
CAS Number 19163-21-4Unique identifier for procurement and regulatory tracking .
Molecular Formula C11H8OSDictates mass spectrometry (MS) expected m/z (188.25).
Melting Point 92-95 °CHigh melting point allows for robust purification via sublimation or hot ethanol recrystallization.
Appearance Pale yellow solidVisual indicator of purity; darkening suggests unwanted oxidation of the aldehyde.
Reactivity Focus Aldehyde, PhenylEnables facile derivatization via Schiff base condensation and cross-coupling reactions.

Strategic Synthesis Pathways

The synthesis of 5-phenylthiophene-2-carboxaldehyde typically diverges into two primary strategies: Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation . The choice of pathway is dictated by precursor availability, required regioselectivity, and scale .

G Start Target: 5-Phenylthiophene- 2-carboxaldehyde Path1 Suzuki-Miyaura Coupling Start->Path1 High Regioselectivity Needed Path2 Vilsmeier-Haack Formylation Start->Path2 Cost-Effective Scale-up Sub1 5-Bromo-2-thiophenecarboxaldehyde + Phenylboronic Acid Path1->Sub1 Sub2 2-Phenylthiophene + POCl3/DMF Path2->Sub2 Opt1 Pd Catalyst, Base High Yield (~85%) Sub1->Opt1 Opt2 Electrophilic Aromatic Substitution Sub2->Opt2

Figure 1: Decision tree for the synthesis of 5-phenylthiophene-2-carboxaldehyde.

Validated Experimental Methodology: Suzuki-Miyaura Cross-Coupling

Rationale & Causality: Utilizing phenylboronic acid and 5-bromo-2-thiophenecarboxaldehyde ensures absolute regiocontrol at the 5-position of the thiophene ring. Bulky, electron-rich palladium ligands facilitate the oxidative addition step, driving the reaction to an ~85% yield, overcoming the inherent stability of the aryl halide bond.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-thiophenecarboxaldehyde (1.0 equiv) and phenylboronic acid (1.2 equiv).

    • Causality: A slight stoichiometric excess of boronic acid compensates for potential protodeboronation side reactions that occur at elevated temperatures.

  • Catalyst Addition: Introduce a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a mild base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent catalyst deactivation (oxidation of Pd(0) to Pd(II)) and homocoupling of the boronic acid.

  • Solvent Introduction: Inject degassed solvent (e.g., Toluene/Ethanol/Water mixture) via syringe under positive argon pressure.

  • Heating & In-Process Control (IPC): Heat the mixture to 80-90 °C. Monitor progression via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate.

    • Self-Validation: The product will appear as a distinct, UV-active spot at 254 nm (R_f ~ 0.36), cleanly separating from the starting materials.

  • Workup: Cool to room temperature, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Applications in Drug Development: Anticancer Derivatives

The aldehyde functionality of 5-phenylthiophene-2-carboxaldehyde serves as a highly reactive anchor point for synthesizing complex heterocyclic therapeutics. A prominent application is the synthesis of 1,3,4-oxadiazoles , which exhibit potent cytotoxic properties by intercalating with DNA or binding to specific kinase targets .

G Core 5-Phenylthiophene- 2-carboxaldehyde Schiff Schiff Base Condensation (with Carbohydrazides) Core->Schiff Acetic Acid Catalyst, 85°C, 2-3h Oxadiazole Cyclization (Chloramine-T) 1,3,4-Oxadiazole Derivatives Schiff->Oxadiazole Microwave Irradiation, 60 seconds Bio In Vitro Cytotoxicity Evaluation Oxadiazole->Bio Cell1 HepG2 (Liver Cancer) Bio->Cell1 Cell2 Caco-2 (Colorectal Cancer) Bio->Cell2 Cell3 PANC-1 (Pancreatic Cancer) Bio->Cell3

Figure 2: Derivatization workflow from aldehyde to cytotoxic 1,3,4-oxadiazoles.

Validated Experimental Methodology: Schiff Base & Oxadiazole Synthesis

Rationale & Causality: The conversion of the aldehyde to a Schiff base, followed by oxidative cyclization, generates rigid, planar oxadiazole rings. This planarity is crucial for the molecule's ability to slip between DNA base pairs (intercalation) in cancer cells.

Step-by-Step Protocol:

  • Schiff Base Condensation: React 5-phenylthiophene-2-carboxaldehyde (1.1 mmol) with substituted aromatic carbohydrazides in the presence of catalytic acetic acid (2-5 drops). Reflux at 85 °C for 2-3 hours.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by the hydrazide.

  • Isolation: Concentrate under reduced pressure, quench with ice-cold water, and filter the resulting precipitate.

  • Microwave-Assisted Cyclization: Dissolve the Schiff base (1 mmol) in ethyl alcohol (5 mL) with Chloramine-T (1.1 mmol). Irradiate with microwaves for exactly 60 seconds.

    • Causality: Microwave irradiation provides uniform, rapid internal heating, drastically reducing reaction times from several hours to 60 seconds. This minimizes thermal degradation byproducts and ensures high-purity 1,3,4-oxadiazole derivatives.

Quantitative Biological Evaluation

The synthesized 1,3,4-oxadiazole derivatives demonstrate significant anti-proliferative activity across multiple human cancer cell lines.

Table 2: Cytotoxic Evaluation of Synthesized 1,3,4-Oxadiazole Derivatives

DerivativeTarget Cell LineIC₅₀ Value (µM)Comparative Efficacy
Compound 7b Caco-2 (Colorectal)5.3 µMHighly potent; statistically comparable to the standard chemotherapeutic agent 5-fluorouracil.
Compound 7e HepG2 (Liver)28.4 µMModerate cytotoxicity; serves as a strong lead compound for further halogen-substitution optimization.

Conclusion

The strategic utilization of 5-phenylthiophene-2-carboxaldehyde bridges the gap between fundamental organic synthesis and advanced therapeutic development. By employing rigorous, self-validating protocols—such as oxygen-free Suzuki couplings and microwave-assisted cyclizations—researchers can efficiently generate high-purity libraries of bioactive compounds. The highly promising IC₅₀ values of its oxadiazole derivatives underscore the immense potential of this intermediate in the ongoing development of targeted oncology drugs.

References

  • Title: Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety Source: SciSpace URL: [Link][1][2]

  • Title: A Solvent-Free Ullmann Coupling / Suzuki cross-coupling reaction methodologies Source: Royal Society of Chemistry (RSC) URL: [Link][3]

Sources

Foundational

Technical Guide: Physicochemical Profile of 2-Bromo-5-phenylthiophene-3-carbaldehyde

This guide provides an in-depth technical analysis of 2-Bromo-5-phenylthiophene-3-carbaldehyde , focusing on its physicochemical properties, synthesis context, and characterization protocols. Executive Summary 2-Bromo-5-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-5-phenylthiophene-3-carbaldehyde , focusing on its physicochemical properties, synthesis context, and characterization protocols.

Executive Summary

2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-65-0 ) is a functionalized thiophene derivative utilized primarily as an intermediate in the synthesis of optoelectronic materials (e.g., conductive polymers, dye-sensitized solar cells) and pharmaceutical scaffolds. Its structural integration of a halogen handle (bromide), a reactive carbonyl (aldehyde), and a conjugated phenyl ring makes it a versatile "linchpin" molecule for Suzuki–Miyaura cross-coupling and Knoevenagel condensation reactions.

This guide defines the compound’s solid-state characteristics, melting point metrics, and isolation protocols to ensure reproducibility in research and development applications.

Physicochemical Profile

Core Properties Table

The following data represents the standard physicochemical baseline for high-purity (>97%) samples.

PropertySpecificationNotes
CAS Number 116016-65-0 Unique identifier for registry verification.
Molecular Formula C₁₁H₇BrOS-
Molecular Weight 267.14 g/mol -
Physical State Solid Crystalline powder or needles.
Melting Point (MP) 84 – 85 °C Recrystallized from Ethanol [1].
Appearance Pale yellow to yellowColor intensity may vary with trace oxidation.
Solubility SolubleDCM, Chloroform, THF, Ethyl Acetate.
Solubility Insoluble/PoorWater, cold Hexanes.
Thermal Analysis & Stability
  • Solid State: The compound exists as a stable solid at room temperature. It typically crystallizes as needles from alcoholic solvents (ethanol/methanol).

  • Thermal Stability: Stable up to its melting point. Prolonged heating above 100 °C without inert atmosphere may induce darkening (oxidation of the aldehyde) or debromination.

  • Storage: Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon). Aldehydes are prone to autoxidation to carboxylic acids upon air exposure.

Synthesis & Isolation Context

Understanding the synthetic origin is critical for interpreting melting point depressions or impurity profiles. The compound is typically accessed via two primary pathways, which dictate the likely impurities (e.g., unreacted methyl precursors or regioisomers).

Synthetic Pathways[1]
  • Oxidation of Methylthiophene Precursor: Conversion of 2-bromo-3-methyl-5-phenylthiophene via radical bromination (NBS) followed by hydrolysis (Sommelet reaction or similar).

  • Direct Bromination: Regioselective bromination of 5-phenylthiophene-3-carbaldehyde. The presence of the phenyl group at C5 directs electrophilic substitution to the C2 position.

Workflow Diagram (Synthesis & Purification)

The following diagram illustrates the logical flow from synthesis to the isolation of the pure solid.

SynthesisWorkflow Precursor Precursor: 2-Bromo-3-methyl-5-phenylthiophene Reaction Reaction: Side-chain Oxidation (NBS/Hydrolysis) Precursor->Reaction Reagents Crude Crude Product (Mixture) Reaction->Crude Extraction Workup: DCM Extraction Crude->Extraction Quench Recryst Recrystallization: Ethanol (Reflux -> Cool) Extraction->Recryst Evaporation Final Target Solid: 2-Bromo-5-phenylthiophene- 3-carbaldehyde (MP: 84-85°C) Recryst->Final Filtration

Figure 1: Isolation workflow transforming the methyl precursor into the purified crystalline aldehyde.

Characterization Protocols

To validate the identity and physical state of the compound, the following self-validating protocols should be employed.

Melting Point Determination (Capillary Method)

Objective: Confirm purity and identity. Standard: 84–85 °C.

  • Sample Prep: Dry the solid in a vacuum desiccator (P₂O₅) for 4 hours to remove solvent inclusions (solvates can depress MP).

  • Loading: Pack 2–3 mm of sample into a clean glass capillary tube.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 70 °C.

    • Slow Ramp: 1 °C/min from 70 °C to 90 °C.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature where the entire mass is liquid (clear point).

    • Pass Criteria: Range ≤ 2 °C (e.g., 83.5–85.0 °C).

    • Fail Criteria: Range > 3 °C or onset < 80 °C (indicates solvent trap or regioisomer impurity).

Structural Validation Logic

If the melting point deviates, use this logic flow to diagnose the issue.

CharacterizationLogic Start Sample Isolation MP_Check Measure Melting Point Start->MP_Check Decision Range 84-85°C? MP_Check->Decision Pass Pass: Confirm Identity with NMR Decision->Pass Yes Fail Fail: Wide Range or Low MP Decision->Fail No Action1 Dry Sample (Remove Solvent) Fail->Action1 Solvent Trap? Action2 Check TLC/HPLC (Identify Impurities) Fail->Action2 Chemical Impurity? Action1->MP_Check

Figure 2: Decision tree for validating physical state and purity.

Applications & Handling

Drug Development & Synthesis
  • Suzuki Coupling: The C2-Bromine is highly reactive toward boronic acids. The C5-Phenyl group blocks the alpha-position, ensuring regioselective coupling at C2.

  • Knoevenagel Condensation: The C3-Aldehyde allows for chain extension (e.g., with malononitrile) to create push-pull chromophores.

Safety Precautions
  • GHS Classification: Warning (Irritant).

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to potential lachrymatory properties of thiophene aldehydes.

References

  • Molaid Chemicals. (n.d.). 2-bromo-5-phenylthiophene-3-carbaldehyde (CAS 116016-65-0) Physicochemical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of substituted thiophenes and their applications in dye-sensitized solar cells. Journal of Materials Chemistry A. (Contextual synthesis of phenyl-thiophene analogs).
Foundational

2-Bromo-5-phenylthiophene-3-carbaldehyde: A Strategic Scaffold for Organic Electronics

Executive Summary 2-Bromo-5-phenylthiophene-3-carbaldehyde represents a high-value "bifunctional" building block in the synthesis of organic semiconductors. Its structural utility lies in its asymmetric functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-phenylthiophene-3-carbaldehyde represents a high-value "bifunctional" building block in the synthesis of organic semiconductors. Its structural utility lies in its asymmetric functionalization: the bromide at C2 serves as a site for chain extension (via cross-coupling), while the aldehyde at C3 acts as a versatile "pull" moiety for Knoevenagel condensations or Schiff base formation. The phenyl group at C5 provides immediate conjugation length and thermal stability, distinguishing it from simpler thiophene precursors.

This technical guide details the regioselective synthesis, electronic properties, and application workflows of this molecule, specifically targeting researchers in Organic Photovoltaics (OPVs) , Organic Light-Emitting Diodes (OLEDs) , and Organic Field-Effect Transistors (OFETs) .

Part 1: Structural Analysis & Electronic Properties

The "Push-Pull" Architecture

The molecule functions as a foundational unit for Donor-Acceptor (D-A) systems.

  • Electron Withdrawing (Acceptor): The formyl group (-CHO) at C3 lowers the LUMO level, facilitating electron injection.

  • Conjugation Bridge: The phenyl ring at C5 extends the

    
    -system, modulating the HOMO level and improving 
    
    
    
    -
    
    
    stacking in solid-state films.
  • Reactive Handle: The C2-Bromine atom is sterically crowded but highly reactive for palladium-catalyzed coupling, allowing the molecule to serve as a "capping unit" or a monomer for polymerization.

Physical & Electronic Profile (Predicted/Analog-Based)
PropertyValue / CharacteristicRelevance
Molecular Formula

Core Stoichiometry
Molecular Weight 267.14 g/mol Precursor Mass Balance
Appearance Yellow to Pale Orange SolidIndication of Conjugation
Melting Point ~85–95 °C (Estimated)Processing Temperature
Solubility High in CHCl

, THF, DCM
Solution Processing (Spin Coating)
HOMO/LUMO Tunable via C3/C2 modificationDevice Energy Alignment

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of 2-bromo-5-phenylthiophene-3-carbaldehyde requires overcoming a regioselectivity challenge. Direct bromination of 5-phenylthiophene-3-carbaldehyde can lead to mixtures. The most robust route employs a Regioselective Suzuki Coupling on a dibrominated core.

The Regioselectivity Logic

In 2,5-dibromo-3-thiophenecarbaldehyde , the bromine at C2 is sterically hindered by the adjacent formyl group (-CHO) at C3. The bromine at C5 is sterically unencumbered. Therefore, under controlled stoichiometric conditions (0.9–1.0 eq. of boronic acid), the palladium catalyst preferentially inserts at the C5-Br bond.

Synthesis Diagram (DOT Visualization)

SynthesisRoute Start 3-Thiophenecarbaldehyde Step1 Bromination (NBS, 2.2 eq) Start->Step1 Electrophilic Subst. Inter 2,5-Dibromo-3- thiophenecarbaldehyde Step1->Inter Step2 Regioselective Suzuki (Ph-B(OH)2, 1.0 eq, Pd(0)) Inter->Step2 Steric Control (C5 > C2) Target 2-Bromo-5-phenylthiophene- 3-carbaldehyde Step2->Target

Figure 1: Synthetic route leveraging steric differentiation between C2 and C5 positions.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Selective arylation of 2,5-dibromo-3-thiophenecarbaldehyde.

Reagents:

  • 2,5-Dibromo-3-thiophenecarbaldehyde (1.0 eq, 10 mmol)

  • Phenylboronic acid (1.0 eq, 10 mmol)

  • 
     (3-5 mol%)
    
  • 
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Setup: In a flame-dried Schlenk flask, dissolve 2,5-dibromo-3-thiophenecarbaldehyde (2.70 g) in degassed Toluene (40 mL) and Ethanol (10 mL).

  • Activation: Add

    
     (0.58 g) under an Argon stream. Stir for 10 minutes at room temperature.
    
  • Coupling: Add Phenylboronic acid (1.22 g) followed by the

    
     solution (10 mL).
    
  • Reflux: Heat the mixture to 80°C for 12–16 hours. Note: Monitor via TLC. The goal is to stop before the second bromine (at C2) reacts.

  • Workup: Cool to RT. Dilute with water, extract with DCM.[2] Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1). The mono-arylated product elutes after the unreacted starting material but before the bis-arylated byproduct.

Protocol B: Functionalization via Knoevenagel Condensation

Objective: Converting the aldehyde into a vinyl-cyano acceptor (e.g., for OPV active layers).

Procedure:

  • Dissolve 2-Bromo-5-phenylthiophene-3-carbaldehyde (1 mmol) and Malononitrile (1.2 mmol) in dry Ethanol or Chloroform.

  • Add catalytic Piperidine (3 drops).

  • Reflux for 4 hours. The solution typically darkens (orange/red) indicating extended conjugation.

  • Cool and filter the precipitate. Recrystallize from ethanol to yield the target vinyl-cyano derivative.

Part 4: Applications in Organic Electronics

Organic Photovoltaics (OPV)

This molecule serves as a precursor for Small Molecule Acceptors (SMAs) .

  • Mechanism: The aldehyde is converted to a dicyanovinyl or indanone end-group. The bromine allows coupling to a central core (e.g., IDT or BDT).

  • Benefit: The phenyl group prevents excessive aggregation, maintaining solubility while allowing sufficient packing for charge transport.

Organic Light-Emitting Diodes (OLEDs)

Used in the synthesis of D-


-A Emitters .
  • Role: The thiophene ring acts as the

    
    -bridge. The phenyl group tunes the triplet energy levels to prevent back-energy transfer in phosphorescent hosts.
    
  • Workflow: Suzuki coupling at C2 with a Triphenylamine (Donor) followed by Knoevenagel at C3 creates a classic D-

    
    -A fluorescent dye.
    
Application Logic Diagram (DOT)

Applications Core 2-Bromo-5-phenylthiophene- 3-carbaldehyde Path1 Path A: C3-Aldehyde Functionalization Core->Path1 Path2 Path B: C2-Bromide Coupling Core->Path2 Prod1 Schiff Bases (Fluorescent Sensors) Path1->Prod1 + Amines Prod2 Vinyl-Cyano Acceptors (OPV Materials) Path1->Prod2 + Malononitrile Prod3 Extended Conjugated Polymers (OFETs) Path2->Prod3 + Stannyl/Boronic Esters

Figure 2: Divergent synthetic utility in creating functional electronic materials.

References

  • Regioselective Synthesis of Thiophene Derivatives

    • Title: Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction.[3][4][5]

    • Source: Molecules (MDPI), 2015.
    • URL:[Link]

    • Relevance: Establishes the protocol for selective C5-arylation in 2,5-dibromo-3-substituted thiophenes due to steric hindrance
  • Vilsmeier-Haack & Bromination Protocols

    • Title: Decarbonylative Dibromination of 5-Phenylthiophene-2-carbaldehyde with Bromine.[6][7]

    • Source: Synlett / ResearchG
    • URL:[Link]

    • Relevance: Discusses bromination patterns on phenyl-thiophene-carbaldehydes.
  • General Thiophene Functionalization

    • Title: Synthesis and Reactions of Halo-substituted Alkylthiophenes.[3][8]

    • Source: James Cook University Research Online.
    • URL:[Link]

    • Relevance: Comprehensive review of halogenated thiophene reactivity in cross-coupling.
  • Analogous Material Properties

    • Title: 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde Synthesis.
    • Source: MDPI.
    • URL:[Link][2][9]

    • Relevance: Provides background on lithiation/formylation str

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of Bromine and Aldehyde Groups on Thiophene Rings

Abstract The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and organic electronic materials.[1][2][3] Its utility is often defined by the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and organic electronic materials.[1][2][3] Its utility is often defined by the functional groups appended to the ring. This guide provides an in-depth analysis of the reactivity of two key substituents: bromine and the formyl (aldehyde) group. We will explore the nuanced electronic interplay between these groups and the thiophene core, detailing the chemoselective strategies required to manipulate one in the presence of the other. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic versatility of bromothiophenecarbaldehydes for the construction of complex molecular architectures.

Introduction: The Thiophene Core – An Electronic Perspective

Thiophene is an aromatic, five-membered heterocycle containing a sulfur atom. While aromatic, its aromaticity is weaker than that of benzene, making it more susceptible to certain dearomatization reactions under specific conditions.[4] The sulfur atom influences the ring's electronics in two ways: it donates electron density through resonance (π-donation) and withdraws electron density through induction (σ-withdrawal) due to its electronegativity. This duality makes the reactivity of substituted thiophenes a rich and complex field of study.

The positions on the thiophene ring are numbered starting from the sulfur atom (position 1). Positions 2 and 5 (α-positions) are electronically distinct from positions 3 and 4 (β-positions). The α-positions are generally more electron-rich and more reactive towards electrophiles, and they are also the primary sites for metallation.

The Competing Influence of Bromine and Aldehyde Substituents

When a thiophene ring is substituted with both a bromine atom and an aldehyde group, a delicate electronic balance is established that dictates the regioselectivity and feasibility of subsequent reactions.

  • Bromine: As a halogen, bromine exerts a strong -I (negative inductive) effect, withdrawing electron density and deactivating the ring towards electrophilic aromatic substitution. However, it also has a +M (positive mesomeric or resonance) effect, donating lone-pair electron density to the ring. The inductive effect generally dominates, but the resonance effect can influence regioselectivity. Most importantly, the C-Br bond serves as a versatile synthetic handle for a vast array of cross-coupling reactions and metal-halogen exchange.

  • Aldehyde (Formyl Group): The aldehyde group is strongly electron-withdrawing through both induction (-I) and resonance (-M). It significantly deactivates the thiophene ring, making it much less nucleophilic. The carbonyl carbon is a potent electrophilic site, susceptible to attack by a wide range of nucleophiles.[5][6][7]

The combination of these two groups on a thiophene ring, such as in 5-bromo-2-thiophenecarbaldehyde, creates a substrate with two distinct, orthogonally reactive sites. The challenge and opportunity lie in selectively addressing one site without affecting the other.

Key Transformations & Chemoselective Strategies

The successful synthesis of complex molecules from bromothiophenecarbaldehydes hinges on chemoselectivity—the ability to react with one functional group in the presence of another.

Reactions at the Carbon-Bromine Bond

The C-Br bond is the gateway to building molecular complexity through carbon-carbon and carbon-heteroatom bond formation.

This class of reactions is arguably the most powerful tool for functionalizing the C-Br bond. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetallation with a coupling partner and reductive elimination to form the product.[8][9]

  • Suzuki-Miyaura Coupling: The reaction of a bromothiophene with an organoboron reagent (boronic acid or ester) is a robust method for forming C(sp²)–C(sp²) bonds.[8][10] The presence of the electron-withdrawing aldehyde group can make the oxidative addition step more favorable. However, careful selection of the catalyst, ligand, and base is crucial to avoid side reactions.[11][12]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromothiophene with a primary or secondary amine.[13][14][15][16][17] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, especially with electron-deficient heteroaryl bromides.[13][17]

  • Carbonylative Couplings: Introducing carbon monoxide into the reaction mixture allows for the formation of ketones, a transformation known as carbonylative Suzuki or Stille coupling.[18] This provides a direct route to aryl-thienyl ketones.[18]

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Bromothiophenes

Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF80–110
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, tBu₃PNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane90–120
Sonogashira PdCl₂(PPh₃)₂, CuIPPh₃Et₃N, iPr₂NHTHF, DMF25–70
Stille Pd(PPh₃)₄(none)(none)Toluene, Dioxane80–110

This reaction provides a powerful method for converting the C-Br bond into a highly nucleophilic C-Li bond, creating a thienyllithium intermediate.[19][20][21][22] This is typically achieved using an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium at low temperatures (e.g., -78 °C). The resulting organolithium species can then be trapped with a wide variety of electrophiles.

Causality Behind Experimental Choice: The rate of metal-halogen exchange is significantly faster than the nucleophilic addition of n-BuLi to an aldehyde at -78 °C.[19] This kinetic difference is the cornerstone of selectivity. By keeping the temperature strictly controlled, the C-Br bond can be selectively lithiated. A subsequent quench with an electrophile (e.g., CO₂, DMF, alkyl halides) introduces a new functional group at the site of the former bromine atom.

Reactions at the Aldehyde Group

The electrophilic carbonyl carbon of the aldehyde is a hub for nucleophilic attack.

  • Grignard & Organolithium Reactions: These powerful carbon nucleophiles readily add to the aldehyde to form secondary alcohols upon acidic workup.[5][6][7][23][24] To ensure selectivity, these reactions are often performed at low temperatures to prevent any potential interaction with the C-Br bond, although Grignard reagents are generally less reactive towards aryl bromides than organolithiums.[5]

  • Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide. It is a highly reliable method for C=C bond formation.

  • Reductive Amination: The aldehyde can be converted into an amine via a two-step or one-pot process.[25][26][27][28] First, condensation with a primary or secondary amine forms an imine or enamine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[27][28][29] These reducing agents are chosen for their selectivity; they readily reduce the protonated iminium ion but are slow to react with the aldehyde itself.[27]

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation conditions (NaClO₂).

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This reagent will not reduce the C-Br bond.

In multi-step syntheses, it is often necessary to protect the aldehyde group to prevent it from reacting with reagents intended for the C-Br bond.[30][31][32][33] The most common strategy is to convert the aldehyde into an acetal or ketal by reacting it with a diol (e.g., ethylene glycol) under acidic conditions.[31][32][34] These protecting groups are stable to a wide range of non-acidic reagents, including organolithiums, Grignard reagents, and palladium catalysts.[30][31] The aldehyde can be easily regenerated by hydrolysis with aqueous acid.[32]

Synthetic Strategy: A Decision-Making Workflow

The choice of which functional group to react first is critical and depends on the desired final product. The following diagram illustrates a logical workflow for synthetic planning.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis of Donor-Acceptor Conjugated Polymers from 2-Bromo-5-phenylthiophene-3-carbaldehyde

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals (Theranostics & Bio-imaging). Mechanistic Rationale & Retrosynthetic Strategy The design of low-bandgap conjugated polymers for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals (Theranostics & Bio-imaging).

Mechanistic Rationale & Retrosynthetic Strategy

The design of low-bandgap conjugated polymers for organic electronics and biomedical theranostics (e.g., Conjugated Polymer Nanoparticles) relies heavily on the Donor-Acceptor (D-A) architecture. 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-65-0) [1] is a highly versatile, asymmetric building block that provides an elegant pathway to complex D-A polymers.

Rather than functioning directly as a monomer, this molecule serves as a highly tunable precursor:

  • The Thiophene-Phenyl Core: Provides the extended

    
    -conjugated backbone. However, possessing only a single bromine atom, it must be functionalized to participate in step-growth polycondensation.
    
  • The Phenyl Ring: Acts as an electron-rich site relative to the deactivated thiophene ring, allowing for regioselective electrophilic bromination to create an A-A type dihalide monomer.

  • The Carbaldehyde Group (C-3): Acts as a highly electrophilic handle. Through Knoevenagel condensation[2], this group can be converted into a strong electron-withdrawing pendant group (e.g., a dicyanovinyl group), orthogonally lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the final polymer via Intramolecular Charge Transfer (ICT).

By sequentially executing bromination, Knoevenagel condensation, and Suzuki-Miyaura cross-coupling[3], we can synthesize a highly alternating D-A copolymer with precise structural control.

Synthetic Workflow

G SM Starting Material 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-65-0) Bromination Step 1: Electrophilic Bromination (NBS, DMF, 0°C to RT) SM->Bromination Int1 Intermediate 1 2-Bromo-5-(4-bromophenyl)thiophene-3-carbaldehyde (A-A Monomer Core) Bromination->Int1 Regioselective para-bromination Knoevenagel Step 2: Knoevenagel Condensation (Malononitrile, Piperidine, EtOH) Int1->Knoevenagel Int2 Intermediate 2 (Acceptor) 2-(2-Bromo-5-(4-bromophenyl)thiophen-3-yl)methylene)malononitrile Knoevenagel->Int2 Aldehyde Functionalization Polymerization Step 3: Suzuki-Miyaura Polycondensation + Fluorene Bis-Boronic Ester (Donor) Pd(PPh3)4, K2CO3, Toluene/H2O Int2->Polymerization Product Target D-A Conjugated Polymer Poly[Fluorene-alt-Thiophene-Dicyanovinyl] Polymerization->Product Cross-Coupling & End-capping

Workflow for synthesizing D-A conjugated polymers from 2-Bromo-5-phenylthiophene-3-carbaldehyde.

Step-by-Step Experimental Protocols

Electrophilic Bromination (Creating the A-A Monomer Core)

To enable step-growth polymerization, a second halogen must be installed.

  • Causality: The thiophene ring is deactivated by the existing bromine and formyl groups. Consequently, N-Bromosuccinimide (NBS) selectively attacks the more electron-rich pendant phenyl ring. Steric hindrance directs the substitution strictly to the para-position.

  • Procedure:

    • Dissolve 10.0 mmol of 2-bromo-5-phenylthiophene-3-carbaldehyde in 30 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath to prevent over-bromination.

    • Add 10.5 mmol of NBS in small portions over 30 minutes in the dark (to prevent radical side-reactions).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validating System: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the starting material spot (Rf ~0.6) is entirely replaced by a lower Rf spot. ¹H NMR confirmation is absolute when the phenyl multiplet resolves into two distinct doublets (an AA'BB' system) at ~7.5 ppm, confirming para-substitution.

Knoevenagel Condensation (Installing the Electron Acceptor)
  • Causality: The formyl group is highly electrophilic. Piperidine acts as an organocatalyst to deprotonate malononitrile, forming a nucleophilic carbanion that attacks the carbonyl carbon[2]. Subsequent dehydration yields a dicyanovinyl group, a potent electron acceptor that will pull electron density from the polymer backbone.

  • Procedure:

    • Dissolve 5.0 mmol of the dibrominated intermediate and 6.0 mmol of malononitrile in 25 mL of absolute ethanol.

    • Add 3 drops of piperidine as a catalyst.

    • Reflux the mixture at 80 °C for 4 hours.

    • Cool the mixture to room temperature. The product will precipitate out of the solution.

    • Filter the precipitate and wash with cold ethanol to yield the pure dicyanovinyl monomer.

  • Self-Validating System: The reaction mixture will undergo a stark bathochromic shift (turning from pale yellow to deep red/orange), visually validating the extension of the

    
    -conjugation system. IR spectroscopy will show a sharp, intense nitrile (C≡N) stretch at ~2220 cm⁻¹ and the complete disappearance of the aldehyde (C=O) stretch at ~1680 cm⁻¹.
    
Suzuki-Miyaura Polycondensation
  • Causality: Suzuki-Miyaura coupling is utilized for its high tolerance to electron-withdrawing groups (like nitriles)[3]. A biphasic system (Toluene/Water) is used with Aliquat 336 acting as a phase-transfer catalyst to shuttle the aqueous carbonate base into the organic phase, facilitating transmetalation[4].

  • Procedure:

    • In a Schlenk flask, combine 1.0 mmol of the synthesized dicyanovinyl dibromide monomer, 1.0 mmol of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (donor comonomer), and 10 mg of Aliquat 336.

    • Add 10 mL of anhydrous toluene and 3 mL of 2M aqueous K₂CO₃.

    • Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise oxidize the Pd(0) catalyst and cause homocoupling.

    • Under argon, add 0.02 mmol (2 mol%) of Pd(PPh₃)₄. Heat the mixture vigorously at 90 °C for 48 hours.

    • End-capping: Add 0.1 mmol of phenylboronic acid and stir for 6 hours, followed by 0.1 mmol of bromobenzene and stir for another 6 hours. This removes reactive end-groups, preventing post-synthetic degradation.

    • Precipitate the polymer by dripping the cooled solution into 100 mL of vigorously stirred cold methanol.

  • Self-Validating System: As the polymer chain extends, the solution will become highly viscous and exhibit intense fluorescence under a 365 nm UV lamp. Successful polymerization yields a fibrous, stringy solid upon precipitation; a powdery precipitate indicates failed propagation (low-molecular-weight oligomers).

Quantitative Data & Characterization

The table below summarizes the expected quantitative metrics across the synthetic workflow, providing benchmarks for quality control.

ParameterIntermediate 1 (Dibromo Core)Intermediate 2 (Acceptor Monomer)Target D-A Polymer
Typical Yield (%) 85 - 9075 - 8265 - 70
Appearance Pale yellow powderDeep red/orange crystalsDark metallic solid
Mₙ (kDa) N/AN/A25.5 - 30.0
PDI (M_{w}/Mₙ) N/AN/A1.8 - 2.2
Optical Bandgap (E_{g}) > 3.0 eV2.4 eV1.65 eV

Troubleshooting & Quality Control

  • Stalled Knoevenagel Condensation: If the condensation stalls (indicated by persistent aldehyde peaks in IR), it is likely due to water accumulation pushing the equilibrium backward. Solution: Switch the solvent from ethanol to toluene and utilize a Dean-Stark trap to physically remove water as an azeotrope.

  • Low Polymer Molecular Weight (Mₙ < 10 kDa): Step-growth polymerization is hypersensitive to stoichiometric imbalances (Carothers' Equation). Solution: Ensure the dibromide and bis-boronic ester are weighed to an exact 1.000:1.000 molar ratio. Purify both monomers via recrystallization prior to use; even 1% impurity will cap chain growth.

  • Catalyst Blackening: If the reaction mixture turns black before heating, the Pd(PPh₃)₄ has oxidized to Pd black. Solution: Ensure stricter adherence to the freeze-pump-thaw degassing protocol and check argon line integrity.

References

  • Title: 2-bromo-5-phenyl-3-thiophenecarbaldehyde - C11H7BrOS Source: ChemSynthesis URL: [Link][1]

  • Title: A post-sulfonated one-pot synthesized magnetic cellulose nanocomposite for Knoevenagel and Thorpe–Ziegler reactions Source: PubMed Central (PMC) URL: [Link][2]

  • Title: Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions Source: ACS Macro Letters URL: [Link][3]

  • Title: Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization Source: ResearchGate URL: [Link][4]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-5-phenylthiophene-3-carbaldehyde

Executive Summary The functionalization of thiophene-based scaffolds is a critical operation in the design of novel pharmaceuticals and advanced materials. Specifically, 2-bromo-5-phenylthiophene-3-carbaldehyde serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of thiophene-based scaffolds is a critical operation in the design of novel pharmaceuticals and advanced materials. Specifically, 2-bromo-5-phenylthiophene-3-carbaldehyde serves as a highly versatile electrophilic building block. This application note details a robust, field-proven Suzuki-Miyaura cross-coupling protocol tailored for this substrate. By balancing catalytic efficiency with functional group tolerance, this guide provides researchers with the mechanistic insights and step-by-step methodologies required to achieve high-yielding C-C bond formations while preserving the sensitive aldehyde moiety.

Mechanistic Grounding & Substrate Reactivity (Causality)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance[1]. When utilizing 2-bromo-5-phenylthiophene-3-carbaldehyde, the reactivity is governed by the unique electronic environment of the thiophene ring.

Oxidative Addition: The bromine atom at the C2 position is highly activated toward oxidative addition by the palladium(0) catalyst. This enhanced reactivity is driven by the adjacent sulfur heteroatom and the strong electron-withdrawing nature of the formyl (-CHO) group at the C3 position, which lowers the electron density at the C-Br bond[2].

Chemoselectivity and Base Selection: The presence of the aldehyde group introduces a critical chemoselectivity challenge. Strong aqueous bases (e.g., NaOH, KOH) commonly used in standard Suzuki couplings can trigger unwanted side reactions, such as the Cannizzaro reaction or aldol condensations. Therefore, mild bases like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) are strictly required. These bases effectively facilitate the transmetalation step—by converting the boronic acid into a reactive boronate "ate" complex—without compromising the structural integrity of the formyl group[3][4].

Solvent Dynamics: A biphasic solvent system, typically 1,4-dioxane and water (4:1 v/v), is optimal. The organic phase ensures the solubility of the thiophene substrate and the palladium catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Substrate TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet PdII_diaryl Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_diaryl Boronic Acid RedElim Reductive Elimination (Product Formation) PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling for 2-Bromo-5-phenylthiophene-3-carbaldehyde.

Quantitative Data: Reaction Optimization

The following table synthesizes quantitative optimization data for the cross-coupling of bromothiophene carbaldehydes with standard aryl boronic acids. These parameters form the baseline for the experimental protocol[3][4].

Catalyst System (mol%)Base (Equiv)Solvent System (v/v)TemperatureTimeTypical YieldAldehyde Tolerance
Pd(PPh3)4 (5%)K3PO4 (2.0)1,4-Dioxane/H2O (4:1)90 °C12 h85-95%Excellent
Pd(PPh3)4 (5%)K2CO3 (2.0)Toluene/H2O (4:1)90 °C16 h78-88%Good
Pd(dppf)Cl2 (3%)Cs2CO3 (2.0)1,4-Dioxane/H2O (4:1)85 °C12 h80-90%Excellent
Pd(PPh3)4 (5%)NaOH (2.0)THF/H2O (4:1)80 °C24 h< 40%Poor (Degradation)

Note: Pd(PPh3)4 combined with K3PO4 in 1,4-Dioxane/H2O provides the most reliable balance of high catalytic turnover and substrate preservation.

Experimental Protocol

This methodology is designed as a self-validating system. By strictly controlling the atmosphere and monitoring specific checkpoints, researchers can isolate variables if troubleshooting is required.

Reagents Required:
  • Substrate: 2-Bromo-5-phenylthiophene-3-carbaldehyde (1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%)

  • Base: Potassium phosphate tribasic (K3PO4) (2.0 mmol)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Workflow:
  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-phenylthiophene-3-carbaldehyde (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and K3PO4 (2.0 mmol)[4].

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment. Causality: O2 rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Solvent Addition: Syringe in 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed deionized water[4].

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon to add Pd(PPh3)4 (0.05 mmol). Re-seal and purge with Argon for an additional 5 minutes[2].

  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system[4].

  • Monitoring (Self-Validation): After 4 hours, extract a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2) and LC-MS.

  • Work-Up: Upon consumption of the starting material (typically 12-16 hours), cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and 10 mL of water[2].

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with 15 mL of Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Workflow Step1 1. Reagent Assembly Add Substrate, Boronic Acid, Base Step2 2. Inert Atmosphere Vacuum/Argon Backfill (3x) Step1->Step2 Step3 3. Solvent & Catalyst Add Degassed Dioxane/H2O & Pd(0) Step2->Step3 Step4 4. Heating & Stirring 90 °C for 12-16 hours Step3->Step4 Step5 5. Reaction Monitoring TLC / LC-MS Validation Step4->Step5 Step6 6. Work-Up & Purification Extraction & Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

System Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, observe the following diagnostic markers during the LC-MS and TLC monitoring phases:

  • Issue: Substrate remains, but boronic acid is consumed.

    • Diagnostic: LC-MS shows the presence of the des-boronated aryl compound (protodeboronation).

    • Causality: Water in the solvent system hydrolyzed the boronic acid before transmetalation could occur.

    • Correction: Slowly add the boronic acid in portions over the first 2 hours, or switch to a boronic acid pinacol ester (BPin) which is more stable against protodeboronation[3].

  • Issue: Formation of a black precipitate during heating.

    • Diagnostic: Visual confirmation of "palladium black."

    • Causality: The Pd(0) catalyst has aggregated and precipitated out of the catalytic cycle, usually due to oxygen contamination or insufficient stabilizing ligands.

    • Correction: Ensure strict degassing of the water/dioxane mixture (e.g., via freeze-pump-thaw) and verify the integrity of the Argon line. Consider adding 10 mol% of free triphenylphosphine (PPh3) to stabilize the catalyst[5].

References

  • MDPI (Molecules). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • PMC (National Institutes of Health). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]

Sources

Method

Knoevenagel condensation reactions with 2-Bromo-5-phenylthiophene-3-carbaldehyde

Application Note: Knoevenagel Condensation of 2-Bromo-5-phenylthiophene-3-carbaldehyde for Advanced Organic Scaffolds Introduction & Strategic Significance As a Senior Application Scientist, I frequently encounter the ne...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation of 2-Bromo-5-phenylthiophene-3-carbaldehyde for Advanced Organic Scaffolds

Introduction & Strategic Significance

As a Senior Application Scientist, I frequently encounter the need to construct highly conjugated, functionalized heterocyclic systems for both pharmaceutical and materials science applications. The Knoevenagel condensation—a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration—remains one of the most robust methodologies for carbon-carbon double bond formation[1].

The substrate 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-65-0) is a highly specialized and versatile building block. Thiophene derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, frequently serving as the core structure for kinase inhibitors in oncology[2]. Furthermore, the push-pull electronic nature of functionalized thiophenes makes them critical components in organic electronics, such as non-linear optical (NLO) materials and organic photovoltaics (OPVs)[3].

Mechanistic Causality: Substrate Reactivity & Catalyst Role

To optimize this reaction, one must understand the causality behind the substrate's electronic environment. The reactivity of 2-bromo-5-phenylthiophene-3-carbaldehyde is dictated by its unique substitution pattern:

  • Electrophilic Activation via the 2-Bromo Group: Halogens exert a strong electron-withdrawing inductive effect (-I effect). Positioned adjacent to the C3-carbaldehyde, the bromo group increases the electrophilicity of the carbonyl carbon. This renders the aldehyde highly susceptible to nucleophilic attack by the carbanion generated from the active methylene compound[2].

  • Thermodynamic Driving Force via the 5-Phenyl Group: The phenyl ring at the C5 position extends the

    
    -conjugated system of the thiophene core. This extended conjugation stabilizes the transition state during the dehydration step and significantly lowers the HOMO-LUMO gap of the resulting 
    
    
    
    -unsaturated product, providing a strong thermodynamic driving force for the reaction[3][4].
  • The Dual Role of Piperidine: In standard protocols, a weak base like piperidine is used. Piperidine does not merely deprotonate the active methylene (e.g., malononitrile); it actively participates in the catalytic cycle by forming an iminium ion intermediate with the aldehyde. This iminium ion is significantly more electrophilic than the parent carbonyl, lowering the activation energy for the subsequent C-C bond formation[5].

Mechanism A 2-Bromo-5-phenylthiophene- 3-carbaldehyde D Iminium Ion Intermediate (Activated Electrophile) A->D + Piperidine B Active Methylene (e.g., Malononitrile) E Carbanion / Enolate (Nucleophile) B->E Base Deprotonation C Piperidine Catalyst C->D C->E F C-C Bond Formation (Aldol-type Adduct) D->F Nucleophilic Attack E->F G Dehydration (-H2O, -Piperidine) F->G H α,β-Unsaturated Product (Conjugated System) G->H Thermodynamic Driving Force

Caption: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.

Quantitative Data Presentation

The following table summarizes expected reaction conditions and yields for the Knoevenagel condensation of 2-bromo-5-phenylthiophene-3-carbaldehyde with various active methylene compounds. These baseline metrics are extrapolated from validated homologous thiophene-3-carbaldehyde reactions to serve as a starting point for bench optimization[2][3].

Active Methylene CompoundCatalystSolventTemp (°C)Time (h)Expected Yield (%)Application Focus
Malononitrile Piperidine (10 mol%)Ethanol78 (Reflux)1.0 - 2.085 - 92Organic Electronics (NLO)
Ethyl Cyanoacetate Piperidine (10 mol%)Ethanol78 (Reflux)2.0 - 3.080 - 88Pharmaceutical Intermediates
Barbituric Acid None RequiredWater100 (Reflux)2.0 - 4.075 - 85Green Chemistry / Oncology

Experimental Protocols

Protocol A: Standard Base-Catalyzed Condensation (Synthesis of Dicyanovinyl Derivatives)

This protocol utilizes malononitrile to create highly conjugated push-pull systems suitable for materials science[3].

Reagents:

  • 2-Bromo-5-phenylthiophene-3-carbaldehyde (1.0 equiv, 1.0 mmol, ~267 mg)

  • Malononitrile (1.1 equiv, 1.1 mmol, ~73 mg)

  • Piperidine (0.1 equiv, 0.1 mmol, ~8.5 µL)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-phenylthiophene-3-carbaldehyde in 10 mL of absolute ethanol. Stir at room temperature until fully homogenous.

  • Reagent Addition: Add malononitrile to the solution. Ensure complete dissolution.

  • Catalyst Initiation: Add piperidine dropwise. Self-Validation Check: The reaction mixture will often exhibit an immediate color shift (typically deepening to a yellow/orange hue) upon catalyst addition, indicating the formation of the reactive iminium/enolate species[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C. Maintain reflux for 1-2 hours.

  • Reaction Monitoring: Monitor progress via TLC (Eluent: Hexanes/Ethyl Acetate 8:2). The product spot will be highly UV-active and visually colored (red/deep orange) due to extended conjugation[4].

  • Isolation: Once the aldehyde is consumed, remove the heat and allow the flask to cool to room temperature. The highly conjugated product will naturally precipitate.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted malononitrile and piperidine. Dry under a high vacuum.

Workflow Step1 1. Substrate Dissolution Dissolve 1.0 eq Aldehyde in EtOH Step2 2. Reagent Addition Add 1.1 eq Malononitrile Step1->Step2 Step3 3. Catalyst Addition Add 0.1 eq Piperidine (Dropwise) Step2->Step3 Step4 4. Reflux & Monitor Heat to 78°C for 1-2 hours (TLC) Step3->Step4 Step5 5. Cooling & Precipitation Cool to RT, induce crystallization Step4->Step5 Step6 6. Filtration & Washing Vacuum filter, wash with cold EtOH Step5->Step6 Step7 7. Product Verification NMR, IR, and Melting Point analysis Step6->Step7

Caption: Standard experimental workflow for the synthesis of dicyanovinyl thiophene derivatives.

Protocol B: Green Chemistry Aqueous Condensation

This protocol leverages the hydrophobic effect to drive the reaction forward without the need for an organic base, utilizing barbituric acid[2].

Reagents:

  • 2-Bromo-5-phenylthiophene-3-carbaldehyde (1.0 equiv, 1.0 mmol, ~267 mg)

  • Barbituric acid (1.0 equiv, 1.0 mmol, ~128 mg)

  • Deionized Water (15 mL)

Step-by-Step Methodology:

  • Suspension: In a 50 mL round-bottom flask, suspend the aldehyde and barbituric acid in 15 mL of deionized water. Note: The starting materials will be largely insoluble.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the vigorously stirring suspension to 100°C (reflux).

  • Self-Validating Progression: As the reaction proceeds (2-4 hours), the physical state of the suspension will change. The formation of the product is self-validating; the highly conjugated, hydrophobic target molecule will crash out of the aqueous phase as a distinct, heavily colored precipitate[2]. This phase separation drives the equilibrium forward (Le Chatelier's principle), eliminating the need for an amine catalyst.

  • Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash thoroughly with hot water to remove any unreacted barbituric acid, followed by a small volume of cold ethanol to remove unreacted aldehyde. Dry under vacuum.

References

  • Wikipedia Contributors. "Knoevenagel condensation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Dalessandro, E. V., et al. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions." Semantic Scholar. Available at:[Link]

  • Costa, M., et al. "Nonlinear optical materials formed by push-pull (bi)thiophene derivatives functionalized with di(tri)cyanovinyl acceptor groups." University of Minho RepositoriUM. Available at:[Link]

Sources

Application

Procedure for synthesizing Schiff bases from 2-Bromo-5-phenylthiophene-3-carbaldehyde

Introduction: The Versatility of Thiophene Schiff Bases in Modern Chemistry Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of synthetic organic chemistry.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Thiophene Schiff Bases in Modern Chemistry

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of synthetic organic chemistry.[1][2] Their formation through the condensation of a primary amine with an aldehyde or ketone is a robust and versatile reaction.[1][3] When the aldehyde component is derived from a thiophene ring, the resulting Schiff bases exhibit a remarkable array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The thiophene moiety, a sulfur-containing five-membered aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry, valued for its structural diversity and ability to modulate biological activity.[4]

This application note provides a detailed, step-by-step protocol for the synthesis of Schiff bases derived from 2-Bromo-5-phenylthiophene-3-carbaldehyde. This particular starting material offers a unique scaffold for the development of novel compounds with potential applications in drug discovery and materials science. The presence of the bromo and phenyl substituents allows for further functionalization, making it an attractive building block for creating diverse chemical libraries.

Reaction Mechanism: Understanding the Formation of the Imine Bond

The synthesis of a Schiff base is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of the primary amine.[6] This initial addition forms an unstable carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable imine bond.[7][8]

The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation or by using a dehydrating agent. However, for many simple Schiff base syntheses, simply refluxing the reactants in a suitable solvent is sufficient to drive the reaction to completion.

Experimental Workflow: A Visual Guide

Synthesis_Workflow cluster_Reaction Reaction Setup cluster_Execution Reaction Execution cluster_Workup Work-up and Isolation cluster_Purification Purification and Characterization Aldehyde 2-Bromo-5-phenyl- thiophene-3-carbaldehyde Reaction_Vessel Round-bottom flask with reflux condenser Aldehyde->Reaction_Vessel Amine Primary Amine (e.g., Aniline derivative) Amine->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Catalyst Glacial Acetic Acid (catalytic amount) Catalyst->Reaction_Vessel Reflux Reflux for 2-6 hours (Monitor by TLC) Reaction_Vessel->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitation of Schiff Base Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Drying Drying under vacuum Recrystallization->Drying Characterization NMR, IR, Mass Spec Drying->Characterization

Caption: General workflow for the synthesis of Schiff bases from 2-Bromo-5-phenylthiophene-3-carbaldehyde.

Detailed Synthetic Protocol

This protocol describes a general method for the synthesis of a Schiff base from 2-Bromo-5-phenylthiophene-3-carbaldehyde and a primary amine. The specific reaction time and purification solvent may need to be optimized depending on the amine used.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
2-Bromo-5-phenylthiophene-3-carbaldehyde116016-65-0C₁₁H₇BrOSStarting aldehyde.[9]
Primary Amine (e.g., Aniline)62-53-3C₆H₇NA variety of primary amines can be used.
Ethanol (Absolute)64-17-5C₂H₅OHReaction solvent.
Glacial Acetic Acid64-19-7CH₃COOHCatalyst.
Diethyl Ether60-29-7(C₂H₅)₂OFor washing the product.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-Bromo-5-phenylthiophene-3-carbaldehyde in approximately 30-40 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add an equimolar amount (10 mmol) of the desired primary amine.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 2 to 6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), remove the flask from the heating mantle and allow it to cool to room temperature. The Schiff base product is expected to precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.[11]

  • Purification: The crude Schiff base can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline product of high purity.[11]

  • Drying: Dry the purified Schiff base in a vacuum desiccator to remove any residual solvent.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (-C=N-) group in the IR spectrum, typically in the range of 1600-1650 cm⁻¹.[12][13] The disappearance of the characteristic C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates the successful formation of the product.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[12] The signals corresponding to the aromatic protons of the thiophene and phenyl rings, as well as the protons of the amine moiety, will also be present.

  • ¹³C NMR: The carbon of the imine group (-C=N-) will show a characteristic signal in the range of δ 150-165 ppm.[15]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product.[16]

Applications and Future Perspectives

The Schiff bases synthesized from 2-Bromo-5-phenylthiophene-3-carbaldehyde represent a class of compounds with significant potential in various fields.

  • Medicinal Chemistry: Thiophene-based Schiff bases are known to possess a wide range of biological activities.[4][5] The synthesized compounds can be screened for their potential as antimicrobial, anticancer, or anti-inflammatory agents. The bromo substituent provides a handle for further structural modifications, such as Suzuki or Sonogashira coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Materials Science: The conjugated π-system of these Schiff bases makes them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials.

  • Coordination Chemistry: The imine nitrogen and the thiophene sulfur atoms can act as coordination sites for metal ions, leading to the formation of novel metal complexes.[17][18] These complexes can exhibit interesting catalytic, magnetic, and biological properties.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of Schiff bases from 2-Bromo-5-phenylthiophene-3-carbaldehyde. The detailed protocol, coupled with an understanding of the underlying reaction mechanism and characterization techniques, will enable researchers to synthesize and explore this promising class of compounds for a wide range of applications in drug discovery and materials science.

References

  • Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. STM Journals. (2024).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Effect of solvent on the Schiff Base yield Reaction conditions.
  • Synthesis and characterization of novel Schiff base macrocyclic compounds containing thiophene. Hep Journals.
  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PMC.
  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega.
  • SYNTHESIS, SPECTRAL, BIOLOGICAL, STUDIES OF SCHIFF BASE COMPLEXES OF Cu(II), Co(II), Ru(III) AND V(II) OF THIOPHENE- 2. Jetir.Org.
  • Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Journal of Young Pharmacists.
  • Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Orient J Chem.
  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices.
  • On the Mechanism of Schiff Base Formation and Hydrolysis.
  • Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde: Applic
  • Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid. PubMed.
  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction r
  • SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES DERIVED FROM 4- AMINOANTIPYRINE AND 2-HYDROXYBENZALDEHYDE (L 1 H) AND 2, 4-DIHYDROXYBENZALDEHYDE (L 2 H).
  • 2-bromo-5-phenyl-3-thiophenecarbaldehyde. ChemSynthesis.
  • Synthesis and Spectral Characterization of Schiff Base Cr(III), Mn(III), and Fe(III)
  • Synthesis, spectroscopic characterization and DFT calculations of novel Schiff base containing thiophene ring.
  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Semantic Scholar.
  • Schiff base formation, general acid-base catalysis.
  • Synthesis and Property of New Thiophene Schiff Base and Its Esterifying Product.
  • Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Asian Journal of Research in Chemistry.
  • Green Synthesis of Schiff Bases by Using Natural Acid C
  • Synthesis, Characterization and Theoretical Calculations of Schiff Base Containing Thiophene Ring System. Academia.edu.
  • Biological applic
  • Synthesis, characterization, and biological potential of 2-thiophene carbaldehyde o-phenylenediamine Schiff base and its Cr(II), Mn(II), and Fe(II) Complexes.
  • Process for the purification of thiophene.
  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.
  • Synthesis method of 2, 5-disubstituted thiophene compound.
  • Synthesis, characterization and biological activity of Schiff bases derived
  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against.
  • Preparation of Bis-Thiophene Schiff Alkali–Copper Metal Complex for Metal Corrosion Inhibition. MDPI.
  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • Synthesis, Characterization and Antimicrobial Evaluation of Organotin (IV) Complexes Derived from Schiff Bases of Thiophene-2-ca. Der Pharma Chemica.
  • Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole.
  • Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal.
  • synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde.
  • 116016-65-0|2-Bromo-5-phenylthiophene-3-carbaldehyde. BLD Pharm.

Sources

Method

Application Notes and Protocols for 2-Bromo-5-phenylthiophene-3-carbaldehyde in Organic Photovoltaic (OPV) Synthesis

A Keystone Building Block for Advanced Donor-Acceptor Materials The field of organic photovoltaics (OPVs) is continually driven by the molecular engineering of novel donor and acceptor materials to enhance power conversi...

Author: BenchChem Technical Support Team. Date: March 2026

A Keystone Building Block for Advanced Donor-Acceptor Materials

The field of organic photovoltaics (OPVs) is continually driven by the molecular engineering of novel donor and acceptor materials to enhance power conversion efficiencies (PCE) and device stability. Thiophene-based conjugated polymers have emerged as a cornerstone in the design of high-performance photoactive layers due to their excellent charge transport properties and tunable electronic characteristics.[1] Within this class of materials, 2-Bromo-5-phenylthiophene-3-carbaldehyde stands out as a versatile and strategically functionalized monomer. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a phenyl group for enhanced π-stacking and solubility, and a carbaldehyde group for post-polymerization modification or direct use in condensation polymerizations—offers a powerful platform for the synthesis of sophisticated donor-acceptor (D-A) copolymers for OPV applications.[2][3]

This guide provides a comprehensive overview of the application of 2-Bromo-5-phenylthiophene-3-carbaldehyde in OPV material synthesis, detailing established protocols for polymerization and device fabrication, and discussing the underlying scientific principles that make it a valuable component in the development of next-generation organic solar cells.

The Strategic Advantage of 2-Bromo-5-phenylthiophene-3-carbaldehyde in OPV Synthesis

The molecular architecture of 2-Bromo-5-phenylthiophene-3-carbaldehyde offers several distinct advantages for the synthesis of OPV materials:

  • Versatile Polymerization Chemistry: The bromine atom at the 2-position serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are foundational in the synthesis of conjugated polymers, allowing for the precise construction of alternating donor-acceptor backbones.[4]

  • Enhanced Intermolecular Interactions: The phenyl group at the 5-position contributes to the extension of the π-conjugated system and can promote favorable intermolecular π-π stacking in the solid state. This is crucial for efficient charge transport through the active layer of an OPV device.[1]

  • Facile Functionalization: The carbaldehyde group at the 3-position provides a reactive handle for a variety of chemical transformations. It can be utilized in Knoevenagel or Horner-Wadsworth-Emmons reactions to introduce electron-withdrawing groups, thereby tuning the electronic properties of the resulting material.[5] This allows for the precise engineering of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

Synthetic Protocols for OPV Polymer Synthesis

The following sections detail generalized yet robust protocols for the polymerization of 2-Bromo-5-phenylthiophene-3-carbaldehyde with a complementary comonomer using Suzuki and Stille cross-coupling reactions. These methods are widely adopted in the synthesis of conjugated polymers for OPV applications.

Protocol 1: Suzuki Cross-Coupling Polymerization

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used for the synthesis of conjugated polymers due to its tolerance of a broad range of functional groups.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 2-Bromo-5-phenylthiophene-3-carbaldehyde plus + r2 Comonomer-diboronic acid or ester catalyst Pd Catalyst Base p1 Donor-Acceptor Polymer

A representative Suzuki cross-coupling reaction scheme.

Materials:

ReagentRoleTypical Amount (Molar Eq.)
2-Bromo-5-phenylthiophene-3-carbaldehydeMonomer1.0
Comonomer-diboronic acid or pinacol esterComonomer1.0
Pd(PPh₃)₄ or Pd₂(dba)₃/Phosphine LigandCatalyst0.02 - 0.05
K₂CO₃, Cs₂CO₃, or K₃PO₄Base2.0 - 4.0
Toluene/Water or Dioxane/WaterSolvent-
Phase Transfer Catalyst (e.g., Aliquat 336)Optional0.05 - 0.10

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-phenylthiophene-3-carbaldehyde (1.0 eq.), the comonomer-diboronic acid or ester (1.0 eq.), the base (2.0-4.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1) and the phase transfer catalyst, if used.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 24-72 hours.

  • Monitor the reaction progress by a suitable technique such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.

  • Filter the polymer and wash it sequentially with water, methanol, and a suitable organic solvent (e.g., acetone, hexane) to remove catalyst residues and low molecular weight oligomers.

  • Dry the polymer under vacuum at 40-60 °C.

Protocol 2: Stille Cross-Coupling Polymerization

The Stille coupling reaction offers an alternative robust method for polymerization, particularly when one of the comonomers is available as an organotin derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 2-Bromo-5-phenylthiophene-3-carbaldehyde plus + r2 Distannyl-Comonomer catalyst Pd Catalyst p1 Donor-Acceptor Polymer

A representative Stille cross-coupling reaction scheme.

Materials:

ReagentRoleTypical Amount (Molar Eq.)
2-Bromo-5-phenylthiophene-3-carbaldehydeMonomer1.0
Distannyl-ComonomerComonomer1.0
Pd(PPh₃)₄ or Pd₂(dba)₃/Phosphine LigandCatalyst0.01 - 0.03
Anhydrous Toluene or ChlorobenzeneSolvent-

Procedure:

  • In a flame-dried Schlenk flask, dissolve 2-Bromo-5-phenylthiophene-3-carbaldehyde (1.0 eq.) and the distannyl-comonomer (1.0 eq.) in the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for at least 30 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to a temperature between 90-120 °C and stir for 24-72 hours.

  • Monitor the polymerization by GPC.

  • After the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer in methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove impurities. The polymer is then extracted with a good solvent like chloroform or chlorobenzene.

  • Recover the polymer by precipitation into methanol and dry under vacuum.

Characterization of the Synthesized Polymers

To ensure the successful synthesis of the desired OPV material and to understand its properties, a series of characterization techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to assess the regioregularity if applicable.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, which are crucial parameters affecting the performance of the OPV device.

  • UV-Vis Spectroscopy: The absorption spectrum of the polymer in solution and as a thin film reveals its light-harvesting capabilities and provides an estimate of the optical bandgap.

  • Cyclic Voltammetry (CV): CV measurements are used to determine the HOMO and LUMO energy levels of the polymer, which are critical for predicting the open-circuit voltage and ensuring efficient charge transfer in the OPV device.

Organic Photovoltaic Device Fabrication and Performance

The performance of a synthesized polymer is ultimately evaluated by its performance in an OPV device. A typical device architecture and fabrication workflow are described below.

Workflow for OPV Device Fabrication:

G A ITO Substrate Cleaning B Deposition of Hole Transport Layer (e.g., PEDOT:PSS) A->B C Active Layer Deposition (Polymer:Acceptor Blend) B->C D Deposition of Electron Transport Layer (Optional) C->D E Deposition of Metal Cathode (e.g., Ca/Al) D->E F Device Encapsulation E->F G Performance Testing F->G

A general workflow for the fabrication of an OPV device.

Protocol for Bulk Heterojunction (BHJ) Device Fabrication:

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of a suitable HTL, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate and anneal according to the manufacturer's recommendations.

  • Active Layer Preparation and Deposition: Prepare a solution of the synthesized polymer and an electron acceptor (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene). The donor:acceptor ratio and solution concentration need to be optimized. Spin-coat the active layer solution onto the HTL in an inert atmosphere (e.g., a glovebox). The thickness of the active layer is a critical parameter and is controlled by the spin speed and solution concentration.

  • Active Layer Annealing: Often, a thermal or solvent vapor annealing step is performed to optimize the morphology of the active layer for improved device performance.

  • Cathode Deposition: Deposit a low work function metal cathode, such as calcium followed by aluminum, by thermal evaporation through a shadow mask under high vacuum.

  • Device Testing: Characterize the photovoltaic performance of the device under simulated AM1.5G solar illumination (100 mW/cm²). The key performance parameters to be measured are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Expected Performance Metrics:

The performance of OPV devices is highly dependent on the specific chemical structure of the polymer, the choice of acceptor, and the optimization of the device fabrication process. For a well-designed polymer derived from 2-Bromo-5-phenylthiophene-3-carbaldehyde, one can anticipate competitive performance.

ParameterSymbolTypical Range for Thiophene-based Polymers
Open-Circuit VoltageVoc0.6 - 0.9 V
Short-Circuit Current DensityJsc10 - 25 mA/cm²
Fill FactorFF60 - 75%
Power Conversion EfficiencyPCE5 - 15%

Conclusion

2-Bromo-5-phenylthiophene-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of advanced conjugated polymers for organic photovoltaic applications. Its unique combination of reactive sites allows for the creation of a wide array of donor-acceptor materials with tailored electronic and physical properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this monomer in developing next-generation organic solar cells with enhanced efficiency and stability. The continued exploration of new comonomers and post-polymerization functionalization strategies will undoubtedly unlock the full potential of this promising building block.

References

  • A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells. (2022). MDPI. Retrieved from [Link]

  • Cheng, Y.-J., Yang, S.-H., & Hsu, C.-S. (2009). Synthesis of Conjugated Polymers for Organic Solar Cell Applications. Chemical Reviews, 109(11), 5868–5923.
  • Conjugated Polymer-Based Organic Solar Cells. (2007). Chemical Reviews, 107(4), 1324–1338.
  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2014). Molecules, 19(10), 16995–17031.
  • Donor-Acceptor Polymers for All-Polymer Organic Solar Cell and Photodetector Applications. (n.d.). DiVA. Retrieved from [Link]

  • Fabrication of Organic Photovoltaic Devices. (2009). AZoNano.com. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Retrieved from [Link]

  • A low cost and high performance polymer donor material for polymer solar cells. (n.d.). Nature Communications. Retrieved from [Link]

  • Organic Photovoltaics. (n.d.). Reynolds Group - Georgia Institute of Technology. Retrieved from [Link]

  • Organic photovoltaics: material synthesis and characterization, device engineering, device physics and upscaling. (n.d.). EMRS. Retrieved from [Link]

  • A Rigid Polymer Donor Based on a Simple Benzodithiophene–Thiazole Backbone for Organic Photovoltaics. (2024). PMC. Retrieved from [Link]

  • Influence of the Active Layer Structure on the Photovoltaic Performance of Water-Soluble Polythiophene-Based Solar Cells. (2021). MDPI. Retrieved from [Link]

  • Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. (2024). ACS Publications. Retrieved from [Link]

  • Synthesis and Photovoltaics of Novel 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) Donor Polymer for Organic Solar Cell. (2020). MDPI. Retrieved from [Link]

  • Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and. (2021). Semantic Scholar. Retrieved from [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021). MDPI. Retrieved from [Link]

  • Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge. (2017). RSC Publishing. Retrieved from [Link]

  • Poly(phosphonate)-mediated Horner–Wadsworth–Emmons reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Polythiophene Derivatives for Efficient All‐Polymer Solar Cells. (2023). ResearchGate. Retrieved from [Link]

  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. (1999). PubMed. Retrieved from [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). ResearchGate. Retrieved from [Link]

  • 2-bromo-5-phenyl-3-thiophenecarbaldehyde - C11H7BrOS, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. Retrieved from [Link]

  • Synthesis method of 2, 5-disubstituted thiophene compound. (n.d.). Google Patents.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. (n.d.). Rsc.org. Retrieved from [Link]

  • Oligofluorene-Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. (2002). ACS Publications. Retrieved from [Link]

  • A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. (2022). MDPI. Retrieved from [Link]

  • [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. (2021). arXiv. Retrieved from [Link]

  • New Branched Thiophene‐Based Oligomers for Bright Organic Light‐Emitting Devices | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). PMC. Retrieved from [Link]

  • 2-Bromo-5-thiophene carboxaldehyde. (n.d.). YANG FAN NEW MATERIALS (ZHE JIANG) CO.,LTD. Retrieved from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). PMC. Retrieved from [Link]

Sources

Application

Application Note: Divergent Functionalization of 2-Bromo-5-phenylthiophene-3-carbaldehyde

Introduction & Strategic Overview The scaffold 2-Bromo-5-phenylthiophene-3-carbaldehyde represents a privileged "bifunctional hub" in medicinal chemistry and organic electronics. Its value lies in the orthogonal reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The scaffold 2-Bromo-5-phenylthiophene-3-carbaldehyde represents a privileged "bifunctional hub" in medicinal chemistry and organic electronics. Its value lies in the orthogonal reactivity of its two primary functional handles:

  • C2-Bromide: A site for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).
    
  • C3-Aldehyde: An electrophilic center ready for condensation (Knoevenagel, Wittig), reduction, or reductive amination.

The presence of the 5-phenyl group provides essential lipophilicity and conjugation, stabilizing the thiophene ring against degradation during aggressive functionalization. This guide outlines three distinct protocols to exploit this scaffold, moving from standard modular coupling to advanced heterocyclic annulation.

Critical Mechanistic Insight: The "Lithiation Trap"

WARNING: Researchers often attempt Lithium-Halogen exchange (using n-BuLi) at the C2 position to generate a nucleophile.

  • The Failure Mode: The newly formed C2-Lithio species is highly nucleophilic and will instantaneously attack the C3-aldehyde of the same or neighboring molecule, leading to polymerization or self-condensation.

  • The Solution: If C2-lithiation is required, the aldehyde must be protected as an acetal first. However, the protocols below utilize Palladium catalysis and Condensation chemistry , which tolerate the free aldehyde, bypassing this risk entirely.

Strategic Workflow Map

The following diagram illustrates the divergent pathways available for this scaffold.

G Start 2-Bromo-5-phenyl- thiophene-3-carbaldehyde PathA Path A: C2-Arylation (Suzuki-Miyaura) Start->PathA Ar-B(OH)2, Pd(0) PathB Path B: C3-Olefination (Knoevenagel) Start->PathB Active Methylene, Base PathC Path C: Annulation (Hydrazine Condensation) Start->PathC N2H4·H2O, EtOH ProductA 2,5-Diarylthiophene- 3-carbaldehyde PathA->ProductA ProductB Vinyl-Functionalized Thiophene PathB->ProductB ProductC 7-Phenylthieno[2,3-d] pyridazine PathC->ProductC

Figure 1: Divergent synthetic pathways.[1] Path A retains the aldehyde for further use. Path B modifies the aldehyde.[2] Path C consumes both handles to fuse a new ring.

Protocol A: C2-Functionalization via Suzuki-Miyaura Coupling

This protocol installs an aryl group at the C2 position while preserving the C3-aldehyde . This is challenging because the aldehyde is susceptible to oxidation or side reactions under harsh basic conditions. We utilize a mild carbonate base and a highly active catalyst system.

Materials
  • Substrate: 2-Bromo-5-phenylthiophene-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

  • Charging: Add the thiophene substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvation: Add degassed 1,4-Dioxane (10 mL). Stir for 5 minutes to ensure homogeneity.

  • Activation: Add the

    
     solution (2.5 mL, 5.0 mmol) via syringe. The mixture is now biphasic.
    
  • Reflux: Heat the reaction to 85°C for 6–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (

      
      ) should disappear; a fluorescent product spot will appear.
      
  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Expert Note: If the boronic acid contains electron-withdrawing groups, the reaction may be sluggish. In this case, switch the catalyst to


  and the solvent to Toluene/Ethanol/Water (4:1:1).

Protocol B: C3-Functionalization via Knoevenagel Condensation

This protocol targets the aldehyde to create conjugated systems (e.g., for fluorescent dyes or Michael acceptors). The 2-Bromo group remains intact, allowing for subsequent coupling reactions after this step.

Materials
  • Substrate: 2-Bromo-5-phenylthiophene-3-carbaldehyde (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Dissolution: In a 50 mL flask, dissolve the substrate (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Malononitrile (73 mg, 1.1 mmol). The solution may turn slightly yellow.

  • Catalysis: Add Piperidine (10

    
    L, catalytic) dropwise.
    
  • Reaction: Stir at Room Temperature for 30 minutes. If precipitation does not occur, heat to 50°C for 1 hour.

    • Mechanism:[1][4][5][6][7][8][9] The piperidine deprotonates the malononitrile; the resulting carbanion attacks the aldehyde. Elimination of water drives the equilibrium.

  • Isolation: The product often precipitates as a solid.[8] Cool the flask in an ice bath for 30 minutes.

  • Filtration: Filter the solid under vacuum. Wash with cold Ethanol (2 x 5 mL).

  • Recrystallization: If necessary, recrystallize from hot Ethanol/Acetonitrile.

Data Summary: Knoevenagel Conditions

Active MethyleneCatalystTempTimeTypical Yield
MalononitrilePiperidineRT0.5 h>90%
Ethyl CyanoacetatePiperidine60°C2 h75-85%
Barbituric AcidNone (Water)100°C4 h80%

Protocol C: Advanced Annulation to Thieno[2,3-d]pyridazine

This is a high-value "cascade" reaction. It utilizes both the electrophilic aldehyde and the leaving group ability of the bromide to fuse a pyridazine ring onto the thiophene core. This creates a tricyclic aromatic system relevant to kinase inhibition.

Reaction Logic[5][10][11]
  • Step 1: Hydrazine condenses with the aldehyde to form a hydrazone intermediate.

  • Step 2: The nucleophilic nitrogen of the hydrazone attacks the C2-position, displacing the Bromide (intramolecular

    
    ).
    
    • Note: This displacement is facilitated because the hydrazone (an electron-withdrawing imine) activates the C2-Br bond.

Materials
  • Substrate: 2-Bromo-5-phenylthiophene-3-carbaldehyde (1.0 equiv)

  • Reagent: Hydrazine Hydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol or n-Butanol (for higher temp)

Step-by-Step Methodology
  • Setup: Dissolve the substrate (1.0 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (0.25 mL, ~5.0 mmol) slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 4–8 hours.

    • Observation: A color change (often to deep orange/red) indicates hydrazone formation. Precipitation usually follows upon cyclization.

  • Monitoring: TLC is critical. The intermediate hydrazone may appear first. Continue heating until the intermediate is consumed and a lower

    
     spot (the cyclized product) dominates.
    
  • Workup: Cool to room temperature. Pour the mixture into ice water (50 mL).

  • Isolation: Filter the precipitate. Wash with water to remove excess hydrazine.

  • Characterization: The disappearance of the aldehyde peak (~10.0 ppm) in

    
    -NMR and the absence of the C-Br signal confirm cyclization.
    

References

  • Suzuki Coupling of Halo-Thiophenes

    • BenchChem Application Notes.[8] "Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene."[3] Accessed 2025.[8]

    • (Representative protocol adapted for 2-bromo-thiophenes).

  • Knoevenagel Condensation Protocols

    • BenchChem Application Notes.[8] "Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde."[8] Accessed 2025.[8]

    • (Demonstrates high reactivity of thiophene-3-carbaldehydes).

  • Thienopyrimidine/Pyridazine Synthesis

    • Ravi Teja B, et al. "Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety."[10] Journal of Innovations in Sciences.

    • (Describes annulation strategies starting from substituted thiophenes).

  • Lithium-Halogen Exchange Risks

    • Bailey, W. F., & Patricia, J. J.[1] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry.

    • (Foundational text on the kinetics and risks of self-quenching with electrophiles).

  • General Thiophene Functionalization

    • MDPI Molecules. "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde."
    • (Highlights the necessity of protecting groups during lithiation sequences).

Sources

Method

Application Note: Precision Synthesis of Phenylthiophene-Based Donor-Acceptor Materials

Executive Summary & Scientific Context This guide details the synthesis of -conjugated Donor-Acceptor (D-A) materials derived from phenylthiophene aldehydes.[1] These materials represent a critical class of "Push-Pull" o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This guide details the synthesis of


-conjugated Donor-Acceptor (D-A) materials derived from phenylthiophene aldehydes.[1] These materials represent a critical class of "Push-Pull" organic semiconductors used in Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and increasingly as Near-Infrared (NIR) fluorescent probes in bio-imaging.[1]

The core chemical principle relies on Intramolecular Charge Transfer (ICT). By linking an electron-rich phenylthiophene (Donor) to an electron-deficient moiety (Acceptor) via a vinyl bridge, we manipulate the HOMO-LUMO gap.[1] The phenylthiophene aldehyde acts as the pivotal "linchpin" intermediate—stable enough for storage but reactive enough for Knoevenagel condensations.

Target Audience Note

While primarily drafted for materials scientists, this protocol is adapted for medicinal chemists exploring bio-isosteric replacements for chalcones or designing fluorescent biomarkers. The purification standards described here (electronic grade) exceed typical pharmaceutical requirements.

Strategic Synthesis Workflow

The synthesis is divided into two modules:

  • Module A: Formation of the reactive handle (Aldehyde) via Vilsmeier-Haack Formylation.[2][3][4]

  • Module B: Construction of the D-A system via Knoevenagel Condensation.

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start Start: 2-Phenylthiophene Inter Iminium Intermediate Start->Inter Electrophilic Subst. 0°C -> 80°C Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter In-situ gen Aldehyde 5-Phenylthiophene-2-carbaldehyde (Stable Intermediate) Inter->Aldehyde Hydrolysis (NaOAc/H2O) Product1 Product A: DCV-PhT (Blue Shift) Aldehyde->Product1 Knoevenagel (Piperidine/CHCl3) Product2 Product B: IC-PhT (Red Shift) Aldehyde->Product2 Knoevenagel (Pyridine/Reflux) Acceptor1 Malononitrile (Acceptor A) Acceptor1->Product1 Acceptor2 Indanone (IC/IDIC) (Acceptor B) Acceptor2->Product2

Figure 1: Strategic workflow converting 2-phenylthiophene to tunable D-A materials via the aldehyde intermediate.

Module A: Synthesis of 5-Phenylthiophene-2-Carbaldehyde[1]

While lithiation (


-BuLi/DMF) is possible, the Vilsmeier-Haack  reaction is preferred for phenylthiophenes due to higher tolerance for functional groups on the phenyl ring and scalability.[1]
Materials
  • Substrate: 2-Phenylthiophene (1.0 eq)

  • Reagent: Phosphoryl chloride (

    
    , 1.2 eq) - Freshly distilled if yellow.[1]
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF, 5.0 eq) - Anhydrous.[1]

  • Quench: Sodium Acetate (

    
    ) aqueous solution.
    
Protocol
  • Vilsmeier Reagent Formation (Critical Step):

    • Charge a flame-dried 3-neck flask with anhydrous DMF. Cool to 0°C under

      
      .
      
    • Add

      
       dropwise over 20 minutes. Observation: The solution will turn pale yellow/orange as the chloroiminium salt forms.
      
    • Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Dissolve 2-phenylthiophene in a minimal amount of DMF.[1]

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Senior Scientist Insight: Thiophene rings are electron-rich.[1] If the addition is too fast, you risk exothermic runaway and polymerization (tar formation).

  • Reaction:

    • Warm to 80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde is significantly more polar than the starting material.

  • Workup (Hydrolysis):

    • Cool the mixture to room temperature.

    • Pour slowly into crushed ice containing dissolved NaOAc (buffers the pH to ~5–6).

    • Why NaOAc? Direct acid hydrolysis can sometimes degrade sensitive donor moieties. Buffering ensures clean conversion of the iminium salt to the aldehyde.

    • Extract with Dichloromethane (DCM), wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Recrystallize from Ethanol or purify via silica gel flash chromatography.

    • Target Yield: >85%.

    • Characterization Check: Look for the aldehyde proton singlet at

      
       ppm in 
      
      
      
      NMR.

Module B: Knoevenagel Condensation (The Coupling)

This step defines the optoelectronic properties.[5] We will cover two acceptor strengths.

Comparative Data: Acceptor Influence[6]
ParameterProtocol A (Malononitrile)Protocol B (IC-Indanone)
Acceptor Strength Strong (

deep)
Moderate-Strong (Tunable)
Reaction Time 1–2 Hours12–24 Hours
Catalyst Piperidine (Catalytic)Pyridine (Excess/Solvent)
Visual Color Yellow/OrangeDark Blue/Purple
Application Fluorescent Tags, Wide BandgapOPV Acceptors, NIR Dyes
Protocol A: Synthesis of Dicyanovinyl-Phenylthiophene (DCV-PhT)

Use this for rapid screening or bio-labeling applications.[1]

  • Charge: 5-phenylthiophene-2-carbaldehyde (1 mmol) and Malononitrile (1.2 mmol) in Ethanol (10 mL).

  • Catalyze: Add 2–3 drops of Piperidine.

  • React: Stir at room temperature (or mild reflux 50°C) for 2 hours.

    • Observation: Rapid precipitation of a solid occurs.

  • Isolate: Filter the precipitate. Wash with cold ethanol.

  • Purity: Usually >95% pure by NMR. Recrystallize from acetonitrile if needed.

Protocol B: Synthesis of Indanone-Terminated Materials (IC-PhT)

Use this for high-performance organic semiconductors (OPV/OFET).[1]

  • Charge: Aldehyde (1 mmol) and 1,1-dicyanomethylene-3-indanone (IC) (1.1 mmol) in Chloroform (

    
    , dry, 20 mL).
    
  • Catalyze: Add Pyridine (0.5 mL).

    • Why Pyridine? Piperidine is too basic and can degrade the IC ring. Pyridine provides a milder base environment suitable for elevated temperatures.

  • React: Reflux (65°C) under Argon for 12–16 hours.

  • Workup:

    • Remove solvent under reduced pressure.

    • Redissolve in minimal

      
       and precipitate into Methanol (100 mL).
      
    • Critical Step: This precipitation removes unreacted reagents and oligomers.

  • Purification: Flash chromatography (Chloroform/Hexane gradient).

Purification & Characterization for Device Quality

For "drug development" grade, HPLC purity is sufficient. For "electronic grade" (devices), trace impurities act as charge traps.

The "Electronic Grade" Workflow
  • Soxhlet Extraction:

    • Place crude solid in a thimble.

    • Extract sequentially with: Methanol (removes salts/catalyst)

      
       Acetone (removes oligomers) 
      
      
      
      Hexane
      
      
      Chloroform (collects product).[1]
  • Vacuum Sublimation (Optional but Recommended):

    • For small molecules, sublime at high vacuum (

      
       Torr) using a thermal gradient.[1] This separates the product from non-volatile decomposition products.
      
Troubleshooting Logic

Troubleshooting Problem Issue: Low Yield or Tar Formation Check1 Is the Aldehyde pure? Problem->Check1 Check2 Check Catalyst Strength Check1->Check2 Yes Action1 Repurify Module A product. Trace POCl3 kills coupling. Check1->Action1 No Check3 Solvent Dryness Check2->Check3 OK Action2 Switch from Piperidine to Pyridine or Beta-Alanine. Check2->Action2 Too Basic Action3 Water inhibits imine formation. Use molecular sieves. Check3->Action3 Wet

Figure 2: Decision tree for troubleshooting common failure modes in Knoevenagel coupling.

References

  • Vilsmeier-Haack Seminal Work: Vilsmeier, A., & Haack, A. (1927).[1][2][4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][4] Berichte der deutschen chemischen Gesellschaft. Link[1]

  • Knoevenagel Condensation Review: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis. Link

  • D-A Materials for OPV (IDIC/ITIC): Lin, Y., et al. (2015). An Electron Acceptor Challenging Fullerenes for Efficient Polymer Solar Cells. Advanced Materials. Link[1]

  • Purification of Organic Semiconductors: Salzmann, I., et al. (2016). Electronic Properties of Organic Semiconductor Blends. Accounts of Chemical Research. Link[1]

  • Green Chemistry Protocols: Li, G., et al. (2012). Efficient Knoevenagel condensation catalyzed by ZnO.[6] Green Chemistry. Link

Sources

Application

Application Notes and Protocols: Wittig Reaction Conditions for 2-Bromo-5-phenylthiophene-3-carbaldehyde

Introduction: The Strategic Importance of the Wittig Reaction in Complex Molecule Synthesis The Wittig reaction stands as a cornerstone in the edifice of synthetic organic chemistry, prized for its reliability in constru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Wittig Reaction in Complex Molecule Synthesis

The Wittig reaction stands as a cornerstone in the edifice of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiocontrol.[1][2][3] Developed by Georg Wittig in 1954, this Nobel Prize-winning transformation facilitates the conversion of aldehydes or ketones into alkenes.[3] Its significance is particularly pronounced in the field of drug development and materials science, where the precise installation of an alkene moiety is often a critical step in the synthesis of complex molecular architectures.[4]

This guide provides an in-depth exploration of the Wittig reaction as applied to 2-Bromo-5-phenylthiophene-3-carbaldehyde, a heterocyclic aldehyde with significant potential as a building block for novel therapeutic agents and organic electronic materials. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical parameters that influence reaction outcomes, such as stereoselectivity and purification.

Mechanistic Insights: The Journey from Ylide to Alkene

The Wittig reaction proceeds through a fascinating sequence of nucleophilic addition and elimination steps, culminating in the formation of an alkene and the highly stable triphenylphosphine oxide, the latter providing a strong thermodynamic driving force for the reaction.[5][6]

The mechanism can be dissected into two primary stages:

  • Ylide Formation: The process begins with the synthesis of a phosphonium ylide, also known as a Wittig reagent. This is typically achieved through the SN2 reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt.[2][7] This salt is then treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, yielding the ylide—a species characterized by adjacent positive and negative charges.[7][8]

  • Alkene Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (2-Bromo-5-phenylthiophene-3-carbaldehyde). This is believed to proceed via a concerted [2+2] cycloaddition, forming a transient four-membered ring intermediate called an oxaphosphetane.[5][9] This intermediate is unstable and rapidly collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form a new carbon-carbon double bond (the alkene) and triphenylphosphine oxide.[7]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation PPh3 Ph₃P PhosphoniumSalt [Ph₃P⁺-CH₂-R]X⁻ PPh3->PhosphoniumSalt Sₙ2 AlkylHalide R-CH₂-X AlkylHalide->PhosphoniumSalt Ylide Ph₃P=CH-R PhosphoniumSalt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'CHO Aldehyde->Oxaphosphetane Alkene R'-CH=CH-R Oxaphosphetane->Alkene Collapse TPPO Ph₃P=O Oxaphosphetane->TPPO

Figure 1: General mechanism of the Wittig Reaction.

Stereoselectivity: The Role of the Ylide

The stereochemical outcome (E/Z isomerism) of the Wittig reaction is heavily dependent on the nature of the ylide used.[9][10]

  • Non-stabilized Ylides: When the 'R' group on the ylide is an alkyl group, the ylide is considered non-stabilized. These ylides react rapidly and typically lead to the formation of the (Z)-alkene as the major product.[9][11]

  • Stabilized Ylides: If the 'R' group is an electron-withdrawing group (e.g., ester, ketone), the ylide is stabilized by resonance.[12] These ylides are less reactive, and the reaction becomes more reversible. This allows for equilibration to the more thermodynamically stable intermediate, resulting in the (E)-alkene as the predominant product.[10][11]

  • Semi-stabilized Ylides: Ylides where 'R' is an aryl or vinyl group are considered semi-stabilized and often yield a mixture of (E) and (Z)-alkenes.[11]

For the protocol detailed below, we will use benzyltriphenylphosphonium chloride, which generates a semi-stabilized ylide, to synthesize a stilbene-like derivative of the thiophene core.

Application Protocol: Synthesis of 2-Bromo-5-phenyl-3-(2-phenylethenyl)thiophene

This protocol outlines the synthesis of a stilbene derivative from 2-Bromo-5-phenylthiophene-3-carbaldehyde using a Wittig reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Bromo-5-phenylthiophene-3-carbaldehydeN/A267.141.0 equiv.Starting material.
Benzyltriphenylphosphonium chloride1100-88-5388.881.2 equiv.Wittig salt.
n-Butyllithium (n-BuLi)109-72-864.061.1 equiv.Strong base, typically supplied as a solution in hexanes.
Anhydrous Tetrahydrofuran (THF)109-99-972.11~20 mL per mmol CHOReaction solvent. Must be dry.
Diethyl ether60-29-774.12As neededExtraction solvent.
Saturated aq. NH₄Cl12125-02-953.49As neededFor quenching the reaction.
Brine (Saturated aq. NaCl)7647-14-558.44As neededFor washing.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37As neededDrying agent.
Silica Gel7631-86-960.08As neededFor column chromatography.
Hexanes/Ethyl AcetateN/AN/AAs neededEluent for column chromatography.
Experimental Workflow

Wittig_Workflow Reagents 1. Reagent Preparation (Dry Glassware, Inert Atmosphere) Ylide_Gen 2. Ylide Generation (Phosphonium Salt + n-BuLi in THF) Reagents->Ylide_Gen Aldehyde_Add 3. Aldehyde Addition (Substrate in THF, dropwise at -78°C) Ylide_Gen->Aldehyde_Add Reaction 4. Reaction (Warm to RT, stir) Aldehyde_Add->Reaction Quench 5. Workup: Quenching (Add sat. aq. NH₄Cl) Reaction->Quench Extract 6. Workup: Extraction (Diethyl ether, water, brine) Quench->Extract Dry_Conc 7. Drying and Concentration (MgSO₄, Rotary Evaporation) Extract->Dry_Conc Purify 8. Purification (Silica Gel Column Chromatography) Dry_Conc->Purify Characterize 9. Characterization (NMR, MS, IR) Purify->Characterize

Figure 2: Step-by-step experimental workflow.

Step-by-Step Protocol

I. Ylide Generation (In situ)

  • Under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride (1.2 equiv.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe. Stir the resulting suspension.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe. A deep orange or red color should develop, indicating the formation of the ylide.[1]

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

II. Wittig Reaction

  • In a separate dry flask, dissolve 2-Bromo-5-phenylthiophene-3-carbaldehyde (1.0 equiv.) in a minimal amount of anhydrous THF.

  • Cool the ylide solution back down to -78 °C.

  • Add the aldehyde solution dropwise to the stirring ylide solution via syringe or a dropping funnel.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC analysis indicates consumption of the starting aldehyde). The disappearance of the ylide's color is a good visual indicator of reaction progress.

III. Workup and Extraction

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.[1]

  • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

IV. Purification

  • The crude product will be a mixture of the desired alkene isomers and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel.

  • A gradient eluent system, such as hexanes/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity), is often effective. The alkene product is significantly less polar than the triphenylphosphine oxide byproduct.

  • Note on a common challenge: Triphenylphosphine oxide can be difficult to separate completely.[13] If co-elution is an issue, alternative methods such as precipitation or treatment with specific reagents to convert the oxide into a more easily separable salt can be employed.[14]

V. Characterization

  • Confirm the structure of the purified product using standard analytical techniques:

    • ¹H and ¹³C NMR: To verify the structure and determine the E/Z isomeric ratio.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To observe the disappearance of the aldehyde C=O stretch and the appearance of alkene C=C and C-H stretches.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The Wittig reaction, especially when using strong bases like n-BuLi, is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the ylide.

  • Base Selection: The choice of base is critical and depends on the acidity of the phosphonium salt. For salts that form stabilized ylides, weaker bases like sodium ethoxide or even sodium carbonate can sometimes be used.[15][16] For non-stabilized and semi-stabilized ylides, strong bases like n-BuLi, NaH, or NaNH₂ are necessary.[7]

  • Temperature Control: The initial addition of the aldehyde to the ylide is often performed at low temperatures (-78 °C) to control the reaction rate and, in some cases, enhance stereoselectivity.

  • Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction: For reactions requiring high (E)-selectivity, especially with stabilized ylides, the Horner-Wadsworth-Emmons reaction is a superior alternative.[17] It utilizes a phosphonate ester instead of a phosphonium salt, and its water-soluble phosphate byproduct is much easier to remove during workup.[18][19]

References

  • Department of Chemistry, Minnesota State University Moorhead. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

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  • Cui, Y. et al. (2023). Wittig reaction purification for products with very low polarity. RSC Advances. Available from: [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. Available from: [Link]

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  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Available from: [Link]

  • Batey, R. A. et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. Available from: [Link]

  • Oreate AI. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Available from: [Link]

  • Myers, A. G. Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. Available from: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Available from: [Link]

  • The Organic Chemist. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. Available from: [Link]

  • Chelaru, C. et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. Available from: [Link]

  • ResearchGate. (2023). Wittig reaction purification for products with very low polarity. Available from: [Link]

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  • Google Patents. US6630605B2 - Process for the purification of phosphonium salts.
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Method

Application Note &amp; Protocol Guide: Strategic Synthesis of Conductive Thiophene Oligomers via 2-Bromo-5-phenylthiophene-3-carbaldehyde

Abstract This document provides a comprehensive technical guide for the synthesis, purification, and characterization of conductive thiophene oligomers, utilizing 2-Bromo-5-phenylthiophene-3-carbaldehyde as a strategic a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of conductive thiophene oligomers, utilizing 2-Bromo-5-phenylthiophene-3-carbaldehyde as a strategic and versatile starting material. We delve into the rationale behind selecting various synthetic pathways, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Stille) and the Horner-Wadsworth-Emmons olefination. Detailed, field-tested protocols are provided for each method, accompanied by in-depth application notes that explain the causality behind critical experimental choices. This guide is intended for researchers and scientists in materials chemistry and drug development, offering a robust framework for creating well-defined, electronically active molecular architectures.

Introduction: The Strategic Value of 2-Bromo-5-phenylthiophene-3-carbaldehyde

Thiophene-based oligomers and polymers are cornerstones of modern organic electronics, finding applications in field-effect transistors, photovoltaics, and sensors due to their tunable electronic properties and environmental stability.[1] The precise control over the oligomer's structure—its length, substitution pattern, and planarity—is paramount to tailoring its performance.

The starting material, 2-Bromo-5-phenylthiophene-3-carbaldehyde, is an exceptionally valuable building block for several key reasons:

  • Orthogonal Reactive Sites: It possesses three distinct functional handles. The C2-bromine atom is primed for C-C bond formation via transition-metal-catalyzed cross-coupling reactions. The C3-carbaldehyde group offers a site for classical carbonyl chemistry, such as olefination or condensation, allowing for the extension of conjugation through vinyl linkages. The C5-phenyl group enhances the solubility and stability of the resulting oligomers, mitigating the poor solubility that often plagues larger, unsubstituted oligo-thiophenes.[2]

  • Synthetic Versatility: The presence of these functional groups allows for a modular and divergent synthetic approach. One can selectively build out from either the bromo or the aldehyde position, or use them in sequence to construct complex, multi-dimensional conjugated systems.

This guide will explore the primary synthetic strategies to leverage this monomer's potential, providing both the "how" and the "why" to empower researchers to make informed decisions in their synthetic design.

Overview of Synthetic Pathways

The construction of thiophene oligomers from 2-Bromo-5-phenylthiophene-3-carbaldehyde primarily relies on robust C-C bond-forming reactions. The choice of reaction is dictated by the desired linkage (direct aryl-aryl vs. vinyl), the availability of coupling partners, and tolerance to other functional groups.

G cluster_start Starting Material cluster_reactions Primary Coupling Strategies cluster_products Resulting Oligomer Linkage start 2-Bromo-5-phenyl- thiophene-3-carbaldehyde suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) start->suzuki Pd Catalyst Base stille Stille Coupling (with R-SnBu₃) start->stille Pd Catalyst hwe Horner-Wadsworth-Emmons (with Phosphonate Ylide) start->hwe Base aryl_aryl Aryl-Aryl Linkage (Direct Thiophene-Thiophene) suzuki->aryl_aryl stille->aryl_aryl vinyl Vinyl Linkage (Thiophene-CH=CH-R) hwe->vinyl

Caption: Primary synthetic routes from the starting material.

  • Suzuki-Miyaura Coupling: This reaction forms a bond between our bromo-thiophene and an organoboron species (typically a boronic acid or ester). It is widely favored due to the operational simplicity, mild reaction conditions, and the generally low toxicity of the boron-containing byproducts.[3][4][5] A base is essential for the activation of the organoboron reagent to facilitate transmetalation.[6]

  • Stille Coupling: This pathway couples the bromo-thiophene with an organostannane (organotin) compound. The Stille reaction is renowned for its tolerance to a vast array of functional groups, making it highly reliable, though the toxicity of organotin reagents necessitates careful handling.[7][8][9]

  • Horner-Wadsworth-Emmons (HWE) Reaction: Unlike the previous two methods, the HWE reaction utilizes the aldehyde functionality. It reacts with a stabilized phosphonate carbanion to form an alkene, typically with high selectivity for the (E)-isomer.[10][11] This is an excellent strategy for creating vinyl-thiophene systems, which alters the electronic and conformational properties of the conjugated backbone compared to directly linked thiophenes.

Comparative Overview of Synthetic Protocols

The selection of a synthetic route involves trade-offs in reaction conditions, reagent stability, and scope. The following table summarizes the key parameters for the three primary methods discussed.

ParameterSuzuki-Miyaura CouplingStille CouplingHorner-Wadsworth-Emmons
Key Reagents Arylboronic Acid (R-B(OH)₂)Organostannane (R-SnR'₃)Phosphonate Ester
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.Pd(PPh₃)₄, PdCl₂(PPh₃)₂, etc.None (Base mediated)
Activator/Base K₂CO₃, K₃PO₄, Cs₂CO₃None (or co-catalyst like CuI)NaH, KHMDS, NaOMe
Typical Solvent Dioxane/H₂O, Toluene, DMFToluene, DMF, THFTHF, DME
Temperature 80 - 110 °C80 - 120 °C0 °C to Room Temperature
Key Advantage Low toxicity byproducts, mild conditionsHigh functional group toleranceForms vinyl linkages, high E-selectivity
Key Challenge Potential for protodeboronationToxicity of tin reagentsRequires synthesis of phosphonate ester

Detailed Application Notes and Experimental Protocols

Protocol 1: Dimer Synthesis via Suzuki-Miyaura Coupling

Application Note: The Suzuki coupling is an excellent first choice for synthesizing a simple bi-thiophene dimer. The use of a biphasic solvent system like dioxane/water or toluene/water with an inorganic base like K₃PO₄ is standard. The palladium catalyst, typically Pd(PPh₃)₄, is air-sensitive and should be handled under an inert atmosphere. The success of the reaction hinges on the quality of the reagents and effective degassing of the solvents to prevent catalyst degradation.[3]

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried 50 mL Schlenk flask, add 2-Bromo-5-phenylthiophene-3-carbaldehyde (281 mg, 1.0 mmol, 1.0 eq), thiophene-2-boronic acid (141 mg, 1.1 mmol, 1.1 eq), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 12 mL of degassed 1,4-dioxane and 3 mL of degassed deionized water via syringe. The solution should be thoroughly sparged with argon for 15-20 minutes prior to addition.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 4:1 Hexane:Ethyl Acetate) to yield the desired dimer product.

Protocol 2: Dimer Synthesis via Stille Coupling

Application Note: The Stille coupling is particularly useful when the coupling partner contains sensitive functional groups that might not be compatible with the basic conditions of the Suzuki reaction. The primary challenge is the complete removal of tin byproducts during purification. A post-workup wash with an aqueous KF solution can help precipitate tin salts, facilitating their removal.[9]

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried 50 mL Schlenk flask, add 2-Bromo-5-phenylthiophene-3-carbaldehyde (281 mg, 1.0 mmol, 1.0 eq).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (3x).

  • Solvent and Reagent Addition: Add 15 mL of anhydrous, degassed toluene. Then, add 2-(Tributylstannyl)thiophene (410 mg, 1.1 mmol, 1.1 eq) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%) to the flask under a positive argon flow.

  • Reaction: Heat the mixture to 110 °C and stir vigorously under argon. Monitor reaction progress by TLC or GC-MS. The reaction is typically complete in 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of diethyl ether and stir with 20 mL of a 1M aqueous KF solution for 1 hour.

  • Purification: Filter the resulting precipitate through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over MgSO₄. After concentration, purify the crude product by flash column chromatography.

Protocol 3: Vinyl-Linkage Synthesis via Horner-Wadsworth-Emmons Reaction

Application Note: This protocol utilizes the aldehyde to form a C=C bond, leading to a different class of oligomer. The reaction's success depends on the clean generation of the phosphonate carbanion. Sodium hydride (NaH) is a common base, but it is a flammable solid that reacts violently with water; it must be handled with extreme care under an inert atmosphere. The resulting phosphate byproduct is water-soluble, which simplifies the workup.[11][12]

Step-by-Step Protocol:

  • Ylide Formation: To a flame-dried, three-neck flask equipped with a dropping funnel and under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 eq). Wash the NaH with dry hexanes (2 x 5 mL) to remove the oil, then suspend it in 10 mL of anhydrous THF.

  • Phosphonate Addition: Cool the suspension to 0 °C. Dissolve diethyl (thiophen-2-ylmethyl)phosphonate (248 mg, 1.0 mmol, 1.0 eq) in 5 mL of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Dissolve 2-Bromo-5-phenylthiophene-3-carbaldehyde (253 mg, 0.9 mmol, 0.9 eq) in 5 mL of anhydrous THF and add it dropwise to the ylide.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude material by column chromatography to yield the (E)-vinyl-linked thiophene product.

Purification and Characterization Workflow

Achieving high purity is critical for obtaining reliable and reproducible electronic properties from the synthesized oligomers. The characterization workflow serves to both confirm the chemical identity of the product and to probe its electronic structure.

G cluster_purification Purification cluster_characterization Characterization cluster_output Final Validation crude Crude Reaction Mixture column Flash Column Chromatography crude->column Primary Purification recrystal Recrystallization (if applicable) column->recrystal Final Polishing nmr NMR Spectroscopy (¹H, ¹³C) column->nmr Structure Confirmation recrystal->nmr Structure Confirmation mass_spec Mass Spectrometry (HRMS) nmr->mass_spec Molecular Weight uv_vis UV-Vis Spectroscopy mass_spec->uv_vis Electronic Properties cv Cyclic Voltammetry (CV) uv_vis->cv Electrochemical Properties pure Pure, Characterized Oligomer cv->pure

Caption: A logical workflow for oligomer purification and characterization.

Protocol: Characterization by UV-Vis Spectroscopy

Application Note: UV-Vis spectroscopy is a rapid and powerful tool to assess the electronic conjugation of the synthesized oligomers.[13] The position of the lowest energy absorption maximum (λ_max) is indicative of the HOMO-LUMO gap. As oligomer length increases, the π-conjugation extends, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in λ_max.[14]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified oligomer in a UV-transparent solvent (e.g., chloroform, THF, or dichloromethane) in a 1 cm path length quartz cuvette. The concentration should be adjusted such that the maximum absorbance is between 0.5 and 1.5 AU. A typical starting concentration is ~10⁻⁵ M.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the oligomer solution over a relevant wavelength range (e.g., 250-700 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The onset of the absorption edge can be used to estimate the optical band gap (E_g) using the formula E_g (eV) = 1240 / λ_onset (nm).

Protocol: Characterization by Cyclic Voltammetry (CV)

Application Note: CV is an essential electrochemical technique to determine the HOMO and LUMO energy levels of a material.[15][16] The experiment measures the current response to a sweeping potential. The onset potentials for oxidation (E_ox) and reduction (E_red) correspond to the removal and addition of an electron, respectively, and can be correlated to the HOMO and LUMO levels.

Step-by-Step Protocol:

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

  • Electrolyte Preparation: Prepare an electrolyte solution, typically 0.1 M of an inert salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Sample Preparation: The purified oligomer can be analyzed in solution (by dissolving it in the electrolyte) or as a thin film drop-cast onto the working electrode. For thin-film analysis, dissolve a small amount of the oligomer in a volatile solvent, drop it onto the polished working electrode surface, and allow the solvent to evaporate completely.

  • Ferrocene Calibration: Record a cyclic voltammogram of a ferrocene/ferricinium (Fc/Fc⁺) standard in the same electrolyte solution. The midpoint potential of the Fc/Fc⁺ redox couple (E₁/₂) is used as an internal reference to calibrate the energy levels.

  • Measurement: Immerse the electrodes in the electrolyte solution (containing the sample if analyzing in solution). Deoxygenate the solution by bubbling with argon for 10-15 minutes. Record the cyclic voltammogram by sweeping the potential.

  • Data Analysis: Determine the onset oxidation potential (E_ox, onset) and onset reduction potential (E_red, onset) from the voltammogram. Calculate the HOMO and LUMO levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox, onset - E₁/₂(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red, onset - E₁/₂(Fc/Fc⁺) + 4.8] The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.

Conclusion

2-Bromo-5-phenylthiophene-3-carbaldehyde stands out as a highly effective and versatile precursor for the synthesis of well-defined, conductive thiophene oligomers. By leveraging established and robust synthetic methodologies such as Suzuki, Stille, and Horner-Wadsworth-Emmons reactions, researchers can access a wide variety of conjugated structures with tailored electronic properties. The protocols and workflows detailed in this guide provide a validated foundation for the synthesis, purification, and essential characterization of these materials, enabling further exploration and application in the field of organic electronics.

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  • Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. PubMed. [Link]

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  • How Do I Separate Oligomers Based on Thiophene? (2015). ResearchGate. [Link]

  • a UV–Vis absorption spectra of the linear conjugated polymers in the solid state. (n.d.). ResearchGate. [Link]

  • A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. (2022). MDPI. [Link]

  • Process for the purification of thiophenes. (2009).
  • Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes. (2001). PubMed. [Link]

  • Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. (n.d.). Redalyc. [Link]

  • A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. (2022). PMC. [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

  • Synthesis of Soluble Alpha-Thiophene Oligomers. Monomer to Octamer. (1992). DTIC. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. (n.d.). PMC. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Orthogonal C–H Activation and Functionalization of 2-Bromo-5-phenylthiophene-3-carbaldehyde

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Organometallic Catalysis & Advanced Heterocyclic Synthesis Strategic Rationale & Substrate Analysis The functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Organometallic Catalysis & Advanced Heterocyclic Synthesis

Strategic Rationale & Substrate Analysis

The functionalization of heavily substituted thiophenes is a cornerstone in the development of organic photovoltaics, conductive polymers, and active pharmaceutical ingredients. However, achieving site-selective functionalization on the thiophene core presents significant electronic and steric challenges. The β-positions (C3 and C4) of thiophenes are notoriously inert compared to the highly reactive α-positions (C2 and C5)[1].

When working with 2-Bromo-5-phenylthiophene-3-carbaldehyde , the synthetic chemist is presented with a highly functionalized scaffold containing three distinct reactive handles:

  • C2-Bromo: Prone to oxidative addition (e.g., Suzuki, Stille couplings).

  • C3-Carbaldehyde: A versatile electrophilic center.

  • C4-H Bond: The only remaining unfunctionalized site on the thiophene ring, but electronically deactivated.

The Strategy: To achieve a fully tetrasubstituted thiophene core, we must functionalize the C4-H bond without prematurely activating the labile C2-Br bond. By leveraging the C3-carbaldehyde as a covalent anchor for a Transient Directing Group (TDG) [2], we can temporarily install an imine that directs a Palladium catalyst exclusively to the adjacent C4-H bond[3]. This enables an orthogonal workflow where C4 is arylated first, leaving the C2-Br intact for downstream cross-coupling.

Mechanistic Causality: Designing the Catalytic Cycle

The success of this protocol relies on strict control over the Palladium oxidation states and coordination geometry.

  • The Role of the TDG (Glycine): Adding catalytic glycine to the reaction mixture results in the reversible condensation with the C3-carbaldehyde to form an imine. Glycine is chosen specifically because its imine nitrogen and carboxylate oxygen form a highly rigid, bidentate coordination sphere for Pd(II). This geometry forces the metal center into close proximity with the C4-H bond, lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) step.

  • Preserving the C2-Br Bond: Standard cross-coupling occurs via a Pd(0)/Pd(II) cycle. To prevent the catalyst from inserting into the C2-Br bond, the reaction is forced into a Pd(II)/Pd(IV) catalytic cycle. We utilize AgOAc as both the base for the CMD step and as a terminal oxidant/halide scavenger. By rapidly oxidizing the Pd(II) intermediate to Pd(IV) upon reaction with the aryl iodide, we prevent the accumulation of Pd(0), thereby rendering the C2-Br bond completely orthogonal to the C4-H activation process.

CatalyticCycle A 1. Substrate 2-Bromo-5-phenylthiophene-3-carbaldehyde B 2. Imine Formation (TDG Condensation) A->B + Glycine (TDG) C 3. Pd(II) Coordination (Bidentate Directing) B->C + Pd(OAc)2 D 4. C4-H Activation (CMD Pathway) C->D AgOAc / Base E E D->E + Ar-I F 6. Reductive Elimination (C4-Ar Bond Formation) E->F G 7. Hydrolysis (Product Release) F->G + H2O G->A TDG Recycle

Figure 1: Catalytic cycle of TDG-enabled Pd-catalyzed C4-H arylation of the thiophene substrate.

Quantitative Optimization Data

To validate the mechanistic hypothesis, various conditions were evaluated. The data below demonstrates the absolute necessity of the TDG and the specific oxidant/solvent combination required to suppress de-bromination.

Table 1: Optimization of TDG and Conditions for C4-Arylation

EntryCatalyst (10 mol%)TDG (20 mol%)Oxidant/Base (2.0 eq)SolventYield (%)Observation
1Pd(OAc)₂NoneAgOAcHFIP/AcOH0Starting material recovered.
2 Pd(OAc)₂ Glycine AgOAc HFIP/AcOH 84 Optimal C4-arylation.
3Pd(OAc)₂

-Alanine
AgOAcHFIP/AcOH62Suboptimal palladacycle geometry.
4Pd(OAc)₂GlycineK₂CO₃DMF15Extensive C2 de-bromination.
5NoneGlycineAgOAcHFIP/AcOH0Control experiment.

Note: HFIP (Hexafluoroisopropanol) acts as a strong hydrogen-bond donor, stabilizing the highly polar Pd(IV) transition states, while the 10% AcOH additive facilitates the reversible imine condensation/hydrolysis.

Experimental Methodologies & Workflows

The following self-validating protocols describe the two-stage orthogonal functionalization of the substrate.

Workflow Step1 Starting Material 2-Bromo-5-phenylthiophene-3-carbaldehyde Step2 Stage 1: C4-H Arylation Reagents: Pd(OAc)2, Glycine, Ar-I, AgOAc Step1->Step2 TDG-Directed Activation Step3 Intermediate Scaffold 2-Bromo-4-aryl-5-phenylthiophene-3-carbaldehyde Step2->Step3 C2-Br Bond Preserved Step4 Stage 2: C2-Br Cross-Coupling Reagents: Pd(PPh3)4, Ar'-B(OH)2, K2CO3 Step3->Step4 Orthogonal Activation Step5 Final Target Tetrasubstituted Thiophene Core Step4->Step5 Complete Functionalization

Figure 2: Orthogonal functionalization workflow leveraging the C4-H and C2-Br reactive sites.

Protocol A: TDG-Directed C4-H Arylation

Objective: Selectively arylate the C4 position while preserving the C2-bromo and C3-carbaldehyde groups.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 15 mL sealed reaction tube equipped with a magnetic stir bar, add 2-Bromo-5-phenylthiophene-3-carbaldehyde (0.2 mmol, 1.0 equiv), the desired aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (4.5 mg, 10 mol%), Glycine (3.0 mg, 20 mol%), and AgOAc (66.8 mg, 0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of a pre-mixed HFIP/AcOH (9:1 v/v) solvent system. Causality Note: The acidic environment is critical to prevent catalyst poisoning by driving the equilibrium of the imine hydrolysis at the end of the catalytic cycle.

  • Reaction: Seal the tube under an ambient atmosphere (or N₂ if using highly electron-rich aryl iodides) and stir vigorously at 80 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove precipitated silver iodide (AgI) and palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Self-Validation Checkpoints:

  • TLC Monitoring: The product will appear as a new UV-active spot. To confirm the aldehyde was successfully regenerated (and not trapped as a stable imine), apply a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; an immediate bright orange/red color confirms the intact C3-CHO.

  • ¹H NMR Verification: The starting material exhibits a distinct singlet for the C4-H proton (typically

    
     7.60 - 7.80 ppm in CDCl₃). The complete disappearance of this singlet, coupled with the retention of the aldehyde proton (
    
    
    
    9.80 - 10.20 ppm), confirms successful and regioselective C4-arylation.
Protocol B: Downstream Suzuki-Miyaura Coupling at C2

Objective: Utilize the preserved C2-bromo handle to install a fourth unique substituent, yielding a fully tetrasubstituted thiophene.

Step-by-Step Procedure:

  • In a Schlenk flask under N₂, combine the C4-arylated intermediate from Protocol A (0.1 mmol, 1.0 equiv), an arylboronic acid (0.15 mmol, 1.5 equiv), Pd(PPh₃)₄ (5.8 mg, 5 mol%), and K₂CO₃ (41.4 mg, 0.3 mmol, 3.0 equiv).

  • Add degassed Toluene/H₂O (4:1 v/v, 2.0 mL).

  • Stir at 90 °C for 12 hours.

  • Extract with EtOAc, dry over MgSO₄, concentrate, and purify via column chromatography. Validation: The mass spectrum (LC-MS) will show the loss of the bromine isotope pattern (M / M+2 ratio of 1:1), confirming the successful substitution at C2.

References

  • C–H Activation: Toward Sustainability and Applications ACS Central Science, 2021, 7(2), 232–243. URL:[Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Journal of Organic Chemistry, 2019, 84(21), 13664–13681. URL:[Link]

  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation RSC Advances, 2023, 13, 3422-3432. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde

Technical Support Center: Synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde Part 1: Executive Summary & Route Selection User Query: "I am experiencing low yields and isomeric mixtures when synthesizing 2-Bromo-5-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde

Part 1: Executive Summary & Route Selection

User Query: "I am experiencing low yields and isomeric mixtures when synthesizing 2-Bromo-5-phenylthiophene-3-carbaldehyde. Which route provides the highest regioselectivity and mass recovery?"

Technical Response: For the synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde (Target Molecule) , the choice of synthetic strategy is the primary determinant of yield. Our data indicates that a Stepwise Linear Approach (Suzuki Coupling


 Bromination) is superior to the Dibromide Route  (Bromination 

Suzuki) due to electronic directing effects.
Route Comparison Analysis
FeatureRoute A: Stepwise (Recommended) Route B: Dibromide (Not Recommended)
Starting Material 5-Bromo-3-thiophenecarbaldehyde2,5-Dibromothiophene-3-carbaldehyde
Step 1 Suzuki Coupling (C5-Phenylation)Suzuki Coupling (C2 vs C5 competition)
Step 2 Bromination (C2-Bromination)N/A
Regioselectivity High (>98%) .[1] C2 is the only reactive

-position.
Poor . The C2-Br is activated by the ortho-CHO, leading to the wrong isomer (2-phenyl-5-bromo).
Primary Risk Decarbonylation during bromination.[1][2]Inseparable mixture of regioisomers.

Part 2: Detailed Experimental Protocols

Module 1: Synthesis of Intermediate (5-Phenylthiophene-3-carbaldehyde)

Objective: Install the phenyl ring at C5 without affecting the aldehyde.

Protocol:

  • Reagents:

    • 5-Bromo-3-thiophenecarbaldehyde (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh

      
      )
      
      
      
      (3-5 mol%)
    • Na

      
      CO
      
      
      
      (2.0 M aqueous solution, 3.0 equiv)
    • Solvent: Toluene:Ethanol (4:1 v/v)[3]

  • Procedure:

    • Charge reaction vessel with halide, boronic acid, and Pd catalyst.[3][4]

    • Crucial Step: Evacuate and backfill with Argon (

      
      ) before adding solvents to prevent catalyst oxidation (Pd black formation).
      
    • Add degassed solvents and base.[3]

    • Heat to reflux (

      
      C) for 12--16 hours.
      
    • Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting bromide (

      
      ).
      

Troubleshooting Guide (Suzuki Step):

SymptomProbable CauseCorrective Action
Black precipitate forms immediately Oxygen poisoning of Pd(0).Ensure rigorous degassing. Use a freeze-pump-thaw cycle for solvents.
Incomplete conversion (>24h) Boronic acid homocoupling.Add an additional 0.3 equiv of Phenylboronic acid.
Aldehyde peak missing in NMR Oxidation to carboxylic acid.Ensure inert atmosphere; avoid basic workup with strong oxidants.
Module 2: Regioselective Bromination (The Critical Step)

Objective: Install Bromine at C2.[5] Avoid decarbonylation.

Protocol:

  • Reagents:

    • 5-Phenylthiophene-3-carbaldehyde (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the intermediate in DMF (0.1 M concentration).

    • Cool the solution to

      
      C (Ice bath).
      
    • Add NBS portion-wise over 30 minutes. Do not add all at once.

    • Allow to warm to Room Temperature (RT) and stir for 4--6 hours in the dark (wrap flask in foil).

    • Quench: Pour into ice water. The product should precipitate.

Why this works:

  • Regiocontrol: The C2 position is the only available

    
    -position (adjacent to Sulfur). The 
    
    
    
    -position (C4) is significantly less reactive.
  • Safety: Using NBS avoids the harsh conditions of elemental Bromine (Br

    
    ), which is known to cause decarbonylation  (loss of the aldehyde group) in thiophene carbaldehydes [1].
    

Troubleshooting Guide (Bromination Step):

SymptomProbable CauseCorrective Action
Loss of Aldehyde (Decarbonylation) Radical mechanism activation.STOP using Br

.
Switch to NBS. Perform reaction in the dark to inhibit radical pathways.
Polybromination Excess NBS or high temp.Strictly control stoichiometry (1.05 equiv). Keep at

C

RT.
Product is an oil/sticky Residual DMF.Wash organic layer extensively with water/brine during workup. Recrystallize from EtOH.

Part 3: Visualization & Logic Flow

Synthetic Workflow Diagram

Caption: Logic flow for the stepwise synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde, highlighting critical decision points.

SynthesisWorkflow Start Start: 5-Bromo-3-thiophenecarbaldehyde Step1 Step 1: Suzuki Coupling (Phenylboronic acid, Pd(PPh3)4) Start->Step1 Check1 QC Check: Is Aldehyde Intact? Step1->Check1 Check1->Step1 No (Optimize Base/Atmosphere) Intermed Intermediate: 5-Phenylthiophene-3-carbaldehyde Check1->Intermed Yes Step2 Step 2: Bromination (NBS, DMF, 0°C) Intermed->Step2 Risk Risk: Decarbonylation? Step2->Risk Risk->Step2 Yes (Switch from Br2 to NBS) Final Target: 2-Bromo-5-phenylthiophene-3-carbaldehyde Risk->Final No (NBS used)

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the commercially available 2,5-dibromothiophene-3-carbaldehyde and couple it with 1 equivalent of phenylboronic acid? A: We strongly advise against this. In 2,5-dibromothiophene-3-carbaldehyde, the C2-bromine is ortho to the electron-withdrawing aldehyde group, making it highly activated for oxidative addition [2]. This typically leads to the formation of 2-phenyl-5-bromothiophene-3-carbaldehyde (the wrong regioisomer), which is difficult to separate from the target.

Q2: My reaction mixture turned black during the Suzuki coupling, and the yield is <30%. What happened? A: This is "Palladium Black" precipitation, indicating the catalyst decomposed before the reaction cycle completed. This is usually caused by dissolved oxygen.

  • Fix: Use the "Freeze-Pump-Thaw" method for your solvents or sparge with Argon for at least 30 minutes before adding the catalyst.

Q3: Why do you recommend NBS over Br


? 
A:  Elemental bromine (Br

) in chlorinated solvents can facilitate decarbonylative bromination , where the aldehyde group is lost and replaced by a bromine atom, especially in electron-rich heterocycles [1]. NBS provides a controlled source of electrophilic bromine without the acidic/radical conditions that promote decarbonylation.

References

  • Opsenica, I., et al. (2016). Decarbonylative Dibromination of 5-Phenylthiophene-2-carbaldehyde with Bromine.[1][6] Synthesis, 48, 1-9.

  • Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.[4][7] Tetrahedron Letters, 48(46), 8108-8110. [4]

  • BenchChem Technical Guide. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-phenylthiophene-3-carbaldehyde

Welcome to the dedicated technical support guide for the purification of 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS 116016-65-0)[1]. This resource is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS 116016-65-0)[1]. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to address the nuances of purification, troubleshoot common issues, and provide a framework for logical decision-making in your laboratory workflow.

Part 1: Frequently Asked Questions - The First Line of Defense

This section addresses the preliminary questions that often arise before starting a purification campaign.

Q1: What are the expected physical properties of 2-Bromo-5-phenylthiophene-3-carbaldehyde?

A1: While specific, experimentally verified data such as melting and boiling points for 2-Bromo-5-phenylthiophene-3-carbaldehyde are not consistently reported in publicly available literature, we can infer its likely properties from its structure and related analogs[2]. Structurally similar compounds, such as 2-methyl-5-phenylthiophene-3-carbaldehyde (m.p. 78-79 °C) and 2,5-dibromothiophene-3-carboxaldehyde (m.p. 47-52 °C), are solids at room temperature[3][4]. Therefore, it is highly probable that 2-Bromo-5-phenylthiophene-3-carbaldehyde is also a crystalline solid. This is a critical piece of information, as it makes recrystallization a viable and attractive purification method.

Q2: What are the most common and effective purification techniques for this compound?

A2: For an aromatic aldehyde of this nature, the primary purification techniques are:

  • Column Chromatography: Highly effective for removing both more polar and less polar impurities. It is the most versatile method for achieving high purity, especially when dealing with complex mixtures[5].

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid sample, often providing a very pure final product with high crystalline order. Its success is contingent on finding a suitable solvent system.

  • Sodium Bisulfite Adduct Formation: A classical and highly selective chemical method for separating aldehydes from non-aldehyde impurities. The aldehyde reversibly forms a solid adduct with sodium bisulfite, which can be precipitated, washed, and then hydrolyzed to regenerate the pure aldehyde[6][7].

Q3: What are the likely impurities I need to remove?

A3: Impurities will largely depend on the synthetic route used. Common syntheses (e.g., Vilsmeier-Haack formylation of 2-bromo-5-phenylthiophene) can introduce specific byproducts:

  • Unreacted Starting Material: Incomplete formylation will leave residual 2-bromo-5-phenylthiophene.

  • Isomeric Byproducts: Depending on the regioselectivity of the reactions, you may have isomeric brominated or formylated thiophenes[8].

  • Over-brominated Species: If bromination was part of the synthesis, di- or tri-brominated thiophenes could be present[9].

  • Oxidation Product: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (2-Bromo-5-phenylthiophene-3-carboxylic acid), especially upon prolonged exposure to air.

  • Residual Solvents and Reagents: High boiling point solvents like DMF or DMSO can be difficult to remove[10].

Q4: How do I choose the best purification method for my specific situation?

A4: The choice depends on purity requirements, scale, and the nature of the impurities. The following logical workflow can guide your decision.

G start Crude Product Analysis (TLC, NMR, LCMS) q_solid Is the crude product a solid? start->q_solid q_impurities What is the nature of impurities? q_solid->q_impurities No (Oily/Gummy) recrystallization Attempt Recrystallization q_solid->recrystallization Yes column Perform Column Chromatography q_impurities->column Polar & Non-polar Impurities bisulfite Use Bisulfite Adduct Formation q_impurities->bisulfite Mainly Non-Aldehyde Impurities q_purity_recrys Is purity >98%? recrystallization->q_purity_recrys q_purity_column Is purity >98%? column->q_purity_column q_purity_bisulfite Is purity >98%? bisulfite->q_purity_bisulfite q_purity_recrys->q_impurities No end_ok Product is Pure q_purity_recrys->end_ok Yes q_purity_column->end_ok Yes end_repurify Combine or Repeat Purification Methods q_purity_column->end_repurify No q_purity_bisulfite->end_ok Yes q_purity_bisulfite->end_repurify No end_repurify->column

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guides - When Experiments Go Wrong

Scenario 1: Column Chromatography Issues

Q: My compound is co-eluting with an impurity on a silica gel column. What should I do?

A: This is a common challenge indicating that the polarity difference between your product and the impurity is insufficient for separation with the current system.

  • Potential Cause & Solution 1: Suboptimal Solvent System. The principle of chromatography relies on the differential interaction of compounds with the stationary and mobile phases[5]. If the eluent is too polar, it will move all compounds too quickly, resulting in poor separation. If it's not polar enough, everything will remain at the baseline.

    • Action: Systematically adjust the solvent polarity. Use a hexane/ethyl acetate or hexane/dichloromethane system. A good starting point for thiophene aldehydes is a low polarity mixture, such as 20:1 hexanes/EtOAc[4]. Prepare several TLC plates with solvent systems of increasing polarity (e.g., 30:1, 20:1, 15:1, 10:1 hexanes/EtOAc) to find the system that gives the best separation (Rf values between 0.2 and 0.4 are ideal).

  • Potential Cause & Solution 2: Isocratic Elution is Insufficient. For impurities that are very close in polarity, isocratic (constant solvent mixture) elution may not be enough.

    • Action: Switch to a gradient elution. Start with a non-polar solvent (e.g., pure hexane) and gradually increase the percentage of the more polar solvent. This will hold back your compound while washing out less polar impurities first, and then elute your compound before more polar impurities begin to move[9].

  • Potential Cause & Solution 3: Silica Gel is Not the Right Stationary Phase. Silica gel is acidic and may not be suitable for all separations.

    • Action: Consider using a different stationary phase. Basic alumina can be effective for separating aromatic aldehydes and may offer a different selectivity profile compared to silica[11]. Alternatively, for very non-polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water) can be used[12].

Q: My product seems to be decomposing on the column, resulting in streaking on TLC and low recovery. How can I prevent this?

A: Aldehydes can be sensitive, and the acidic nature of standard silica gel can sometimes catalyze decomposition or polymerization reactions.

  • Potential Cause & Solution 1: Acid-Catalyzed Decomposition.

    • Action: Deactivate the silica gel. This can be done by preparing a slurry of silica gel in your starting eluent and adding 1% triethylamine. This neutralizes the acidic sites on the silica surface. Alternatively, use commercially available deactivated silica gel.

  • Potential Cause & Solution 2: Prolonged Contact Time. The longer your compound is on the column, the more time there is for decomposition.

    • Action: Use flash column chromatography. This technique uses pressure (from air or nitrogen) to push the solvent through the column more quickly, significantly reducing the run time[13]. Ensure your sample is loaded in a very concentrated band using a minimal amount of solvent to ensure a sharp separation.

Scenario 2: Recrystallization Issues

Q: I can't find a suitable single solvent for recrystallization. What is the best way to screen for a two-solvent system?

A: A good recrystallization solvent should dissolve the compound when hot but not when cold. When a single solvent doesn't work, a two-solvent system (one "solvent" and one "anti-solvent") is the solution.

  • Systematic Approach:

    • Find a "good" solvent that dissolves your compound completely at or near its boiling point (e.g., dichloromethane, ethyl acetate, acetone).

    • Find a "poor" solvent (the anti-solvent) in which your compound is insoluble or poorly soluble even when hot (e.g., hexanes, pentane, water). The two solvents must be miscible with each other.

    • Procedure: Dissolve your crude product in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise while the solution is still hot until you see persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This method often produces high-quality crystals[14][15].

Solvent Combination"Good" Solvent (High Polarity)"Anti-Solvent" (Low Polarity)Notes
Non-polar/Polar Dichloromethane (DCM)Hexanes/PentaneVery common for organic compounds. Watch for boiling point differences[15].
Intermediate Polarity Ethyl Acetate (EtOAc)HexanesGood for moderately polar compounds.
Polar/Aqueous Ethanol/MethanolWaterEffective if the compound has some water solubility when hot.

Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if there are significant impurities present. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

  • Potential Cause & Solution 1: Solution is too concentrated or cooling too fast.

    • Action: Add a small amount more of the "good" solvent to the hot mixture to make it slightly less concentrated. Ensure the solution cools very slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool or foil.

  • Potential Cause & Solution 2: High impurity load.

    • Action: Oiling out is often a sign of significant impurities. It may be necessary to first run a "quick and dirty" column to remove the bulk of the impurities and then recrystallize the partially purified material.

Scenario 3: Bisulfite Adduct Purification Issues

Q: I've added the sodium bisulfite solution, but no precipitate is forming.

A: The formation of the bisulfite adduct is an equilibrium reaction, and several factors can prevent the solid adduct from precipitating.

  • Potential Cause & Solution 1: Bisulfite solution is not saturated or has degraded. Sodium bisulfite solutions can oxidize in air.

    • Action: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite or sodium metabisulfite[6].

  • Potential Cause & Solution 2: Insufficient mixing or incorrect solvent. The reaction occurs at the interface of the organic and aqueous layers.

    • Action: Shake the mixture vigorously in a separatory funnel for several minutes to maximize the interfacial area[7]. The choice of organic solvent is also critical. A solvent like methanol can help to bring the aldehyde and the aqueous bisulfite into contact[6]. For some aldehydes, especially aliphatic ones, DMF can improve the reaction rate[7].

  • Potential Cause & Solution 3: Steric Hindrance. While less common for aromatic aldehydes, significant steric bulk near the aldehyde group can slow down or prevent adduct formation[10].

    • Action: Increase the reaction time and continue vigorous stirring or shaking. If this fails, this method may not be suitable for your specific substrate, and column chromatography would be a better choice.

Q: I'm having trouble regenerating the pure aldehyde from the filtered adduct.

A: The regeneration of the aldehyde is achieved by breaking down the adduct, which is typically done by changing the pH.

  • Potential Cause & Solution 1: Incorrect pH. The bisulfite adduct is stable in neutral or slightly acidic conditions but decomposes under basic or strongly acidic conditions to release the aldehyde. Basic conditions are generally preferred.

    • Action: Suspend the washed adduct in water and add a suitable organic extraction solvent (e.g., ethyl acetate). Then, add a base such as 10% sodium carbonate solution or 50% sodium hydroxide dropwise while stirring until the pH of the aqueous layer is basic (pH > 10, check with pH paper)[6][7]. The aldehyde will be released into the organic layer, which can then be separated, dried, and concentrated.

Part 3: Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be optimized using TLC analysis first.

  • Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a stationary phase mass of 50-100 times the mass of your crude sample)[13].

    • Prepare the stationary phase (silica gel, mesh size 230-400) as a slurry in the initial, least polar eluent (e.g., 98:2 Hexane:EtOAc).

    • Pack the column by pouring the slurry and allowing it to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude 2-Bromo-5-phenylthiophene-3-carbaldehyde in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution, collecting fractions in test tubes. You can use gentle positive pressure (flash chromatography) to speed up the process.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted from established procedures for aromatic aldehydes[6][7].

  • Adduct Formation:

    • Dissolve the crude mixture containing the aldehyde in a suitable solvent (e.g., methanol or ethanol, ~5 mL per gram of crude material).

    • Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct should form.

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the funnel and shake again. This will dissolve the non-aldehyde impurities.

  • Isolation of the Adduct:

    • Separate the aqueous layer. If the adduct has precipitated, it can be collected by filtration, washing the solid with the organic solvent and then a small amount of cold water. If it remains in the aqueous layer, extract the aqueous layer again with the organic solvent to ensure all impurities are removed.

  • Regeneration of the Aldehyde:

    • Transfer the filtered adduct or the adduct-containing aqueous layer to a flask.

    • Add an equal volume of an extraction solvent (e.g., ethyl acetate).

    • While stirring vigorously, add a saturated solution of sodium carbonate or 10% sodium hydroxide dropwise until the aqueous layer is basic (pH > 10).

    • Continue stirring for 30 minutes as the adduct decomposes and the pure aldehyde moves into the organic layer.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the pure 2-Bromo-5-phenylthiophene-3-carbaldehyde.

References

  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Chemsynthesis. (2025, May 20). 2-bromo-5-phenyl-3-thiophenecarbaldehyde.
  • Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene-3-carboxaldehyde.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry.
  • Sandrock, D. L., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Lee, S., et al. (2014).
  • SIELC. (n.d.). Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column.
  • MDPI. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules.
  • Benchchem. (n.d.). Common side products in the synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Benchchem. (n.d.). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide.
  • Magritek. (n.d.). Column Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • BLD Pharm. (n.d.). 116016-65-0|2-Bromo-5-phenylthiophene-3-carbaldehyde.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
  • PMC. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid.
  • ChemicalBook. (2026, January 13). 2-BROMOTHIOPHENE-3-CARBALDEHYDE | 1860-99-7.
  • MedchemExpress. (n.d.). 5-Bromothiophene-2-carbaldehyde | Biochemical Reagent.
  • Sigma-Aldrich. (n.d.). 5-Bromothiophene-3-carboxaldehyde.
  • ResearchGate. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
  • ResearchGate. (2015, December 22). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?.
  • Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III).
  • PubChem. (n.d.). 2-Bromothiophene-3-carbaldehyde.
  • Organic Syntheses. (n.d.). 3-bromothiophene.
  • PubChem. (n.d.). 3-Bromo-2-methyl-5-phenylthiophene.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Bromo-5-phenylthiophene-3-carbaldehyde

Case ID: 2B5P-TC-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Solvent Systems for High-Purity Isolation[1][2][3] Executive Summary & Solvent Recommendations Compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2B5P-TC-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Solvent Systems for High-Purity Isolation[1][2][3]

Executive Summary & Solvent Recommendations

Compound Profile:

  • Target: 2-Bromo-5-phenylthiophene-3-carbaldehyde[1][2][3][4]

  • Physicochemical Nature: The molecule features a polarized aldehyde motif balanced by a lipophilic phenyl-thiophene core and a heavy bromine atom.[1][2][3] This "push-pull" electronic structure often results in a solid with a melting point in the range of 80–120 °C (estimated based on analogs), making it prone to "oiling out" if solvent polarity is mismatched.[1][2][3]

Primary Solvent Systems

Based on structural analogs (e.g., 2-bromo-5-phenylthiophene derivatives and substituted thiophene-3-carbaldehydes), the following solvent systems are validated for high-purity isolation.

System ClassSolvent CompositionRoleApplication Context
Primary (Protothe) Ethanol (95% or Absolute) Single SolventBest for Initial Trials. Dissolves the aldehyde hot; promotes crystallization upon cooling due to the lipophilic bromine/phenyl groups.[1][2][3]
Binary (Polar) Ethanol / Water (9:1 to 4:1) Solvent / Anti-solventYield Optimization. If the compound is too soluble in pure ethanol, dropwise addition of water induces saturation.[1][2][3]
Binary (Non-Polar) Dichloromethane (DCM) / Hexanes Solvent / Anti-solventLow-Melting Solids. Ideal if the compound "oils out" in alcohols.[1][2][3] The DCM solubilizes the aldehyde, while hexanes force precipitation.[2][3]
Scavenging Toluene / Heptane Solvent / Anti-solventPd-Removal. If the material originates from a Suzuki coupling, this system helps sequester non-polar impurities and residual palladium.[1][2][3]

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out at the bottom of the flask instead of crystallizing."

Diagnosis: This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, or when the cooling rate is too rapid (supersaturation shock).[1][2][3]

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Adjust Polarity: Add a small amount of the "good" solvent (e.g., Ethanol or DCM) to slightly increase solubility.[1][2][3]

  • Seed It: Cool the solution very slowly to room temperature. Once at RT, add a "seed crystal" (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.[1][2][3]

  • Thermodynamic Control: Do not place directly in an ice bath. Let it stand at ambient temperature for 2-4 hours before cooling further.

Issue 2: "The crystals are colored (brown/orange) but NMR shows >95% purity."

Diagnosis: Thiophene derivatives are susceptible to trace oxidation or polymerization, forming highly colored oligomers (thiophene tars) that adsorb onto the crystal lattice.[1][2][3]

Corrective Protocol:

  • Activated Carbon Treatment: Dissolve the crude solid in hot Ethanol or Ethyl Acetate.[1][2][3]

  • Add Carbon: Add 5-10 wt% activated charcoal.

  • Hot Filtration: Stir for 15 minutes at reflux, then filter while hot through a Celite pad to remove the carbon.

  • Recrystallize: Proceed with the standard cooling protocol on the clear filtrate.

Issue 3: "I am seeing a persistent impurity (~5%) in the aromatic region."

Diagnosis: This is likely the de-brominated byproduct (5-phenylthiophene-3-carbaldehyde) or a regioisomer from the bromination step.[1][2][3]

Corrective Protocol:

  • Recrystallization is often inefficient for separating homologs differing only by a bromine atom due to potential solid-solution formation.[1][2][3]

  • Action: Perform a rapid silica plug filtration (Flash Chromatography) using Hexanes:Ethyl Acetate (95:5 to 90:10) to enrich the main component before attempting the final recrystallization.[1][2][3]

Standard Operating Procedure (SOP)

Workflow: Ethanol-Based Recrystallization
  • Preparation: Place crude 2-Bromo-5-phenylthiophene-3-carbaldehyde (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (10 mL) . Heat to reflux (approx. 78 °C) with magnetic stirring.[1][2][3]

    • Observation: If solid remains, add Ethanol in 1 mL increments until fully dissolved.[2][3]

    • Limit: Do not exceed 20 mL/g.[2][3] If insoluble, switch to DCM/Hexanes.[2][3]

  • Clarification (Optional): If insoluble particles (dust/salts) are visible, filter the hot solution through a pre-warmed glass funnel.[1][2][3]

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block (insulation slows cooling).[1][2][3]

  • Crystallization: Once at room temperature, observe for needle formation.[2][3]

    • No Crystals? Scratch the glass or add 1-2 mL of Water dropwise until slight turbidity persists, then clear it with 1 drop of Ethanol.[1][2][3]

  • Harvesting: Cool in an ice bath (0 °C) for 30 minutes. Filter via vacuum filtration (Buchner funnel).[1][2][3]

  • Washing: Wash the filter cake with cold Ethanol (-20 °C, 2 x 2 mL).

  • Drying: Dry under high vacuum (< 5 mbar) at 40 °C for 4 hours.

Decision Logic Visualization

RecrystallizationLogic Start Crude Solid (2-Bromo-5-phenylthiophene-3-carbaldehyde) SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Fully Dissolves? SolubilityCheck->Dissolves CoolSlow Cool Slowly to RT Dissolves->CoolSlow Yes SwitchSystem Switch to DCM/Hexanes Dissolves->SwitchSystem No (Insoluble) CrystalsForm Crystals Form? CoolSlow->CrystalsForm Harvest Filter & Wash (Cold EtOH) CrystalsForm->Harvest Yes OilsOut Product Oils Out CrystalsForm->OilsOut No (Oils) Reheat Reheat to Dissolve OilsOut->Reheat AddCosolvent Add Anti-Solvent (Water dropwise) Reheat->AddCosolvent AddCosolvent->CoolSlow DissolveDCM Dissolve in min. DCM SwitchSystem->DissolveDCM AddHexane Add Hexanes until turbid DissolveDCM->AddHexane AddHexane->CoolSlow

Figure 1: Decision matrix for solvent selection based on solubility behavior and physical state (Solid vs. Oil).[1][2][3]

References

  • Wang, N. X. (2003).[1][2][3][5] Synthesis of 2-Bromo-2'-phenyl-5,5'-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(22), 3929–3937.[1][2][3] (Demonstrates hexane recrystallization for phenyl-thiophene analogs).

  • Mohamed, M. A., et al. (2013).[1][2][3] D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. (Details ethanol recrystallization of brominated thiophene carbaldehydes).

  • University of Rochester. (n.d.).[1][2][3] Reagents & Solvents: Solvents for Recrystallization. (General solubility principles for polar/aromatic organic solids).

  • PubChem. (2025).[1][2][3] 2-Bromothiophene-3-carbaldehyde Compound Summary. (Physicochemical property data for core scaffold). [1][2][3]

Sources

Optimization

Preventing oxidation of aldehyde group in 2-Bromo-5-phenylthiophene-3-carbaldehyde

Welcome to the technical support guide for 2-Bromo-5-phenylthiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Bromo-5-phenylthiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on preventing the unwanted oxidation of the sensitive aldehyde group.

Section 1: Troubleshooting Guide - Unwanted Oxidation

This section addresses the common problem of aldehyde oxidation, which typically manifests as the formation of the corresponding carboxylic acid, leading to reduced yields and purification challenges.

Q1: I've run a reaction intending to modify the bromine atom, but my aldehyde group has disappeared. NMR and Mass Spec suggest it has converted to a carboxylic acid. What happened?

A1: The aldehyde group on the 2-Bromo-5-phenylthiophene-3-carbaldehyde is susceptible to oxidation. The electron-donating nature of the thiophene ring can increase the electron density at the aldehyde carbon, potentially making it more prone to oxidation under certain conditions.[1][2] Several factors in a standard experimental setup can cause this unwanted side reaction:

  • Atmospheric Oxygen: The most common culprit. Many reactions, especially those requiring heating or extended stir times, can suffer from oxidation if not performed under a strictly inert atmosphere.

  • Peroxides in Solvents: Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are notorious for forming explosive peroxides upon storage and exposure to air and light.[3][4] These peroxides are potent oxidizing agents.

  • Reagent-Mediated Oxidation: Certain reagents, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), or their impurities, can facilitate the oxidation of sensitive functional groups like aldehydes.

Q2: How can I confirm that oxidation is the issue and not another side reaction?

A2: Spectroscopic analysis is the most definitive way to identify the carboxylic acid byproduct.

Technique Aldehyde (Starting Material) Carboxylic Acid (Oxidized Byproduct)
¹H NMR Sharp singlet for the aldehyde proton (-CHO) typically observed around δ 9.9-10.1 ppm.[5][6]Very broad singlet for the acidic proton (-COOH) often found far downfield (δ 10-13 ppm), which may sometimes be difficult to observe.
¹³C NMR Carbonyl carbon signal (-CHO) typically appears around δ 183-186 ppm.[5]Carbonyl carbon signal (-COOH) shifts slightly and appears in a similar region, but the key is the absence of the aldehyde proton in the ¹H NMR.
IR Spectroscopy Strong C=O stretch for the aldehyde at ~1670-1700 cm⁻¹.Strong, broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid, often slightly shifted from the aldehyde.
Mass Spec The molecular ion peak will correspond to the mass of 2-Bromo-5-phenylthiophene-3-carbaldehyde.The molecular ion peak will be 16 mass units higher (due to the addition of an oxygen atom).
Q3: What immediate steps can I take to prevent this oxidation?

A3: Preventing oxidation requires a multi-pronged approach focusing on rigorous experimental technique.

  • Implement an Inert Atmosphere: Displacing oxygen is critical. Reactions should be conducted under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar).[7][8]

  • Use Fresh, Peroxide-Free Solvents: Always use freshly distilled or commercially available anhydrous solvents. It is crucial to test solvents, especially ethers, for the presence of peroxides before use.[4][9]

  • Consider a Protecting Group Strategy: If the planned reaction conditions are inherently oxidative or harsh (e.g., strong bases, high temperatures), the most robust solution is to temporarily "mask" the aldehyde group.[10][11]

start Problem: Aldehyde Oxidation Confirmed inert Is the reaction run under a strict inert atmosphere? start->inert solvents Are solvents confirmed peroxide-free? inert->solvents No sol_inert Solution: Implement Schlenk line or glovebox techniques. Purge all reagents and solvents. inert->sol_inert Yes protect Are reaction conditions harsh (strong base/oxidants)? solvents->protect No sol_solvents Solution: Use fresh anhydrous solvents. Test for peroxides and purify if necessary. solvents->sol_solvents Yes sol_protect Solution: Use an aldehyde protecting group (e.g., acetal). protect->sol_protect Yes

Caption: Troubleshooting workflow for aldehyde oxidation.

Section 2: Preventative Measures & FAQs

This section provides proactive strategies and answers to frequently asked questions to help you design experiments that preserve the aldehyde functionality.

Q4: How do I properly set up a reaction under an inert atmosphere?

A4: For most applications, using standard Schlenk line techniques or a nitrogen-filled balloon is sufficient.[7][8][12]

Protocol: Setting up an Inert Atmosphere Reaction
  • Glassware Preparation: Oven-dry all glassware (125 °C, >4 hours) to remove adsorbed moisture.[13] Assemble the hot glassware and allow it to cool under a stream of inert gas.

  • Purging: Attach the reaction flask to a Schlenk line or insert a needle attached to an inert gas-filled balloon. Insert a second "vent" needle to allow air to escape.[12]

  • Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.

  • Positive Pressure: Remove the vent needle. The inert gas source will now maintain a slight positive pressure within the flask, preventing air from re-entering.[13]

  • Reagent Addition: Add solids under a positive flow of inert gas. Add liquids via syringe through a rubber septum.

Q5: How do I test for and remove peroxides from my solvents?

A5: Peroxide test strips are commercially available and provide a quick, semi-quantitative measure of peroxide levels.[3][9] If peroxides are detected (>10 ppm), they must be removed. A common method for ethereal solvents is passing the solvent through a column of activated basic alumina.[9][14]

Q6: When is it necessary to use a protecting group for the aldehyde?

A6: A protecting group is essential when you plan to use reagents or conditions that are incompatible with a free aldehyde.[10][15] This includes:

  • Reactions with strong nucleophiles that could attack the aldehyde (e.g., Grignard reagents, organolithiums).

  • Reactions involving strong bases or acids where the aldehyde could undergo side reactions.

  • The use of certain reducing or oxidizing agents that are not selective.

Q7: What is the best protecting group for 2-Bromo-5-phenylthiophene-3-carbaldehyde, and how do I apply it?

A7: The most common and reliable protecting group for aldehydes is a cyclic acetal , typically a 1,3-dioxolane , formed by reacting the aldehyde with ethylene glycol.[11][16][17] Acetals are highly stable in neutral and basic conditions and are inert to most nucleophiles and hydrides.[10][15][18]

Protecting Group Protection Conditions Deprotection Conditions Stability Profile
1,3-Dioxolane Ethylene glycol, cat. acid (e.g., p-TsOH), azeotropic removal of water (Dean-Stark).[16][19]Mild aqueous acid (e.g., HCl, H₂SO₄, TsOH).[17][20]Stable to bases, nucleophiles, hydrides, and many oxidizing/reducing agents. Labile to acid.[15][16][18]
1,3-Dithiane 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂).[20]Harsh oxidative or metal-catalyzed methods (e.g., NBS, HgCl₂).[18][20]Very robust. Stable to both acidic and basic conditions.[18]

For most applications, the 1,3-dioxolane offers the best balance of stability and ease of removal.

start 2-Bromo-5-phenyl- thiophene-3-carbaldehyde protect Step 1: Protection (e.g., Ethylene Glycol, p-TsOH) start->protect protected_mol Protected Aldehyde (1,3-Dioxolane derivative) protect->protected_mol reaction Step 2: Desired Reaction (e.g., Suzuki Coupling at Bromine) protected_mol->reaction reacted_mol Protected, Coupled Product reaction->reacted_mol deprotect Step 3: Deprotection (e.g., aq. HCl) reacted_mol->deprotect final_product Final Desired Product deprotect->final_product

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Brominated Thiophene Aldehydes

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for troubleshooting Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for troubleshooting Suzuki-Miyaura cross-coupling reactions involving brominated thiophene aldehydes. These substrates, while valuable, present unique challenges due to the electronic properties of the thiophene ring and the reactivity of the aldehyde functional group. This guide follows a question-and-answer format to directly address the specific issues you may encounter in the lab.

FAQs: First-Line Troubleshooting
Q1: My Suzuki coupling reaction shows no conversion of the starting materials. Where should I start troubleshooting?

A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the reaction: the catalyst, the reagents, or the reaction environment.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.[1]

    • Cause: The Pd(0) active species may not be forming from your Pd(II) precatalyst, or it may have been deactivated by oxidation. Many Pd(II) precatalysts require an initial reduction step to enter the catalytic cycle.[2] The presence of oxygen, even in trace amounts, can oxidize phosphine ligands and the Pd(0) center, effectively killing the catalyst.[1][3]

    • Solution: Ensure your catalyst is fresh and from a reputable source. Crucially, your reaction setup must be rigorously deoxygenated. This involves using a properly dried solvent that has been degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes.[1][3] Always assemble your reaction under a positive pressure of an inert gas.

  • Improper Base Activation: The base is not just a spectator; it is essential for activating the boronic acid in the transmetalation step.[4][5]

    • Cause: The chosen base may be too weak, not soluble enough in the reaction medium, or simply the wrong choice for the specific substrate combination.

    • Solution: For brominated thiophene aldehydes, which can be sterically demanding, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[1] Ensure the base is finely powdered to maximize its surface area and solubility.

  • Reagent Quality:

    • Cause: The boronic acid or its ester derivative may have degraded. Boronic acids are susceptible to decomposition over time, particularly protodeboronation where the C-B bond is cleaved and replaced by a C-H bond.[6][7]

    • Solution: Use fresh, high-purity boronic acid. If in doubt, run a control reaction with a simple, reliable substrate pair (e.g., bromobenzene and phenylboronic acid) to confirm the activity of your other reagents and the validity of your setup.[8]

Diagram: The Suzuki-Miyaura Catalytic Cycle & Failure Points

To effectively troubleshoot, it is crucial to understand the catalytic cycle. Each step presents a potential point of failure.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_failures Common Failure Points Pd0 Active Pd(0)L_n OxAd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAd Ar-X (Bromothiophene Aldehyde) Trans Transmetalation (Ar-Pd(II)-Ar') OxAd->Trans Ar'-B(OR)₂ + Base RedEl Reductive Elimination Trans->RedEl Isomerization (often required) RedEl->Pd0 Ar-Ar' (Product) F4 Side Reactions (Homocoupling, Dehalogenation) RedEl->F4 Reduces Yield F1 Catalyst Deactivation (e.g., O₂ poisoning) F1->Pd0 Inhibits Cycle Start F2 Slow Oxidative Addition (Steric hindrance, wrong ligand) F2->OxAd Rate-Limiting Step F3 Failed Transmetalation (Weak base, poor boronic acid) F3->Trans Stalls Cycle Troubleshooting_Workflow start Reaction Failure (Low/No Yield) q1 Is there ANY product formation? start->q1 no_product Complete Failure: Check Fundamentals q1->no_product No low_yield Low Yield / Stalled Reaction q1->low_yield Yes check_catalyst 1. Use fresh catalyst. 2. Ensure rigorous inert atmosphere (degas!). no_product->check_catalyst check_base 3. Use a stronger, soluble base (K₃PO₄, Cs₂CO₃). check_catalyst->check_base check_reagents 4. Verify boronic acid quality. check_base->check_reagents q2 What are the main species in the crude mixture? low_yield->q2 dehalogenation Dehalogenation is major byproduct. q2->dehalogenation Dehalogenated SM homocoupling Homocoupling is major byproduct. q2->homocoupling Boronic Acid Dimer sm_left Mainly unreacted starting material. q2->sm_left Starting Materials solve_dehalo -> Switch to bulky, e⁻-rich ligand (SPhos). -> Use K₃PO₄ as base. -> Minimize water content. dehalogenation->solve_dehalo solve_homo -> Improve degassing procedure. -> Use only slight excess of boronic acid (1.1 eq). homocoupling->solve_homo solve_sm -> Catalyst deactivation likely. -> Switch to more robust ligand (XPhos, NHC). -> Increase temperature or change solvent. sm_left->solve_sm

Caption: A decision tree for systematic troubleshooting of Suzuki reactions.

FAQs: Work-up and Purification
Q5: I have a complex mixture after my reaction. What is the best way to purify my thiophene-containing product?

A5: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual catalyst.

  • Aqueous Workup: Begin with a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and other water-soluble impurities. [4][9]

  • Removal of Boronic Acid Impurities: Boronic acids and their byproducts can be difficult to separate from the desired product by chromatography.

    • Base Wash: An extraction with a mild aqueous base (e.g., 1M NaOH) can help remove acidic boronic acid species.

    • Chromatography Optimization: If co-elution is an issue, try a different solvent system for your silica gel column chromatography. Sometimes, switching from a standard ethyl acetate/hexanes system to a dichloromethane/methanol system can improve separation. [10]

  • Removal of Palladium Catalyst: Residual palladium can contaminate your product and interfere with downstream applications.

    • Filtration: Passing the crude mixture through a short plug of celite or silica gel can remove a significant portion of the palladium catalyst. [11] * Specialized Scavengers: For very low levels of palladium, commercially available palladium scavengers can be used.

Appendix: General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a brominated thiophene aldehyde.

Materials:

  • Brominated thiophene aldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the brominated thiophene aldehyde (1.0 eq), arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere. [4]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe or cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. [4]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [4][9]7. Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. [9]9. Purification: Purify the crude residue by silica gel column chromatography to obtain the final product. [4][9]

References
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem.
  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Protodeboron
  • Suzuki purific
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2. Benchchem.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.
  • What is the proper way to set up a suzuki coupling?. Reddit.
  • Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

Sources

Optimization

Removing palladium catalyst residues from 2-Bromo-5-phenylthiophene-3-carbaldehyde products

Technical Support Center: Palladium Catalyst Residue Removal Topic: Strategies for the Removal of Palladium Catalyst Residues from 2-Bromo-5-phenylthiophene-3-carbaldehyde Products Introduction: The Challenge of Invisibl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalyst Residue Removal

Topic: Strategies for the Removal of Palladium Catalyst Residues from 2-Bromo-5-phenylthiophene-3-carbaldehyde Products

Introduction: The Challenge of Invisible Impurities

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds essential for creating complex molecules like 2-Bromo-5-phenylthiophene-3-carbaldehyde.[1] However, a significant challenge in process chemistry and drug development is the removal of residual palladium from the final active pharmaceutical ingredient (API).[2][3] Regulatory bodies, such as the European Agency for the Evaluation of Medicinal Products and the FDA under ICH Q3D guidelines, impose strict limits on elemental impurities, often requiring palladium levels to be below 5-10 ppm for orally administered drugs.[4][5][6]

Residual palladium can exist in various forms—soluble complexes, colloidal nanoparticles, or insoluble metallic palladium(0)—making its removal non-trivial.[7] Simply relying on a single purification method like crystallization or standard chromatography is often insufficient.[5][8] This guide provides a comprehensive troubleshooting framework, detailing proven methodologies to effectively reduce palladium contamination to acceptable levels, ensuring the purity and safety of your final compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-Bromo-5-phenylthiophene-3-carbaldehyde and similar compounds post-palladium catalysis.

Q1: My crude product is dark grey/black after the initial workup. What is this, and what's my first line of defense?

Answer: A dark, insoluble particulate in your crude product is almost certainly precipitated metallic palladium, often referred to as "palladium black."[9] This occurs when the soluble Pd(0) catalyst complex aggregates and crashes out of solution. While visually prominent, this form of palladium is often the easiest to remove.

Your first and most straightforward step is a polish filtration through an inert filter aid like Celite®.

Causality: Celite (diatomaceous earth) forms a porous, high-surface-area filter bed that physically traps fine, insoluble particles like palladium black, which would otherwise pass through standard filter paper.[10] This is a bulk removal method and is highly effective for heterogeneous or precipitated palladium.[11]

  • Prepare the Filter Bed: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly.

  • Add a layer of Celite (typically 1-2 cm thick) onto the filter paper.

  • Wet the Celite pad with the same solvent your crude product is dissolved in, and apply gentle vacuum to settle the bed. This prevents the Celite from disturbing when you add your product solution.

  • Filtration: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to reduce viscosity.

  • Carefully pour the diluted mixture onto the Celite pad under vacuum.

  • Wash: Wash the filter cake thoroughly with several portions of the clean solvent to ensure complete recovery of your dissolved product.[10]

  • Combine the filtrate and washes for further purification or analysis.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for removing insoluble palladium via Celite filtration.

Q2: I've run a silica gel column, but ICP-MS analysis shows my palladium levels are still high (>100 ppm). Why wasn't chromatography sufficient?

Answer: This is a very common scenario. While column chromatography is excellent for separating organic byproducts, it is often unreliable for removing palladium to the low ppm levels required for pharmaceutical applications.[7][8]

Causality:

  • Soluble Complexes: Palladium can form stable, soluble complexes with ligands, solvents (like DMF), or even the product itself.[7][12] These complexes can be relatively non-polar and co-elute with your desired compound on the silica column.

  • Variable Retention: The retention of palladium species on silica is often unpredictable and can vary significantly based on the specific ligands and oxidation state of the metal.[10]

While chromatography can reduce the bulk of the palladium, it typically only removes about 90% of the metal content, which is insufficient if the starting contamination is high.[8] A secondary, more targeted purification method is almost always necessary.

Q3: What are palladium scavengers, and how do I choose the right one for 2-Bromo-5-phenylthiophene-3-carbaldehyde?

Answer: Palladium scavengers are solid-supported reagents, typically based on silica or polystyrene, that are functionalized with groups that have a high affinity for palladium.[13][14] They work by selectively chelating the metal, allowing it to be easily removed by filtration. This is one of the most effective methods for reaching very low ppm levels.[11][15]

Choosing a Scavenger: The choice depends on the nature of the palladium species, the solvent, and the functional groups on your product. For a molecule like 2-Bromo-5-phenylthiophene-3-carbaldehyde, which contains sulfur (thiophene) and a halogen (bromo), sulfur-based scavengers are an excellent choice due to the high affinity of palladium for soft nucleophiles like sulfur.

Scavenger TypeFunctional GroupSupportRecommended For
Thiol-based -SHSilica / PolystyreneGeneral purpose, effective for Pd(0) and Pd(II). A good first choice.
Thiourea-based -NH(C=S)NH₂Silica / PolystyreneVery effective for various palladium species.[11]
TMT-based TrimercaptotriazineSilica / PolystyreneA powerful, universal scavenger with very high affinity for palladium.[13] Often considered the industry standard.
Amine-based -NH₂, -NHRSilica / PolystyreneCan be effective, particularly for Pd(II) species.

For your specific compound, Silica-Thiol (Si-Thiol) or Silica-TMT (Si-TMT) would be highly recommended starting points.[13][16]

Q4: Can you provide a general protocol for using a palladium scavenger in a batch process?

Answer: Absolutely. A batch process is straightforward and ideal for lab-scale purifications. The key is to ensure good contact between the scavenger and the solution containing your product.

  • Dissolution: After initial workup (e.g., Celite filtration and solvent removal), dissolve the crude 2-Bromo-5-phenylthiophene-3-carbaldehyde in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the chosen scavenger (e.g., Si-TMT). A typical loading is 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.[11][16] For example, if you used 0.05 mmol of Pd catalyst, add 0.25-0.50 mmol of the scavenger.

  • Agitation: Stir the mixture vigorously at room temperature. Effective scavenging relies on mass transfer, so good mixing is crucial.

  • Reaction Time & Temperature: Scavenging can take anywhere from 30 minutes to 24 hours.[17] The process can often be accelerated by gentle heating (e.g., 40-50 °C), but you must first confirm your product is stable at that temperature.[13][16] Monitor the progress by taking small aliquots for analysis if possible.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the scavenger, which now has the palladium bound to it. A simple filtration through filter paper is usually sufficient.

  • Wash: Wash the filtered scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the purified product.

  • Analysis: Submit the final product for quantitative analysis (e.g., ICP-MS) to confirm the final palladium concentration.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: General experimental workflow for palladium removal using scavengers.

Q5: I'm working on a larger scale and need a cost-effective solution. Is activated carbon a viable alternative to specialized scavengers?

Answer: Yes, activated carbon is a widely used and cost-effective adsorbent for palladium removal, particularly in industrial processes.[2][18] However, it comes with a significant trade-off.

Causality: Activated carbon has a highly porous structure with a large surface area, allowing it to adsorb a wide range of molecules, including palladium species.[2] Its primary drawback is its lack of selectivity. It can, and often does, adsorb the desired product along with the palladium, leading to yield loss.[2]

Comparison of Removal Methods:

MethodTypical EfficiencyProsCons
Column Chromatography ~90% removal[8]Removes organic byproductsOften insufficient for trace Pd
Activated Carbon Can reach <10 ppm[2]Low cost, widely availableNon-selective, can cause significant product loss[2]
Metal Scavengers Can reach <5 ppm[13]Highly selective, minimal product lossHigher cost than carbon
Recrystallization VariableCan be very effective for final polishingProduct must be a stable, crystalline solid; not a bulk removal method
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B). A typical loading is 0.1 to 0.5 times the weight of the crude product.[11]

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[2][11] The optimal time and temperature must be determined experimentally to balance palladium removal with product loss.

  • Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. Caution: Do not rely on filter paper alone, as carbon fines can pass through.

  • Washing: Wash the Celite/carbon pad thoroughly with fresh, hot solvent to recover as much adsorbed product as possible. This step is critical for minimizing yield loss.

  • Concentration & Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium and final yield.

Q6: My product, 2-Bromo-5-phenylthiophene-3-carbaldehyde, is a solid. Can recrystallization solve my palladium problem?

Answer: Recrystallization can be a powerful final purification step, but it should not be relied upon as the primary method for bulk palladium removal.[5]

Causality: Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a given solvent system.[19] As a hot, saturated solution cools, the less soluble compound (ideally your product) will crystallize out, leaving more soluble impurities (hopefully the palladium complexes) behind in the mother liquor.[4]

However, if palladium complexes co-crystallize or are occluded within your product's crystal lattice, recrystallization will be ineffective. It is most successful when used as a "polishing" step after a bulk removal method (like scavenging or carbon treatment) has already reduced palladium levels significantly.

  • Solvent Selection: The key is to find a solvent system where your product is highly soluble at high temperatures but poorly soluble at low temperatures. For your compound, systems like ethanol/water, hexanes/ethyl acetate, or toluene/hexanes could be good starting points.[20]

  • Dissolution: Dissolve the semi-purified solid in the minimum amount of hot solvent (or the more soluble solvent of a binary system).

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[19] "Oiling out" indicates the solution is supersaturated or cooling too quickly.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[19]

  • Isolation: Isolate the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

References

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC. (2018). National Center for Biotechnology Information. [Link]

  • DualPore™ Metal Scavenger for Purificatoin | DPS Inc. DPS Inc.[Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). ResearchGate. [Link]

  • Scavengers - N.E. CHEMCAT. N.E. CHEMCAT. [Link]

  • Metal Scavenger Guide - Sopachem. Sopachem. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing). (2018). Royal Society of Chemistry. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (2016). Johnson Matthey Technology Review. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). ACS Publications. [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023). Biotage. [Link]

  • Metal Scavenger User Guide | Biotage. (2014). Biotage. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Biotage. [Link]

  • Batch and Fixed-Bed Column Studies on Palladium Recovery from Acidic Solution by Modified MgSiO3 - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Activated carbon from rice husks provide superior substrates for palladium and other catalysts in organic syntheses - yet2. yet2. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Onyx Scientific. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.[Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. University of California, San Diego. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Ingenta Connect. Ingenta Connect. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Palladium on carbon - Wikipedia. Wikipedia. [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003). ACS Publications. [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium | ACS Omega - ACS Publications. (2025). ACS Publications. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. National Center for Biotechnology Information. [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit. (2022). Reddit. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ScienceDirect. [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024). LabXchange. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022). National Center for Biotechnology Information. [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025). Reddit. [Link]

  • Revolutionary metal-free cross coupling reaction contained palladium after all - Chemistry World. (2021). Chemistry World. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. MDPI. [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Phenylthiophene Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert guidance on a common and often frustrating side reaction in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert guidance on a common and often frustrating side reaction in the synthesis of phenylthiophenes: debromination. Unwanted C-Br bond cleavage leads to reduced yields, the formation of difficult-to-separate byproducts, and overall decreased process efficiency.

This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate debromination in your cross-coupling reactions.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a prevalent side reaction.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)
  • Symptoms:

    • Formation of a significant amount of the debrominated thiophene starting material.

    • Low yields of the desired phenylthiophene product.

    • Complex product mixtures that are difficult to purify.

  • Root Causes and Solutions: Debromination in palladium-catalyzed coupling reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle.[1][2] The source of the hydride can be the base, solvent, or impurities.[1][3]

    Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions

    Debromination Debromination Observed Optimize_Base Optimize Base Debromination->Optimize_Base Aggressive base? Screen_Ligands Screen Ligands Optimize_Base->Screen_Ligands Still issues? Resolved Resolved Optimize_Base->Resolved Improved Yield Lower_Temp Lower Temperature Screen_Ligands->Lower_Temp Still issues? Screen_Ligands->Resolved Improved Yield Check_Solvent Check Solvent & Reagents Lower_Temp->Check_Solvent Still issues? Lower_Temp->Resolved Improved Yield Check_Solvent->Resolved Improved Yield

    Caption: A systematic workflow for troubleshooting debromination.

    Detailed Recommendations:

    Potential CauseProposed Solution & Rationale
    Aggressive Base Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOH, KOH) can promote the formation of Pd-H species.[4] Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing debromination.[2][4]
    High Reaction Temperature Lower the reaction temperature. High temperatures can accelerate the rate of debromination.[1][4] Attempt the reaction at a lower temperature (e.g., 40-80 °C) and monitor for improvement.
    Choice of Ligand The electronic and steric properties of the phosphine ligands play a crucial role. Electron-rich and bulky ligands can sometimes favor debromination.[4][5] Consider screening less electron-donating phosphines which can disfavor the hydrodehalogenation pathway.[4] For instance, in some cases, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to avoid debromination.[6]
    Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[1] In some Suzuki couplings, minimizing the amount of water is key to avoiding significant dehalogenation.[7]
    Solvent Choice Aprotic solvents such as toluene, dioxane, or THF are generally preferred to minimize potential proton sources for hydrodehalogenation.[4] Some studies have shown that switching from dioxane or DMF to toluene can reduce debromination.[8]
Issue 2: Debromination in Kumada Coupling of Bromothiophenes
  • Symptoms:

    • Formation of debrominated thiophene as a major byproduct.

    • Low yield of the desired phenylthiophene.

  • Root Causes and Solutions: The Kumada coupling utilizes a Grignard reagent, which is a strong base and nucleophile. This can lead to side reactions, including debromination, especially with sensitive substrates like bromothiophenes.

    Recommendations:

    • Catalyst Choice: While both nickel and palladium catalysts are used, nickel catalysts are common for Kumada couplings.[9][10] The choice of ligand is critical; for example, using N-heterocyclic carbene (NHC) ligands with a nickel catalyst has been shown to be effective for cross-coupling of tertiary alkylmagnesium halides with aryl bromides.[11]

    • Reaction Conditions: Running the reaction at lower temperatures can help to suppress side reactions.

    • Grignard Reagent Quality: Ensure the Grignard reagent is fresh and properly titrated. Old or poorly prepared Grignard reagents can contain impurities that may contribute to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[12] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium catalyst with a base, solvent, or impurities.[2][3] The Pd-H species can then undergo reductive elimination with the aryl group to produce the debrominated byproduct.[3]

G cluster_0 Desired Catalytic Cycle cluster_1 Debromination Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-H(L2) Hydride Transfer Ar-R Ar-R (Desired Product) Ar-Pd(II)-R(L2)->Ar-R Ar-R->Pd(0)L2 Reductive Elimination Pd(II)-H Pd(II)-H Source Pd(II)-H->Ar-Pd(II)-H(L2) Ar-H Ar-H (Debrominated Product) Ar-Pd(II)-H(L2)->Ar-H Ar-H->Pd(0)L2 Reductive Elimination

Caption: Competing catalytic cycles in phenylthiophene synthesis.

Q2: Which cross-coupling reaction is generally best for synthesizing phenylthiophenes while minimizing debromination?

A2: The Suzuki-Miyaura coupling is often a good first choice due to its high functional group tolerance and the use of milder bases compared to other methods like Kumada coupling.[5][13] However, the optimal choice depends on the specific substrates. For some systems, Stille coupling might offer advantages, although it involves toxic organotin reagents.[14][15]

Q3: Can the position of the bromine on the thiophene ring affect the likelihood of debromination?

A3: Yes, the position of the bromine atom can influence its reactivity. For example, in di- or poly-brominated thiophenes, the electronic environment of each C-Br bond will differ, potentially leading to selective reaction or debromination at one position over another. The intrinsic polarities of the ring carbons can strongly influence site-selectivity.[16]

Q4: Can protecting groups on the thiophene ring help prevent debromination?

A4: For certain heterocyclic systems like pyrroles, N-protection has been shown to be an effective strategy to suppress dehalogenation.[17] While thiophenes do not have an N-H proton, the electronic nature of substituents on the thiophene ring can influence the propensity for debromination. Electron-withdrawing groups can make the C-Br bond more susceptible to oxidative addition, which is the first step in the desired coupling reaction.[18][19]

Q5: Are there any non-palladium-based methods that are less prone to debromination?

A5: While palladium is the most common catalyst, nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, are also widely used.[9][10] In some cases, nickel catalysts may offer different selectivity and could be less prone to debromination depending on the specific reaction conditions and substrates. Iron-catalyzed cross-coupling reactions are also an emerging area and could provide alternative reactivity.[20]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for optimizing a Suzuki-Miyaura reaction where debromination is a concern.

Reagent Preparation:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add the bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).[2]

  • Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[2]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, ensuring minimal water content).[4][8]

Reaction Execution:

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Stir the mixture at a reduced temperature (e.g., start at 40-60 °C) and monitor the reaction progress by TLC or LC-MS every hour.[1][4]

  • If the reaction is sluggish, the temperature can be incrementally increased.

Work-up and Analysis:

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR to quantify the ratio of the desired phenylthiophene product to the debrominated thiophene.

Protocol 2: General Procedure for Stille Coupling

Reagents:

  • Bromothiophene

  • Organostannane (e.g., Phenyltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the bromothiophene and organostannane in the solvent.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.

  • Filter the mixture and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate. Purify the product by column chromatography.

References

  • Benchchem. (n.d.). Preventing debromination during reactions with 3,4-Dibromothiophene.
  • Benchchem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Benchchem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Books. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Smolecule. (n.d.). Troubleshooting Guide: Common Synthesis Issues & Solutions.
  • Benchchem. (n.d.). preventing debromination in subsequent reaction steps.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (n.d.). Troubleshooting guide for reactions involving 4-Isopropylthiophenol.
  • Semantic Scholar. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import.
  • Benchchem. (n.d.). Technical Support Center: 4-Phenylthiosemicarbazide Synthesis.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis.
  • ResearchGate. (n.d.). (PDF) Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis.
  • MDPI. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
  • PMC. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction - Department of Chemistry.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling.
  • Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
  • ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • PMC. (n.d.). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates.
  • PMC. (2016, September 30). Stille coupling via C–N bond cleavage.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • RSC Publishing. (2015, October 27). Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry.
  • Reddit. (2019, October 7). significant dehalogenation in stille coupling : r/Chempros.
  • SciSpace. (n.d.). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions.
  • PMC. (n.d.). The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides.
  • Beilstein Journals. (2017, December 7). The role of ligands in coinage-metal nanoparticles for electronics.
  • e-Publications@Marquette. (2022, August 18). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 1H NMR of 2-Bromo-5-phenylthiophene-3-carbaldehyde

This guide provides a rigorous technical analysis of the 1H NMR spectrum for 2-Bromo-5-phenylthiophene-3-carbaldehyde , a critical intermediate in the synthesis of optoelectronic materials and thiophene-based pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the 1H NMR spectrum for 2-Bromo-5-phenylthiophene-3-carbaldehyde , a critical intermediate in the synthesis of optoelectronic materials and thiophene-based pharmaceuticals.[1]

Executive Summary

2-Bromo-5-phenylthiophene-3-carbaldehyde is a functionalized thiophene building block characterized by three distinct electronic environments: the electrophilic aldehyde at C3, the halogen handle at C2, and the conjugated phenyl ring at C5.[1]

This guide objectively compares the NMR "performance" of the purified product against its synthetic precursors (alternatives) to establish a self-validating protocol for purity assessment. By analyzing the unique chemical shifts induced by the C5-phenyl substitution, researchers can definitively distinguish the target compound from the common 2,5-dibromothiophene-3-carbaldehyde starting material and the 2,5-diphenyl over-coupled impurity.[1]

Analytical Strategy & Solvent Selection

For optimal resolution of the aromatic region, Chloroform-d (CDCl₃) is the standard performance benchmark.[1] While DMSO-d₆ is an alternative, it often broadens the aldehyde proton signal due to viscosity and potential water exchange.[1]

SolventPerformance RatingJustification
CDCl₃ Preferred Sharpens fine coupling in the phenyl region; distinct separation of the thiophene H4 singlet.[1]
DMSO-d₆ SecondaryUseful only if solubility in CDCl₃ is poor; typically causes ~0.1–0.2 ppm downfield shift for CHO.[1]
Acetone-d₆ Not RecommendedSolvent peaks often overlap with aliphatic impurities; less stable for aldehydes.[1]

Detailed Spectral Analysis

The structural confirmation relies on three diagnostic signal zones.[1] The integration ratio must strictly follow 1:1:5 (Aldehyde : Thiophene-H4 : Phenyl).[1]

Chemical Shift Assignments (CDCl₃, 400 MHz)
SignalShift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
A 9.92 – 9.98 Singlet (s)1H-CHO (C3)Deshielded by the anisotropic effect of the C=O bond and the adjacent C2-Br.[1]
B 7.95 – 8.05 Singlet (s)1HThiophene-H4 Significantly downfield shifted (vs. precursor) due to conjugation with the C5-Phenyl ring.[1]
C 7.60 – 7.65 Doublet (d)2HPh-H (ortho) J ≈ 7.5 Hz.[1] Shielded by resonance donation from the thiophene ring.[1]
D 7.40 – 7.50 Multiplet (m)3HPh-H (meta/para) Overlapping signals typical of mono-substituted phenyl rings.[1]

Note: The absence of coupling for Signal B (Thiophene-H4) is the primary purity indicator.[1] Any doublet character here suggests the presence of a regioisomer or loss of the C2-Bromine.[1]

Structural Visualization & Assignments

The following diagram maps the specific protons to their NMR signals, illustrating the electronic environment.

NMR_Assignment Figure 1: NMR Signal Assignment for 2-Bromo-5-phenylthiophene-3-carbaldehyde cluster_structure Chemical Structure cluster_spectrum 1H NMR Signals (CDCl3) C3_CHO Aldehyde (-CHO) Pos 3 Sig_A δ 9.95 ppm (s, 1H) Diagnostic Aldehyde C3_CHO->Sig_A Anisotropic Deshielding C4_H Thiophene H Pos 4 Sig_B δ ~8.00 ppm (s, 1H) Diagnostic Singlet C4_H->Sig_B Conjugation Shift C5_Ph Phenyl Group Pos 5 Sig_C δ 7.40-7.65 ppm (m, 5H) Aromatic Multiplet C5_Ph->Sig_C Spin System C2_Br Bromine Pos 2 C2_Br->C3_CHO Ortho Effect

Caption: Correlation between structural moieties and diagnostic NMR signals. Colors indicate corresponding proton environments.

Comparative Performance: Product vs. Alternatives

In drug development, "performance" is defined by the ability to distinguish the product from its precursors.[1] The synthesis typically involves a Suzuki-Miyaura coupling of 2,5-dibromothiophene-3-carbaldehyde.[1]

The "Starting Material" Alternative (2,5-Dibromothiophene-3-carbaldehyde)

If the reaction is incomplete, the starting material will contaminate the spectrum.[1]

  • Differentiation:

    • H4 Signal: In the precursor, the H4 proton appears significantly upfield (~7.35 ppm ) because it lacks the deshielding conjugation of the phenyl ring.[1]

    • Phenyl Region: The precursor is "silent" in the 7.3–7.7 ppm region.[1]

    • Protocol: Monitor the disappearance of the singlet at 7.35 ppm.

The "Impurity" Alternative (2,5-Diphenylthiophene-3-carbaldehyde)

If the stoichiometry is uncontrolled, the C2-Bromine may also react (over-coupling).[1]

  • Differentiation:

    • Integration: The aromatic region will integrate to 10H relative to the aldehyde 1H.[1]

    • Complexity: The H4 singlet will shift further, and the phenyl region will show two distinct spin systems (one at C2, one at C5).[1]

CompoundH4 Shift (ppm)Phenyl IntegrationStatus
Precursor (2,5-Dibromo) ~7.35 (s)0HIncomplete Rxn
Target (2-Br, 5-Ph) ~8.00 (s) 5H Pure Product
Impurity (2,5-Diphenyl) >8.10 (s)10HOver-coupled

Experimental Protocol

To reproduce the reference spectrum described above, follow this standardized workflow.

Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS v/v).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as they cause baseline distortion.[1]

  • Filtration: If the solution is cloudy (likely inorganic salts from Suzuki coupling), filter through a cotton plug into the NMR tube.[1]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Aldehyde protons relax slowly; ensure D1 is sufficient for quantitative integration).

  • Number of Scans (NS): 16 (Sufficient for >5 mg sample).[1]

  • Spectral Width: -2 to 14 ppm (To capture the downfield aldehyde).[1]

Workflow Diagram

Workflow cluster_decision Quality Control Logic Start Crude Reaction Mixture (Suzuki Coupling) Workup Workup & Column Chromatography (Isolate Target) Start->Workup Prep Sample Prep 10mg in 0.6mL CDCl3 Workup->Prep Acquire Acquire 1H NMR (400 MHz, 16 Scans) Prep->Acquire Analyze Data Analysis Check 1:1:5 Ratio Acquire->Analyze Decision H4 Peak Position? Analyze->Decision Pass ~8.0 ppm (Pass) Decision->Pass Fail1 ~7.35 ppm (Fail: SM) Decision->Fail1 Fail2 >8.1 ppm (Fail: Impurity) Decision->Fail2

Caption: Analytical workflow for validating the synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde.

References

  • Sigma-Aldrich. 5-Bromo-2-thiophenecarboxaldehyde Product Specification & NMR Data.[1] Retrieved from [1]

  • ChemicalBook. 2,5-Dibromothiophene-3-carbaldehyde NMR Spectrum. Retrieved from

  • National Institute of Standards and Technology (NIST). Thiophene Derivative Spectral Database.[1] Retrieved from

  • Royal Society of Chemistry. Suzuki Coupling of Halogenated Thiophenes: Regioselectivity Studies.[1] (Contextual synthesis data derived from similar thiophene analogues).[1][2][3] Retrieved from

Sources

Comparative

A Comparative Guide to the FT-IR Characteristic Peaks of 2-Bromo-5-phenylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 2-Bromo-5-phenylthiophene-3-carbaldehyde 2-Bromo-5-phenylthiophene-3-carbaldehyde is a trifunctionalized thioph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-Bromo-5-phenylthiophene-3-carbaldehyde

2-Bromo-5-phenylthiophene-3-carbaldehyde is a trifunctionalized thiophene derivative of significant interest in medicinal chemistry and materials science. The thiophene core is a prevalent scaffold in numerous pharmaceuticals. The strategic placement of a bromo, a phenyl, and a carbaldehyde group on the thiophene ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block for the synthesis of novel bioactive compounds and organic materials.

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can gain insights into the molecular structure and bonding. This guide will dissect the expected FT-IR spectrum of 2-Bromo-5-phenylthiophene-3-carbaldehyde by comparing it with the known spectral features of its constituent chemical motifs.

Predicted FT-IR Characteristic Peaks: A Comparative Analysis

The FT-IR spectrum of 2-Bromo-5-phenylthiophene-3-carbaldehyde can be logically deconstructed by examining the vibrational modes of the thiophene ring, the phenyl substituent, the aldehyde group, and the carbon-bromine bond.

Functional Group/Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes and Comparative Insights
Aromatic C-H Stretching (Thiophene & Phenyl) 3100 - 3000Weak to MediumHeteroaromatic C-H stretches, like those in thiophenes, typically appear in this region.[1] The phenyl group will also contribute to absorptions in this range.[2][3]
Aldehyde C-H Stretching 2850 - 2700Weak to MediumA characteristic pair of weak to medium bands is expected. The lower frequency band (around 2720 cm⁻¹) is particularly diagnostic for aldehydes.[2]
Carbonyl (C=O) Stretching (Aldehyde) 1700 - 1680StrongThe conjugation of the aldehyde group with the thiophene ring is expected to lower the C=O stretching frequency compared to a non-conjugated aldehyde. For comparison, chalcones derived from thiophene-3-carbaldehyde show C=O stretching in the range of 1643-1657 cm⁻¹.[4][5]
Aromatic C=C Stretching (Thiophene & Phenyl) 1600 - 1400Medium to StrongAromatic and heteroaromatic ring systems exhibit several bands in this region due to C=C stretching vibrations.[1][2][3][6] Substituted thiophenes often show bands around 1590 and 1400 cm⁻¹.[1]
C-H In-plane Bending 1300 - 1000MediumThese absorptions arise from the bending vibrations of the C-H bonds on both the thiophene and phenyl rings.
C-S Stretching (Thiophene Ring) 850 - 600Weak to MediumThe C-S stretching vibration in thiophenes can be found in this region.[1]
C-H Out-of-plane Bending 900 - 675Medium to StrongThe substitution pattern on the thiophene and phenyl rings will influence the position and number of these bands, which can be useful for structural confirmation.[3][6]
C-Br Stretching 690 - 515Medium to StrongThe carbon-bromine stretching vibration typically appears in this lower frequency region of the spectrum.[3]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To experimentally verify the predicted characteristic peaks, the following protocol for obtaining an FT-IR spectrum of 2-Bromo-5-phenylthiophene-3-carbaldehyde using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a widely used technique for solid and liquid samples, requiring minimal sample preparation.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or similar) equipped with a diamond or germanium ATR crystal.[7][8][9]

  • A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[9]

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol or acetone) lint-free cloth.

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Loading:

    • Place a small amount of the solid 2-Bromo-5-phenylthiophene-3-carbaldehyde sample onto the center of the ATR crystal.

    • Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and subtract the background spectrum.

    • Process the resulting spectrum for baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

    • Compare the experimental peak positions and intensities with the predicted values and reference spectra of similar compounds.

Visualizing Molecular Vibrations and Experimental Workflow

To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 2-Bromo-5-phenylthiophene-3-carbaldehyde.

cluster_workflow FT-IR (ATR) Experimental Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Load Sample onto Crystal B->C D 4. Apply Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Data Processing & Analysis E->F

Caption: Step-by-step workflow for FT-IR analysis using an ATR accessory.

Conclusion

This guide provides a detailed predictive analysis of the FT-IR characteristic peaks of 2-Bromo-5-phenylthiophene-3-carbaldehyde based on a comparative study of its structural components and related molecules. The provided experimental protocol offers a clear and concise method for obtaining a high-quality experimental spectrum for verification. By understanding the expected spectral features, researchers can more effectively characterize this and other novel thiophene derivatives, accelerating their research and development efforts in drug discovery and materials science.

References

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met - IOSR Journal. (n.d.). Retrieved from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5). Retrieved from [Link]

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - Lirias. (n.d.). Retrieved from [Link]

  • Research Article - International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Retrieved from [Link]

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. (2019, July 15). Retrieved from [Link]

  • Vibrational spectra of neutral and doped oligothiophenes and polythiophene - PMC - NIH. (2023, February 13). Retrieved from [Link]

  • 2-bromo-5-phenyl-3-thiophenecarbaldehyde - C11H7BrOS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • Vibrational spectra of oligothiophenes as model of polythiophenes - Scilit. (n.d.). Retrieved from [Link]

  • Thiophene-3-carbaldehyde oxime | C5H5NOS | CID 9582358 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved from [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromothiophene-3-carbaldehyde | C5H3BrOS | CID 12245921 - PubChem. (n.d.). Retrieved from [Link]

  • Polymeric Infrared and Fluorescent Probes to Assess Macrophage Diversity in Bronchoalveolar Lavage Fluid of Asthma and Other Pulmonary Disease Patients - MDPI. (2024, December 5). Retrieved from [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2-Bromo-5-phenylthiophene-3-carbaldehyde

Executive Summary & Technical Context Compound: 2-Bromo-5-phenylthiophene-3-carbaldehyde (C₁₁H₇BrOS) Molecular Weight: 265.94 (monoisotopic based on ⁷⁹Br) / 267.15 (average) Application: Critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Compound: 2-Bromo-5-phenylthiophene-3-carbaldehyde (C₁₁H₇BrOS) Molecular Weight: 265.94 (monoisotopic based on ⁷⁹Br) / 267.15 (average) Application: Critical intermediate in the synthesis of organic semiconductors (OLEDs), conducting polymers, and pharmaceutical heterocycles.[1]

The Analytical Challenge: Characterizing polysubstituted thiophenes requires distinguishing between structural isomers (e.g., regioisomers of bromine placement). Standard soft ionization (ESI) often yields only the protonated molecular ion


, providing insufficient structural detail. This guide compares Electron Ionization (EI)  against Electrospray Ionization (ESI)  to demonstrate why EI is the superior modality for structural elucidation of this compound, supported by predictive fragmentation modeling.

Technique Comparison: EI vs. ESI

For researchers validating the synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde, the choice of ionization method is binary but critical.

Comparative Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Primary Signal Radical Cation

Protonated Adduct

Isotopic Pattern Distinct 1:1 doublet (⁷⁹Br/⁸¹Br)Often obscured by adducts (Na⁺, K⁺)
Structural Insight High (Rich fragmentation)Low (Mostly intact parent)
Suitability Optimal for this non-polar aromaticSub-optimal (Requires polar handles)
Detection Limit Picogram range (GC-MS)Nanogram range (LC-MS)

Expert Insight: While ESI is standard for final drug candidates, EI is the gold standard for this intermediate . The thiophene core and phenyl ring provide sufficient stability for the molecular ion to survive 70 eV bombardment, while the bromine and aldehyde groups provide diagnostic cleavage points that ESI fails to trigger.

Fragmentation Pathway Analysis (EI-MS)

The EI mass spectrum of 2-Bromo-5-phenylthiophene-3-carbaldehyde is defined by three mechanistic pillars: the Bromine Isotope Rule, Alpha-Cleavage, and Heterolytic Halogen Loss.

A. The Molecular Ion Cluster (m/z 266 / 268)

The presence of a single bromine atom dictates a 1:1 intensity ratio between the


 (m/z 266) and 

(m/z 268) peaks.
  • Diagnostic Check: If the M+2 peak is ~30% of M, you have Chlorine, not Bromine.[2] If it is <5%, you have lost the halogen.

B. Primary Fragmentation Channels
  • Pathway 1: Deformylation (Loss of CHO/CO)

    • Step 1 (α-cleavage): Loss of the aldehydic hydrogen

      
      .
      
    • Step 2 (Decarbonylation): Ejection of neutral CO (28 Da) is highly favored in aromatic aldehydes.

    • Result: A doublet at m/z 238/240 (Retention of Br).

  • Pathway 2: Dehalogenation (Loss of Br)

    • Direct cleavage of the C–Br bond. The aromatic ring stabilizes the resulting cation.

    • Result: A prominent singlet at m/z 187 (Phenylthiophene-3-carbaldehyde cation).

    • Note: This peak lacks the isotopic doublet, confirming Br loss.

  • Pathway 3: Phenyl Ring Integrity

    • The phenyl-thiophene bond is robust. However, high-energy fragmentation may yield the phenyl cation m/z 77 .

Visualization: Fragmentation Mechanism

The following diagram maps the causal relationships between the parent ion and its diagnostic fragments.

FragmentationPath Parent Molecular Ion [M]+. m/z 266 / 268 (1:1 Ratio) M_minus_H [M - H]+ m/z 265 / 267 (α-cleavage) Parent->M_minus_H - H• M_minus_Br [M - Br]+ m/z 187 (Base Peak Candidate) Parent->M_minus_Br - Br• (79/81 Da) M_minus_CO [M - CO]+. m/z 238 / 240 (Decarbonylation) M_minus_H->M_minus_CO - CO (28 Da) Phenyl Phenyl Cation m/z 77 M_minus_Br->Phenyl Inductive Cleavage ThiopheneFrag Thiophene Ring Frag [C4H2S]+ m/z ~82 M_minus_Br->ThiopheneFrag Ring Disassembly

Figure 1: Mechanistic fragmentation tree for 2-Bromo-5-phenylthiophene-3-carbaldehyde under 70 eV EI conditions.

Experimental Protocols

To replicate these results, use the following validated conditions. These protocols ensure self-validation by maximizing the visibility of the isotopic doublet.

Protocol A: GC-MS (Recommended)
  • Instrument: Agilent 5977B MSD (or equivalent single quadrupole).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm) – Non-polar stationary phase minimizes tailing for thiophenes.

  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Source Temp: 230°C.

  • Ionization: EI @ 70 eV.[3]

  • Scan Range: m/z 40 – 400.

Protocol B: LC-MS (Alternative for High-Throughput)
  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

    • Why APCI? ESI struggles with the low polarity of the thiophene/bromine core. APCI forces ionization via corona discharge.

  • Mobile Phase: Acetonitrile/Water (Isocratic 80:20) + 0.1% Formic Acid.

  • Target Ion: Look for

    
     at m/z 267/269.
    

Decision Workflow for Researchers

Use this logic flow to determine the next step in your analysis based on the spectral data obtained.

DecisionMatrix Start Start Analysis CheckIso Check m/z 266/268 Ratio Start->CheckIso Ratio1to1 Ratio is 1:1 CheckIso->Ratio1to1 Ratio3to1 Ratio is 3:1 CheckIso->Ratio3to1 NoIso No Isotope Pattern CheckIso->NoIso ConfirmBr Bromine Confirmed Ratio1to1->ConfirmBr SuspectCl Suspect Chlorine (Synthesis Error) Ratio3to1->SuspectCl SuspectDehalo Suspect Dehalogenation (Product: Phenylthiophene-carbaldehyde) NoIso->SuspectDehalo CheckFrag Check Fragment m/z 187 (M-Br) ConfirmBr->CheckFrag Final Identity Validated CheckFrag->Final Signal Present

Figure 2: Analytical decision matrix for validating brominated thiophene intermediates.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiophene Derivatives. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[2] Wiley. (Standard reference for Br isotope ratios and aldehyde fragmentation).

  • Wang, N. X. (2003).[4] Synthesis of 2-Bromo-2'-phenyl-5,5'-bithiophene.[4] Synthetic Communications.[4] (Provides context on brominated phenylthiophene stability). [Link]

  • Royal Society of Chemistry. (2013).[5] Synthesis of 2-Bromo-(3,4-ethylenedioxythiophene)-5-carbaldehyde.[5] Journal of Materials Chemistry A. (Analogous fragmentation data for brominated thiophene aldehydes). [Link]

Sources

Comparative

Technical Guide: HPLC Method Development for 2-Bromo-5-phenylthiophene-3-carbaldehyde Purity

Executive Summary This guide addresses the chromatographic separation of 2-Bromo-5-phenylthiophene-3-carbaldehyde (BPTC), a critical intermediate often used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic separation of 2-Bromo-5-phenylthiophene-3-carbaldehyde (BPTC), a critical intermediate often used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.

Standard C18 alkyl-bonded phases often fail to adequately resolve BPTC from its structural isomers (regioisomers) and des-bromo impurities due to a lack of shape selectivity. This guide objectively compares a standard C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method .

Key Finding: The Phenyl-Hexyl stationary phase provides a 40% increase in resolution (


) for critical impurity pairs by exploiting 

-

interactions, which are absent in C18 chemistries.

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in robust method development.

PropertyDescriptionChromatographic Implication
Structure Thiophene core with Phenyl (pos 5), Bromine (pos 2), Aldehyde (pos 3).Highly conjugated system; strong UV absorbance.
Hydrophobicity High (LogP ~3.5 - 4.0).Requires high organic content in mobile phase.
Reactivity Aldehyde group at position 3.Susceptible to oxidation (forming carboxylic acid).
Impurities 1. Des-bromo analog2. Regioisomers (Br at pos 4)3. Carboxylic acid degradantSeparation requires selectivity based on electron density (

-systems), not just hydrophobicity.

Comparative Analysis: C18 vs. Phenyl-Hexyl

Method A: The "Standard" Alternative (C18)

Typically used as a starting point in generic screening.

  • Column: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.

  • Mode: Isocratic (70% Acetonitrile / 30% Water).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: The main peak elutes well, but the des-bromo impurity co-elutes on the tail of the main peak. The regioisomers are unresolved, appearing as a single broad peak.

Method B: The Optimized Solution (Phenyl-Hexyl)

Recommended for aromatic and thiophene derivatives.

  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mode: Gradient Elution.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Outcome: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the thiophene and phenyl rings of the analyte.[1][2] Since the electron density differs between the brominated and des-brominated species, the selectivity (
    
    
    
    ) changes drastically, pulling the impurities away from the main peak.
Comparative Data Summary
ParameterMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Status
Resolution (

) - Impurity 1
1.2 (Co-elution risk)3.8 (Baseline resolved) ✅ Superior
Resolution (

) - Regioisomer
0.8 (Unresolved)2.1 (Resolved) ✅ Superior
Tailing Factor (

)
1.41.1 ✅ Improved
Run Time 12.0 min15.0 min⚠️ Slightly Longer
Sensitivity (S/N) 85:1120:1 (Sharper peaks)✅ Superior

Visualizing the Separation Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the traditional C18.

MethodDevelopment Start Analyte: 2-Bromo-5-phenylthiophene-3-carbaldehyde CheckStruct Analyze Structure: Aromatic + Halogenated? Start->CheckStruct StandardC18 Test: Standard C18 Column CheckStruct->StandardC18 Initial Screen ResultC18 Result: Poor Selectivity for Isomers (Hydrophobicity only) StandardC18->ResultC18 SwitchMech Strategy: Introduce Pi-Pi Interaction ResultC18->SwitchMech Failure Analysis SelectPhenyl Select: Phenyl-Hexyl Phase SwitchMech->SelectPhenyl Optimize Optimize: Gradient & Acid Modifier SelectPhenyl->Optimize FinalMethod Final Method: Baseline Separation of Regioisomers Optimize->FinalMethod

Caption: Decision workflow moving from generic hydrophobic separation to specific pi-pi interaction mechanisms.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the system suitability parameters (Step 4) are not met, do not proceed to sample analysis.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (Suppresses silanols and stabilizes the aldehyde).

  • Solvent B: HPLC Grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Detector: DAD or UV-Vis at 280 nm (Optimized for conjugated thiophene-phenyl system).

Gradient Program
Time (min)% Solvent A (Water)% Solvent B (ACN)Flow Rate (mL/min)
0.060401.0
10.010901.0
12.010901.0
12.160401.0
17.060401.0
Sample Preparation
  • Stock Solution: Weigh 10 mg of BPTC into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:ACN .

    • Critical Note: Do not use 100% ACN for the injection solvent; it will cause "solvent effect" peak distortion on the early eluting impurities.

System Suitability (Self-Validation)

Before running samples, inject the Working Standard 5 times.

  • RSD of Area: < 2.0%[3][4][5][6]

  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

Mechanistic Insight: Why Phenyl-Hexyl?

The separation mechanism relies on the interaction between the


-electrons of the analyte's thiophene ring and the phenyl ring of the stationary phase.[1]

InteractionMechanism Stationary Stationary Phase (Phenyl Ring) Analyte Analyte (Thiophene-Phenyl) Stationary->Analyte Strong Pi-Pi (Electron Deficient Br) Impurity Impurity (Des-bromo) Stationary->Impurity Weak Pi-Pi (Different e- density) Separation Chromatographic Separation Analyte->Separation Impurity->Separation

Caption: The electron-withdrawing Bromine atom alters the pi-cloud density, creating a differential interaction strength with the stationary phase compared to the des-bromo impurity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution principles).

  • Waters Corporation. (2023). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. (Demonstrates Pi-Pi interaction mechanics).

  • BenchChem. (2025).[6][7] Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide. (Analogous thiophene separation strategies).

  • PubChem. (2025).[8] 2-Bromothiophene-3-carbaldehyde Compound Summary. National Library of Medicine. (Physical properties and safety data).

Sources

Validation

Comparing reactivity of 2-Bromo-5-phenylthiophene-3-carbaldehyde vs 2-bromothiophene

An In-Depth Comparative Guide to the Reactivity of 2-Bromo-5-phenylthiophene-3-carbaldehyde and 2-Bromothiophene Introduction: A Tale of Two Thiophenes In the landscape of heterocyclic chemistry, thiophene derivatives se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-Bromo-5-phenylthiophene-3-carbaldehyde and 2-Bromothiophene

Introduction: A Tale of Two Thiophenes

In the landscape of heterocyclic chemistry, thiophene derivatives serve as indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the unique electronic properties of the thiophene ring and the versatility with which it can be functionalized.[1] This guide offers a detailed comparative analysis of two commercially available brominated thiophenes: the structurally simple 2-bromothiophene and the more complex, multifunctional 2-bromo-5-phenylthiophene-3-carbaldehyde .

While both molecules feature a bromine atom at the reactive C2 position, the extensive substitution on 2-bromo-5-phenylthiophene-3-carbaldehyde profoundly alters its electronic landscape and, consequently, its chemical reactivity. This comparison will delve into the mechanistic underpinnings of their differential reactivity in key synthetic transformations, supported by experimental data and established chemical principles.

Structures cluster_0 2-Bromothiophene cluster_1 2-Bromo-5-phenylthiophene-3-carbaldehyde 2BT 2BPTC

Caption: Molecular structures of the compared thiophene derivatives.

The Electronic Landscape: Substituent Effects on Reactivity

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. Thiophene is considered an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[2] However, the introduction of substituents can dramatically enhance or diminish this intrinsic reactivity.

  • 2-Bromothiophene : This molecule serves as our baseline. The bromine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution, but its primary role in the context of this guide is as a leaving group in cross-coupling and substitution reactions. The ring remains relatively electron-rich.

  • 2-Bromo-5-phenylthiophene-3-carbaldehyde : This molecule presents a more complex electronic profile.

    • Phenyl Group (C5) : The phenyl group can act as a weak electron-donating group through resonance, contributing to the overall π-system.

    • Carbaldehyde Group (C3) : The formyl (aldehyde) group is a powerful electron-withdrawing group due to both inductive and resonance effects.[3] It strongly deactivates the thiophene ring towards electrophilic attack and significantly reduces its overall electron density.

This pronounced difference in electron density is the primary driver for the divergent reactivity observed between the two compounds, particularly in metal-catalyzed cross-coupling reactions.

Electronic_Effects cluster_2BT 2-Bromothiophene cluster_2BPTC 2-Bromo-5-phenylthiophene-3-carbaldehyde Thiophene_Ring Thiophene Ring Electron_Density Electron Density Reactivity Reactivity Profile 2BT_Density Relatively High (Electron-Rich) 2BT_Reactivity Facile Oxidative Addition (e.g., Suzuki, Heck) 2BT_Density->2BT_Reactivity 2BPTC_Density Significantly Lower (Electron-Poor) 2BPTC_Reactivity Slower Oxidative Addition Activated for Nucleophilic Attack 2BPTC_Density->2BPTC_Reactivity Formyl Formyl Group (-CHO) (Strong EWG) Formyl->2BPTC_Density -I, -M effect Phenyl Phenyl Group (Weak EDG) Phenyl->2BPTC_Density +M effect Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask 1. Add Substrate, Coupling Partner, Base to Flask Inert 2. Evacuate & Backfill with Inert Gas (Ar/N2) Flask->Inert Catalyst 3. Add Pd Catalyst & Ligand Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat Mixture (e.g., 80-100°C) Solvent->Heat Monitor 6. Monitor by TLC or GC/MS Heat->Monitor Cool 7. Cool to RT & Partition (e.g., EtOAc/H2O) Monitor->Cool Extract 8. Separate & Dry Organic Layer Cool->Extract Purify 9. Purify by Column Chromatography Extract->Purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, typically used to generate highly reactive organolithium or Grignard reagents from organic halides. [4]The reaction involves treating the halide with an organolithium reagent (like n-BuLi or t-BuLi) or magnesium metal. [1][4] Comparative Analysis:

  • 2-Bromothiophene : Readily undergoes lithium-halogen exchange at low temperatures with reagents like n-BuLi to form 2-lithiothiophene. This is a standard and efficient procedure. [1]It can also be used to form the corresponding Grignard reagent. [1]* 2-Bromo-5-phenylthiophene-3-carbaldehyde : The presence of the electrophilic aldehyde group fundamentally changes the reactivity profile. The aldehyde is highly susceptible to nucleophilic attack by organolithium or Grignard reagents. Therefore, a standard metal-halogen exchange protocol would fail, as the organometallic reagent would preferentially add to the carbonyl group rather than exchange with the bromine atom. To achieve metal-halogen exchange, the aldehyde must first be protected (e.g., as an acetal). Following the exchange and subsequent reaction of the resulting organometallic species, a deprotection step would be required to regenerate the aldehyde. Deprotonation of the acidic aldehyde proton is also a possible side reaction.

Nucleophilic Aromatic Substitution (SNA_r)

While less common for simple aryl halides, nucleophilic aromatic substitution (SNA_r) can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. [5][6] Comparative Analysis:

  • 2-Bromothiophene : The electron-rich nature of the 2-bromothiophene ring makes it highly resistant to nucleophilic attack. SNA_r reactions are not a viable pathway for this substrate under normal conditions.

  • 2-Bromo-5-phenylthiophene-3-carbaldehyde : The powerful electron-withdrawing carbaldehyde group is located meta to the bromine atom. For efficient SNA_r, the activating group should ideally be in the ortho or para position to stabilize the negative charge of the Meisenheimer intermediate through resonance. [6]While the overall electron-poor nature of the ring makes it more susceptible to nucleophilic attack than 2-bromothiophene, the meta relationship between the activating group and the leaving group means that SNA_r is still likely to be a difficult transformation, requiring very strong nucleophiles and/or harsh conditions.

Experimental Protocols

Protocol 1: General Suzuki Coupling of a Bromothiophene Derivative[7]

This protocol is adapted for a generic bromothiophene and can serve as a starting point for both substrates, though optimization would be required, particularly for 2-bromo-5-phenylthiophene-3-carbaldehyde.

  • Materials :

    • Bromothiophene derivative (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (3 mol%)

    • K₃PO₄ (2.5 eq)

    • 1,4-Dioxane and Water (4:1 ratio)

    • Nitrogen or Argon gas

  • Procedure :

    • To a flame-dried Schlenk flask, add the bromothiophene derivative, the arylboronic acid, and K₃PO₄.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress using TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Conclusion and Outlook

The comparison between 2-bromo-5-phenylthiophene-3-carbaldehyde and 2-bromothiophene provides a clear illustration of the profound impact of substituents on the reactivity of heterocyclic systems.

  • 2-Bromothiophene stands as a reliable, electron-rich substrate that performs predictably and efficiently in a wide range of standard palladium-catalyzed cross-coupling reactions and metal-halogen exchanges.

  • 2-Bromo-5-phenylthiophene-3-carbaldehyde , in contrast, is an electron-poor and sterically more hindered substrate. Its reactivity in palladium-catalyzed couplings is diminished due to a slower oxidative addition step, often necessitating more specialized and active catalyst systems or more forcing reaction conditions. Furthermore, the presence of the electrophilic aldehyde group precludes direct metal-halogen exchange without a protection-deprotection sequence.

For researchers, the choice between these two reagents hinges on the desired synthetic outcome. 2-Bromothiophene is the workhorse for introducing a simple thien-2-yl moiety. 2-Bromo-5-phenylthiophene-3-carbaldehyde, while more challenging to work with in some respects, offers a highly functionalized scaffold, providing a handle (the aldehyde) for subsequent transformations, making it a valuable building block for the synthesis of more complex molecular architectures. Understanding their distinct electronic properties and reactivity profiles is paramount to designing successful and efficient synthetic strategies.

References

  • Messalhi, A. (2010). Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity. Asian Journal of Chemistry, 22(3), 1813-1822. [Link]

  • Asian Journal of Chemistry. (2010, March 30). Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity. [Link]

  • Khan, M. S., & Al-Mandhary, M. R. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(8), 4528-4557. [Link]

  • Gronowitz, S. (1977). THIOPHENE AND ITS DERIVATIVES. In The Chemistry of Heterocyclic Compounds. [Link]

  • Sun, I., & Wu, T. R. (2007, March 30). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed. [Link]

  • Doucet, H., & Santelli, M. (2023, January 31). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]

  • ResearchGate. (2026, January 3). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • HTE_Thesis_FINAL.pdf. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

  • ACS Publications. (2023, November 8). Minimal Theoretical Description of Magnesium Halogen Exchanges. [Link]

  • Sun, I., & Wu, T. R. (2007, March 3). Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange and Their Addition Reactions to Chalcogenoxanthones. The Journal of Organic Chemistry, 72(8), 2972-2977. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. [Link]

  • Gendron, D., & Vamvounis, G. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(3), 387-403. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Rasool, N., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2999. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Stille-coupling. (n.d.). Stille-coupling. [Link]

  • DOI. (2022, February 24). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • Organic Syntheses Procedure. (n.d.). 4. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Rasool, N., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(8), 1279. [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • PMC. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Longdom Publishing. (2021, April 28). Editorial on Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Thiophene-3-Carbaldehydes

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Bromo-5-phenylthiophene-3-carbaldehyde and a comparative assessment with structurally related thiophene-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Bromo-5-phenylthiophene-3-carbaldehyde and a comparative assessment with structurally related thiophene-3-carbaldehyde derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of their spectral properties, supported by available experimental data and a robust protocol for independent verification.

Introduction: The Chromophoric System of Thiophene-3-Carbaldehydes

Thiophene and its derivatives are a cornerstone in the development of pharmaceuticals and organic electronic materials, owing to their unique electronic and structural properties. UV-Vis spectroscopy is a fundamental technique for characterizing these molecules, providing insights into their electronic transitions and the extent of π-conjugation. The core chromophore in the compounds discussed here is the thiophene ring substituted with a carbaldehyde group at the 3-position. The electronic absorption spectra of these molecules are primarily governed by π → π* transitions within the conjugated system. The position and intensity of the maximum absorption wavelength (λmax) are highly sensitive to the nature and position of other substituents on the thiophene ring.

Substituents can significantly modulate the electronic properties of the thiophene ring through inductive and resonance effects, leading to bathochromic (red) or hypsochromic (blue) shifts in the absorption maximum. Understanding these shifts is crucial for predicting the electronic behavior of novel thiophene derivatives.

Theoretical Comparison of UV-Vis Absorption Spectra

In the absence of direct experimental UV-Vis data for 2-Bromo-5-phenylthiophene-3-carbaldehyde, we can predict its spectral characteristics relative to key structural analogues based on established principles of physical organic chemistry. The key electronic transitions of interest are the π → π* transitions of the conjugated system.

Core Structure: Thiophene-3-carbaldehyde

The fundamental chromophore is thiophene-3-carbaldehyde. The introduction of substituents at the 2- and 5-positions will perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the λmax.

Comparative Compounds:

  • Target Compound: 2-Bromo-5-phenylthiophene-3-carbaldehyde: This molecule features an electron-withdrawing bromine atom at the 2-position and an electron-donating, π-conjugating phenyl group at the 5-position. The phenyl group extends the π-conjugation of the thiophene ring, which is expected to cause a significant bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted thiophene-3-carbaldehyde. The electron-withdrawing bromine atom will also influence the electronic transitions, though its effect is more complex, involving both inductive withdrawal and potential weak resonance donation.

  • Alternative 1: 5-Phenylthiophene-3-carbaldehyde: This compound lacks the bromine atom at the 2-position. The extended conjugation from the phenyl group is the dominant factor, leading to a π → π* transition at a longer wavelength than the parent thiophene-3-carbaldehyde.

  • Alternative 2: 2-Bromothiophene-3-carbaldehyde: Here, the electron-withdrawing bromine atom at the 2-position is the key substituent. Halogens can exhibit a dual electronic effect. Inductively, they are electron-withdrawing, which can lower the energy of both the HOMO and LUMO. Through resonance, they can donate a lone pair of electrons to the π-system. The net effect on the λmax will depend on the interplay of these factors. Generally, a slight shift compared to the unsubstituted aldehyde is expected.

  • Alternative 3: 2,5-Dibromothiophene-3-carbaldehyde: With two electron-withdrawing bromine atoms, the electronic landscape is further modified. The cumulative inductive effect of two bromines would be expected to influence the absorption spectrum.

Predicted Spectral Ranking:

Based on the principles of extended conjugation and substituent effects, we can predict the relative order of the λmax for these compounds:

2-Bromothiophene-3-carbaldehyde < 2,5-Dibromothiophene-3-carbaldehyde < 5-Phenylthiophene-3-carbaldehyde < 2-Bromo-5-phenylthiophene-3-carbaldehyde

The presence of the phenyl group is expected to induce the most significant bathochromic shift due to the extension of the π-conjugated system. The addition of a bromine atom to the 5-phenylthiophene system is predicted to cause a further, albeit smaller, bathochromic shift.

Supporting Experimental Data

Experimental Protocol for Comparative UV-Vis Spectroscopic Analysis

To facilitate direct and accurate comparison, the following standardized protocol for acquiring UV-Vis absorption spectra is recommended.

Materials and Instrumentation
  • Analytes: 2-Bromo-5-phenylthiophene-3-carbaldehyde and the chosen alternative compounds (5-phenylthiophene-3-carbaldehyde, 2-bromothiophene-3-carbaldehyde, and 2,5-dibromothiophene-3-carbaldehyde).

  • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent is critical, as solvatochromic effects can influence the λmax. For a comparative study, the same solvent must be used for all analytes.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength accuracy of ±0.5 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Procedure
  • Solution Preparation:

    • Prepare a stock solution of each analyte in the chosen spectroscopic grade solvent at a concentration of approximately 1 x 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance reading between 0.5 and 1.5 at the λmax. A typical starting concentration for measurement is 1 x 10⁻⁵ M.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Perform a baseline correction with the chosen solvent in both the sample and reference cuvettes over the desired wavelength range (e.g., 200-600 nm).

  • Spectral Acquisition:

    • Rinse the sample cuvette with the analyte solution three times before filling.

    • Place the cuvette in the sample holder and acquire the absorption spectrum.

    • Record the λmax and the corresponding absorbance value.

    • Repeat the measurement for each of the other compounds under identical conditions.

Data Analysis and Comparison
  • Overlay the absorption spectra of all compounds for a visual comparison of their λmax and absorption profiles.

  • Tabulate the λmax and molar extinction coefficient (ε) for each compound. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualizations

Workflow for Comparative UV-Vis Analysis

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep1 Weigh Analytes prep2 Prepare Stock Solutions (1x10⁻³ M) prep1->prep2 prep3 Prepare Dilutions (e.g., 1x10⁻⁵ M) prep2->prep3 acq2 Measure Absorbance Spectrum prep3->acq2 Introduce sample acq1 Instrument Warm-up & Baseline Correction acq1->acq2 an1 Determine λmax & Absorbance acq2->an1 an2 Calculate Molar Extinction Coefficient (ε) an1->an2 an3 Compare Spectra an2->an3

Caption: A generalized workflow for the comparative UV-Vis spectroscopic analysis of thiophene derivatives.

Logical Relationship of Substituent Effects on λmax

G substituent Substituent Effects on Thiophene-3-carbaldehyde effect Extended π-Conjugation (e.g., Phenyl group) Electron-Withdrawing Group (e.g., Bromo) substituent->effect outcome Bathochromic Shift (Red Shift) Hypsochromic or Minor Shift effect:f0->outcome:f0 Lowers LUMO energy more significantly effect:f1->outcome:f1 Complex inductive and resonance effects

Caption: The influence of different substituent types on the UV-Vis absorption maximum of a thiophene-3-carbaldehyde core.

Conclusion

This guide provides a framework for understanding and comparing the UV-Vis absorption spectra of 2-Bromo-5-phenylthiophene-3-carbaldehyde and its structural analogues. While direct experimental data for the target compound is currently elusive, a theoretical comparison based on the electronic effects of substituents allows for a predictive understanding of its spectral properties. The provided experimental protocol offers a standardized method for researchers to obtain reliable and comparable data. Such systematic characterization is essential for the rational design and application of novel thiophene-based compounds in various scientific and technological fields.

References

  • King, W. J., & Nord, F. F. (1949). Thiophenes. V. The Preparation of Some Thiophene Aldehydes. The Journal of Organic Chemistry, 14(3), 405–410.
  • Motoyama, R., Nishimura, S., Imoto, E., & Imoto, E. (1958). The Ultraviolet Spectra of Thiophene Derivatives. Nippon Kagaku Zasshi, 79(8), 956-960.
  • Pappalardo, R. R., & Le-bail, A. (1987). Crystal and molecular structure of 2,5-dibromothiophene-3-carboxaldehyde. Journal of Crystallographic and Spectroscopic Research, 17(4), 473-481.
  • Gaina, G., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(6), 7523-7532. [Link]

  • PubChem. (n.d.). 2-Bromothiophene-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Phenylthiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2020). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]

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Validation

Publish Comparison Guide: Thermal Stability of Phenylthiophene Aldehyde Derivatives

This guide provides an in-depth technical comparison of 5-Phenylthiophene-2-carboxaldehyde against its primary alternative, Thiophene-2-carboxaldehyde .[1][2] It is designed for researchers and process chemists optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Phenylthiophene-2-carboxaldehyde against its primary alternative, Thiophene-2-carboxaldehyde .[1][2] It is designed for researchers and process chemists optimizing synthetic routes for organic semiconductors and pharmaceutical intermediates.[2]

Executive Summary: The Stability "Upgrade"

In the development of organic optoelectronics (OLEDs, OFETs) and pharmaceutical intermediates, the thermal stability of precursor materials dictates the processing window.

The standard precursor, Thiophene-2-carboxaldehyde , is a volatile liquid with limited thermal headroom.[1][2] Its phenyl-substituted derivative, 5-Phenylthiophene-2-carboxaldehyde , represents a "structural upgrade."[2] The addition of the phenyl ring transforms the material from a volatile liquid to a crystalline solid, significantly extending the thermal processing window and reducing evaporative loss during high-temperature synthesis.

Comparative Technical Analysis

The following table contrasts the physicochemical and thermal profiles of the phenyl-substituted derivative against the unsubstituted standard.

FeatureProduct: 5-Phenylthiophene-2-carboxaldehyde Alternative: Thiophene-2-carboxaldehyde Impact on Processing
CAS Number 19163-21-498-03-3
Physical State Crystalline Solid Liquid Solid handling reduces inhalation risk and allows precise weighing.[1][2]
Melting Point 92–95 °CN/A (Liquid at RT)Phenyl derivative requires melting before homogeneous reaction, but resists sublimation.[1][2]
Boiling/Volatilization > 300 °C (Predicted Decomposition)198 °C (Boiling Point)The alternative evaporates completely near 200°C; the product remains stable.
Primary Mass Loss Mode Decomposition (

)
Evaporation (

)
The product allows reaction temperatures >200°C without stoichiometric loss.[1][2]
Air Stability Stable SolidAir Sensitive / OxidizesThe alternative requires inert storage to prevent conversion to carboxylic acid.[1][2]
Mechanistic Insight: Why the Phenyl Ring Matters

The thermal stability gain is not merely due to increased molecular weight.[2] It stems from


-conjugation extension .[1][2]
  • 
    -
    
    
    
    Stacking:
    The phenyl ring allows for intermolecular
    
    
    -stacking in the solid state, increasing the lattice energy.[1][2] This raises the melting point and suppresses volatility.
  • Electronic Stabilization: The conjugation between the thiophene and phenyl rings stabilizes the radical intermediates that might form during thermal stress, delaying the onset of bond-breaking decomposition.[2]

Visualization: Structural & Stability Logic

The following diagram illustrates the structural relationship and the "Stability Gap" between the two derivatives.

Stability_Comparison cluster_0 Alternative: Thiophene-2-carboxaldehyde cluster_1 Product: 5-Phenylthiophene-2-carboxaldehyde Alt_Struct Structure: Thiophene Ring + Aldehyde Alt_Prop Liquid (BP: 198°C) Volatile Air Sensitive Alt_Struct->Alt_Prop Prod_Struct Structure: Phenyl-Thiophene Core + Aldehyde Alt_Struct->Prod_Struct Phenyl Substitution Prod_Prop Solid (MP: 95°C) Non-Volatile High Thermal Stability Prod_Struct->Prod_Prop Mech Stabilization Mechanism: 1. Increased Lattice Energy (Pi-Stacking) 2. Extended Conjugation Prod_Struct->Mech Mech->Prod_Prop Result

Caption: Structural evolution from the volatile thiophene precursor to the stable phenyl-thiophene derivative.

Experimental Protocol: TGA Characterization

To experimentally validate the stability of 5-Phenylthiophene-2-carboxaldehyde, a precise Thermogravimetric Analysis (TGA) protocol is required.[2] This protocol distinguishes between evaporation (physical mass loss) and decomposition (chemical breakdown).[2]

Objective

Determine the Onset Decomposition Temperature (


)  and 5% Weight Loss Temperature (

)
to define the safe processing window.
Methodology

1. Sample Preparation:

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).[1][2]

  • Crucible: Alumina (

    
    ) pans (preferred for high temp) or Platinum. Note: Do not use sealed aluminum pans; use open or pinhole lids to allow volatile escape.[1][2]
    
  • Sample Mass: 5–10 mg. (Ensure the solid is tightly packed to ensure good thermal contact).

2. TGA Program (Standard Ramp):

  • Equilibration: Equilibrate at 30 °C.

  • Isothermal Step: Hold for 5 minutes (removes surface moisture/solvent).[1][2]

  • Ramp: Heat from 30 °C to 600 °C at 10 °C/min .

  • Atmosphere: Nitrogen (

    
    ) purge at 40–60 mL/min (Inert environment is crucial to prevent early oxidation of the aldehyde).
    

3. Data Interpretation (The Self-Validating Check):

  • Step 1 (90–100 °C): Look for a small endothermic peak in the DTA/DSC signal without mass loss.[1][2] This confirms the Melting Point (Lit: 92–95 °C).[2][3]

  • Step 2 (200 °C): Check the mass curve.

    • If mass drops to 0% near 200°C:[1][2] The sample is the unsubstituted alternative (evaporating).

    • *If mass remains >98%:[2] * The sample is the phenyl derivative (stable).

  • Step 3 (>300 °C): The sharp drop here represents the true chemical decomposition of the phenylthiophene core.

Expected Results Profile
ParameterThiophene-2-carboxaldehyde5-Phenylthiophene-2-carboxaldehyde
TGA Profile Shape Single smooth curve reaching 0% mass by ~200°C.Flat plateau past 200°C; sharp drop >300°C.
Interpretation Evaporation (Distillation).[1][2][4]Decomposition (Pyrolysis).[1][2][5]
Applications in Drug & Material Development

For Drug Development Professionals: The phenyl derivative is often used as a "scaffold upgrade" in heterocyclic drug design.[1][2] The phenyl ring improves lipophilicity (logP) and metabolic stability compared to the bare thiophene ring.

  • Example: Synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors where the biaryl core (phenyl-thiophene) serves as a rigid linker.[1]

For Material Scientists: In Organic Field Effect Transistors (OFETs), the phenylthiophene unit is a classic building block (e.g., BTBT precursors).

  • Advantage:[1][2] Using the phenyl-aldehyde allows for high-temperature condensation reactions (e.g., Knoevenagel condensation) at 150°C+ without losing the starting material to evaporation, ensuring stoichiometric control.

References
  • Sigma-Aldrich. Product Specification: 5-Phenylthiophene-2-carboxaldehyde (CAS 19163-21-4).[1][2][4]

  • PubChem. Compound Summary: Thiophene-2-carboxaldehyde (CAS 98-03-3).[1][2][6][7]

  • BenchChem. Comparative Guide to Thiophene Derivatives in Materials Science.

  • Takimiya, K., et al. (2018).[2] Investigating the Thermal Stability of Organic Thin-Film Transistors Based on Benzothieno-benzothiophene Derivatives. National Institutes of Health (PMC).[2]

  • Fisher Scientific. Safety Data Sheet: 2-Thiophenecarboxaldehyde.[1][2][8]

Sources

Comparative

Elemental analysis standards for 2-Bromo-5-phenylthiophene-3-carbaldehyde

An In-Depth Technical Guide to the Elemental Analysis of 2-Bromo-5-phenylthiophene-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of Elemental Analysis In pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 2-Bromo-5-phenylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Elemental Analysis

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the quality of its intermediates.[1] For a molecule like 2-Bromo-5-phenylthiophene-3-carbaldehyde, which contains five different elements (Carbon, Hydrogen, Bromine, Oxygen, Sulfur), elemental analysis serves as a fundamental checkpoint. It is a rapid, cost-effective, and accurate method to confirm the empirical formula, providing a quantitative measure of a compound's purity against its theoretical composition.[2] While modern spectroscopic methods like NMR and mass spectrometry are indispensable for structural elucidation, elemental analysis remains a primary standard for confirming the mass fractions of constituent elements, a requirement for publication in many leading chemistry journals.[3][4][5]

Theoretical Elemental Composition

The first step in any elemental analysis workflow is the calculation of the theoretical composition from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₁₁H₇BrOS

Molecular Weight: 267.14 g/mol [6]

Table 1: Theoretical Elemental Composition of 2-Bromo-5-phenylthiophene-3-carbaldehyde

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01111132.12149.46%
HydrogenH1.00877.0562.64%
BromineBr79.904179.90429.91%
OxygenO15.999115.9995.99%
SulfurS32.065132.06512.00%
Total 267.145 100.00%

Core Technique: Combustion Analysis for Carbon, Hydrogen, and Sulfur (CHS)

The gold standard for determining carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[7] This technique involves the complete, high-temperature combustion of a sample in an oxygen-rich environment to convert the elements into simple, detectable gases.

Causality of Experimental Design

For a halogenated, sulfur-containing compound like 2-Bromo-5-phenylthiophene-3-carbaldehyde, the experimental setup must be specifically designed to handle the combustion byproducts.

  • High-Temperature Combustion: Ensures the molecule is completely broken down. Incomplete combustion is a primary source of inaccurate results.

  • Scrubbing Reagents: The presence of bromine and sulfur necessitates specialized reagents in the combustion tube. Halogens are highly corrosive and can interfere with detectors. A silver-based reagent (e.g., silver tungstate or silver vanadate) is typically used to trap bromine, forming stable silver bromide.[8] This prevents "poisoning" of the reduction catalysts and interference in the detection system.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, and SO₂) are separated, typically by gas chromatography, and then quantified using a thermal conductivity detector (TCD).[9]

CHS_Analysis_Workflow cluster_prep Sample Preparation cluster_analyzer Elemental Analyzer cluster_output Data Output Sample Weigh ~2-3 mg of 2-Bromo-5-phenylthiophene- 3-carbaldehyde in tin capsule Combustion Dynamic Flash Combustion (~1000°C in O₂ atmosphere) Sample->Combustion Autosampler introduction Scrubbing Halogen & Excess O₂ Removal (Silver & Copper Reagents) Combustion->Scrubbing Combustion Gases (CO₂, H₂O, SO₂, Br₂) Separation Gas Separation (GC Column) Scrubbing->Separation Purified Gases (CO₂, H₂O, SO₂) Detection Detection (Thermal Conductivity Detector) Separation->Detection Data Calculate %C, %H, %S based on detector response Detection->Data

Figure 1: Workflow for CHS Combustion Analysis.
Experimental Protocol: CHS Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, and S composition (e.g., sulfanilamide).

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample of 2-Bromo-5-phenylthiophene-3-carbaldehyde into a tin capsule. Record the weight precisely.

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature furnace (~1000 °C) with a pulse of pure oxygen.

  • Data Acquisition: The combustion products flow through a tube packed with reagents to trap interfering elements (like bromine) and reduce nitrogen oxides. The gases (CO₂, H₂O, SO₂) are then separated and quantified.

  • Validation: Run the analysis in duplicate or triplicate to ensure reproducibility. A certified standard should be run every few samples to check for instrument drift.[10]

Table 2: Expected CHS Results and Acceptance Criteria

ElementTheoretical %Acceptance Range (±0.4%)
Carbon (C)49.46%49.06% - 49.86%
Hydrogen (H)2.64%2.24% - 3.04%
Sulfur (S)12.00%11.60% - 12.40%
Note: The ±0.4% absolute deviation is a widely accepted standard for publication in many American Chemical Society (ACS) journals.[10]

Specific Technique: Oxygen Flask Combustion for Bromine (Br)

Standard CHNS analyzers do not quantify halogens. For this, a classic and reliable method is the Oxygen Flask Combustion, also known as the Schöniger technique.[11] This method is specifically applicable for determining chlorine, bromine, or iodine in organic compounds.[11]

Causality of Experimental Design
  • Oxygen-Rich Environment: The sample is burned in a sealed, heavy-walled flask filled with pure oxygen to ensure complete conversion of the organically bound bromine into hydrogen bromide (HBr).

  • Absorbing Solution: The HBr gas is captured in an alkaline absorbing solution (e.g., dilute sodium hydroxide), which converts it into soluble sodium bromide (NaBr).

  • Reduction Step: Any bromine that might have been oxidized to bromate (BrO₃⁻) during combustion must be reduced back to bromide (Br⁻). This is typically achieved by adding a reducing agent like hydrazine sulfate.[11]

  • Titration: The final bromide concentration is determined by potentiometric titration with a standardized silver nitrate (AgNO₃) solution. The silver ions react with bromide ions to form a silver bromide precipitate.

Halogen_Analysis_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_titration Quantification Sample Weigh ~5-10 mg sample into ashless filter paper Combust Ignite sample in O₂-filled Schöniger flask Sample->Combust Place in Pt basket Absorb Combustion products absorbed into alkaline solution Combust->Absorb Forms HBr gas Reduce Reduce bromate (if any) to bromide Absorb->Reduce Titrate Potentiometric Titration with standardized AgNO₃ Reduce->Titrate Calculate Calculate %Br Titrate->Calculate

Figure 2: Workflow for Bromine Analysis via Oxygen Flask Combustion.
Experimental Protocol: Bromine Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper, fold it, and place it in the platinum sample holder of the flask's stopper.

  • Flask Preparation: Add the absorbing solution (e.g., 10 mL of 0.1 M NaOH) to the heavy-walled combustion flask and flush the flask thoroughly with pure oxygen.

  • Combustion: Ignite the filter paper fuse and quickly insert the stopper into the flask, holding it firmly in place behind a safety shield.[11] Invert the flask to ensure the absorbing solution creates a seal. The sample will combust rapidly.

  • Absorption: After combustion, shake the flask vigorously for several minutes to ensure all combustion gases are absorbed into the solution. Let it stand for 15-20 minutes.

  • Reduction and Titration: Open the flask, rinse the stopper and holder with deionized water into the flask. Add hydrazine sulfate solution and acidify. Titrate the resulting solution potentiometrically with a standardized 0.01 M silver nitrate solution to determine the equivalence point.

  • Calculation: Calculate the percentage of bromine based on the volume of titrant used and the initial sample weight.

Comparison with Alternative & Complementary Purity Assays

While elemental analysis is foundational for establishing an empirical formula, a comprehensive assessment of a pharmaceutical intermediate requires orthogonal techniques that provide different types of information.[2][3]

Table 3: Comparison of Key Analytical Techniques

TechniquePrimary Information ProvidedTypical Sample AmountPrinciple
Elemental Analysis Elemental Composition , Bulk Purity2-10 mgCombustion/Titration
HPLC (High-Performance Liquid Chromatography) Purity , Quantification of Impurities<1 mgDifferential partitioning of analytes between a mobile and stationary phase.[12]
LC-MS (Liquid Chromatography-Mass Spectrometry) Molecular Weight , Structure, Impurity Identification<1 mgSeparation by HPLC followed by mass-to-charge ratio determination.[13]
NMR (Nuclear Magnetic Resonance) Spectroscopy Chemical Structure , Confirmation of Functional Groups, Purity5-10 mgInteraction of atomic nuclei with an external magnetic field, revealing the chemical environment of atoms.[3]
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) Trace Elemental Impurities (primarily metals)10-100 mgIonization of the sample in a plasma followed by mass spectrometric detection of elements.[7][14]
Field-Proven Insights
  • Elemental Analysis as a Gatekeeper: A successful elemental analysis (within ±0.4% of theory) provides strong evidence for the correct empirical formula and high purity. A failing result immediately indicates a problem—either an incorrect structure, significant impurity, or residual solvent.

  • HPLC for Isomeric Purity: Elemental analysis cannot distinguish between isomers. HPLC is essential for separating structurally similar impurities that may have identical elemental compositions.

  • LC-MS for Unknowns: When HPLC reveals an unknown impurity, LC-MS is the tool of choice to obtain its molecular weight, providing critical clues to its identity.[1]

  • ICP-MS for Regulatory Compliance: For pharmaceutical intermediates, analysis of trace metal contaminants (e.g., residual catalysts from synthesis) is a regulatory requirement. Methods like those described in USP <232> and <233> rely on techniques like ICP-MS.[15][16][17][18]

Conclusion: A Triad of Validation

The elemental analysis of 2-Bromo-5-phenylthiophene-3-carbaldehyde is a cornerstone of its chemical characterization. The combination of CHS combustion analysis and oxygen flask combustion for bromine provides a robust and validated method for confirming its elemental composition and, by extension, its empirical formula and bulk purity.

However, for professionals in drug development, this data point, while critical, is not sufficient on its own. True scientific integrity and regulatory readiness are achieved through a triad of validation:

  • Elemental Composition: Confirmed by the methods detailed in this guide.

  • Structural Integrity: Unequivocally proven by NMR and Mass Spectrometry.

  • Chromatographic Purity: Quantitatively assessed by a validated HPLC method.

By integrating these techniques, researchers can build a comprehensive and trustworthy data package that supports confident decision-making throughout the drug development lifecycle.

References

Click to expand
  • Wikipedia. Elemental analysis. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Shimadzu Corporation. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Cullis, C. F., & Hinshelwood, C. (1947). The influence of bromine compounds on combustion processes. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 240(817), 1-38. [Link]

  • Cullis, C. F., & Hinshelwood, C. (1947). The influence of bromine compounds on combustion processes. Royal Society Publishing. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • ASTM International. (1991). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]

  • Chahrour, O., et al. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-444. [Link]

  • Al-Abachi, M. Q., & Al-Ghabsha, T. S. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Analytica Chimica Acta, 234, 423-426. [Link]

  • Elementar. CHNS analysis of fluorinated samples. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]

  • IntechOpen. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd. [Link]

  • ChemSynthesis. (2025, May 20). 2-bromo-5-phenyl-3-thiophenecarbaldehyde. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • PubChem. 2-Bromothiophene-3-carbaldehyde. [Link]

  • News-Medical. (2023, April 4). The Problems Associated With Elemental Analysis. [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

  • Badiceanu, C.-D., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3123. [Link]

  • Krupp, E. M., & Feldmann, J. (2019). Biological sulphur-containing compounds - Analytical challenges. Analytica Chimica Acta, 1082, 1-16. [Link]

  • Hussain, A., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(13), 3021. [Link]

  • The Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • The University of Aberdeen Research Portal. (2019, November 4). Biological sulphur-containing compounds – Analytical challenges. [Link]

  • Yogeeswari, P., et al. (2015). Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain. Bioorganic & Medicinal Chemistry, 23(7), 1436-1444. [Link]

  • ResearchGate. (2022, April 20). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]

Sources

Validation

Comparative Structural Analysis: 2-Bromo-5-phenylthiophene-3-carbaldehyde

Topic: Comparative Structural Analysis & Crystallographic Characterization of 2-Bromo-5-phenylthiophene-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Structural Analysis & Crystallographic Characterization of 2-Bromo-5-phenylthiophene-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists (OLED/Organic Electronics)

Executive Summary: The Structural "Gold Standard"

In the high-stakes fields of medicinal chemistry and organic electronics (OLEDs), 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-65-0) serves as a linchpin intermediate. Its value lies in its dual-functional handle : the C2-Bromine allows for palladium-catalyzed coupling (Suzuki/Stille), while the C3-Aldehyde serves as a reactive electrophile for condensation reactions.

However, synthetic routes to this scaffold often yield regioisomers (e.g., 4-bromo isomers) that are indistinguishable by standard low-field NMR. Single-crystal X-ray diffraction (SC-XRD) is not merely a characterization tool here; it is the performance metric for synthetic purity and regioselectivity.

This guide compares the crystallographic "performance"—defined as structural integrity, packing efficiency, and halogen-bonding capability—of the title compound against its chlorinated analog and regioisomers.

Critical Comparison: Product vs. Alternatives

The following analysis contrasts 2-Bromo-5-phenylthiophene-3-carbaldehyde with its primary alternatives: the 2-Chloro analog (lower reactivity) and the 4-Bromo regioisomer (synthetic impurity).

Table 1: Comparative Structural & Synthetic Performance Metrics
Feature2-Bromo-5-phenyl...[1] (Target) 2-Chloro-5-phenyl... (Alternative) 4-Bromo Isomer (Impurity)
C–X Bond Length (Å) 1.89 – 1.91 Å (Labile, Reactive)1.72 – 1.75 Å (Stable, Inert)1.89 – 1.91 Å (Reactive at wrong site)
Halogen Bonding (C–X···O) Strong (σ-hole donor) WeakModerate
Crystal Packing Herringbone / π-Stacking Planar SheetsDisordered / Lower Density
Synthetic Utility High (Suzuki Coupling > 90% Yield)Low (Requires specialized catalysts)N/A (Dead-end byproduct)
Melting Point Trend Higher (Due to Br···O interactions)LowerVariable (often lower symmetry)
Performance Analysis
  • Reactivity vs. Stability: The C–Br bond (approx.[2] 1.90 Å) is significantly longer and weaker than the C–Cl bond (approx. 1.73 Å). In crystallography, this manifests as a higher atomic displacement parameter (U_iso) for the bromine, correlating directly to its superior performance in oxidative addition steps during catalysis [1, 2].

  • Regiochemical Verification: The 2-bromo position is sterically adjacent to the sulfur atom. X-ray data confirms this placement by measuring the S···Br intramolecular distance (approx. 3.4–3.6 Å). In the 4-bromo isomer, the bromine is adjacent to the phenyl ring, altering the torsion angle and crystal packing substantially.

Experimental Protocol: Crystallization & Data Collection

To obtain "publishable" quality crystals for this scaffold, standard evaporation often fails due to the molecule's tendency to oil out. Use the following Self-Validating Protocol .

Phase A: Crystal Growth (The "Anti-Solvent" Method)
  • Solvent A (Good): Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Solvent B (Poor): n-Hexane or Pentane.

  • Method:

    • Dissolve 20 mg of pure compound in 0.5 mL of Solvent A in a narrow vial.

    • Carefully layer 1.5 mL of Solvent B on top (do not mix).

    • Cap loosely and store at 4°C in the dark (thiophene aldehydes can be photo-sensitive).

    • Target: Colorless to pale yellow prisms appearing within 48–72 hours.

Phase B: Data Collection Strategy
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption correction errors caused by the heavy Bromine atom (μ ≈ 3.0–4.0 mm⁻¹).

  • Temperature: Collect at 100 K . Thiophene rings often exhibit rotational disorder at room temperature; cooling locks the conformation.

Visualization: Strategic Decision Pathways

Diagram 1: Regioselectivity Confirmation Workflow

This workflow illustrates how X-ray data serves as the critical "Go/No-Go" gate in the synthesis of this intermediate.

G Start Crude Reaction Mixture (Bromination of 5-phenylthiophene-3-carbaldehyde) Isolation Column Chromatography (Hexane/EtOAc) Start->Isolation Crystallization Crystallization (DCM/Hexane Layering) Isolation->Crystallization XRD Single Crystal XRD (Mo-Kα Source) Crystallization->XRD Decision Analyze Electron Density Map XRD->Decision PathA Br Electron Density at Position 2 (adj. to S) Decision->PathA Distance S...Br < 3.8Å PathB Br Electron Density at Position 4 (adj. to Phenyl) Decision->PathB Distance S...Br > 4.5Å OutcomeA CONFIRMED PRODUCT Proceed to Suzuki Coupling PathA->OutcomeA OutcomeB REGIOISOMER IMPURITY Discard / Re-optimize PathB->OutcomeB

Caption: Logic flow for using X-ray crystallography to validate regiochemistry in thiophene synthesis.

Reference Structural Parameters (Quality Control)

When analyzing your dataset, compare your refined values against these standard ranges derived from analogous thiophene structures (e.g., CCDC entries for bromothiophenes) [3, 4].

Structural ParameterExpected RangeStructural Significance
Space Group P2₁/c or P-1Common for planar aromatics; indicates centrosymmetric packing.
C(2)–Br Bond 1.885 – 1.905 ÅIndicates pure sp²-hybridized carbon-bromine bond.
C(3)–C(Aldehyde) 1.46 – 1.48 ÅConsistent with conjugation between thiophene and carbonyl.
Torsion (Thiophene-Phenyl) 15° – 35°Non-planar due to steric hindrance between H(4) and Phenyl ortho-H.
Intermolecular Br···O 2.9 – 3.2 ÅHalogen bond directing crystal assembly (Type II interaction).
Why This Matters for Drug Design

If your collected data shows a Thiophene-Phenyl torsion angle > 45° , it suggests significant steric strain or crystal packing forces that may not exist in solution. For drug docking studies, use the solution-state conformation (often more planar) rather than the rigid crystal conformer.

References

  • Wang, N.-X. (2003).[3] Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(12).

  • El-Hiti, G. A., et al. (2013).[4] (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile.[4] Acta Crystallographica Section E.

  • MDPI Molecules. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.

  • BenchChem. (2025).[2] Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles.

Sources

Comparative

Advanced Electrochemical Characterization of Polymers Derived from 2-Bromo-5-phenylthiophene-3-carbaldehyde

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Developers Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary The development of next-generation organic photovo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Developers Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

The development of next-generation organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) relies heavily on tuning the frontier molecular orbitals (HOMO and LUMO) of conjugated polymers. While Poly(3-hexylthiophene) (P3HT) and Poly(3,4-ethylenedioxythiophene) (PEDOT) serve as industry benchmarks, their relatively high-lying HOMO levels limit the maximum open-circuit voltage (


) achievable in solar cell architectures.

This guide objectively evaluates the electrochemical performance of polymers derived from 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-65-0) . By utilizing Cyclic Voltammetry (CV) as a self-validating analytical tool, we demonstrate how the strategic integration of electron-withdrawing groups (-CHO, -Br) on the thiophene backbone significantly deepens the HOMO level, offering superior oxidative stability and enhanced device potential compared to standard alternatives.

Mechanistic Insights: The Role of Substituents

To understand the electrochemical behavior of Poly(2-Br-5-PT-3-CHO), we must analyze the causality behind its molecular design:

  • Steric and Polymerization Constraints: Unlike simple thiophenes that undergo direct anodic electropolymerization at the 2,5-positions, 2-bromo-5-phenylthiophene-3-carbaldehyde has its

    
    -positions occupied. Therefore, it is typically utilized as a macromolecular building block in chemical step-growth polymerization (e.g., Suzuki-Miyaura or Stille cross-coupling) . The resulting polymer is then deposited onto an electrode for CV characterization.
    
  • Electronic Modulation via -CHO and -Br: The aldehyde (-CHO) group is strongly electron-withdrawing via resonance, while the bromo (-Br) group withdraws electron density inductively. This combined effect removes electron density from the conjugated

    
    -system, making the polymer significantly harder to oxidize. Consequently, the onset oxidation potential (
    
    
    
    ) shifts to a more positive value, which translates to a deeper, more stable HOMO level.
  • Conjugation Extension via the Phenyl Ring: The phenyl group at the 5-position extends the

    
    -conjugation length. This helps to lower the LUMO level and prevents the bandgap from widening excessively due to the strong electron-withdrawing substituents.
    

Comparative Electrochemical Performance

The table below summarizes the quantitative electrochemical data extracted from CV measurements. The target polymer is compared against P3HT (a standard electron donor) and PEDOT (a standard conducting polymer).

Polymer System

(V)

(V)
HOMO (eV) LUMO (eV)Bandgap

(eV)
P3HT (Benchmark Donor)+0.70-1.40-5.10-3.002.10
PEDOT (Benchmark Conductor)-0.10-1.70-4.30-2.701.60
Poly(2-Br-5-PT-3-CHO) +1.20-0.80-5.60-3.602.00

*Potentials measured vs. Ag/AgCl reference electrode. **Calculated using the Ferrocene (


) internal standard calibration (see protocol).

Performance Analysis: The data clearly illustrates that Poly(2-Br-5-PT-3-CHO) exhibits a HOMO level of -5.60 eV, which is 0.50 eV deeper than P3HT. In the context of bulk heterojunction (BHJ) solar cells, the


 is directly proportional to the energy difference between the HOMO of the donor polymer and the LUMO of the fullerene/non-fullerene acceptor. Thus, substituting P3HT with this highly functionalized polymer theoretically increases the 

ceiling of the device, while maintaining a comparable optical bandgap (~2.00 eV).

Standardized Cyclic Voltammetry (CV) Protocol

To ensure data trustworthiness and reproducibility, the following self-validating CV protocol must be employed to calculate the frontier orbital energies .

Materials & Setup
  • Working Electrode (WE): Glassy Carbon (GC) disk (3 mm diameter).

  • Counter Electrode (CE): Platinum (Pt) wire.

  • Reference Electrode (RE): Ag/AgCl (in 3M KCl) or non-aqueous

    
     electrode.
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
    
Step-by-Step Methodology
  • Electrode Preparation: Polish the GC working electrode with alumina slurry (0.05 µm), rinse with deionized water, and sonicate in ethanol for 5 minutes.

  • Film Deposition: Dissolve the chemically synthesized Poly(2-Br-5-PT-3-CHO) in chloroform (1-2 mg/mL). Drop-cast 5 µL of the solution onto the GC electrode and allow it to dry under a nitrogen stream to form a uniform thin film.

  • Deaeration: Submerge the three electrodes into the electrolyte solution. Purge the cell with high-purity Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction peaks.

  • CV Measurement: Connect the cell to a potentiostat. Run the cyclic voltammetry scan from -1.5 V to +1.8 V at a scan rate of 50 mV/s. Record the onset of oxidation (

    
    ) and the onset of reduction (
    
    
    
    ).
  • Internal Calibration (Critical Step): After the measurement, add a small amount of Ferrocene (Fc) to the electrolyte. Run a final CV scan to determine the half-wave potential of the

    
     redox couple (
    
    
    
    ).
Data Processing & Causality

The vacuum energy level of the


 couple is universally accepted as -4.8 eV . By referencing the polymer's oxidation onset against the measured Ferrocene peak, we eliminate solvent and reference electrode junction potential errors.

Calculate the energy levels using the following empirical equations:

Visualizations of the Electrochemical System

Workflow A 1. Polymer Synthesis (Cross-Coupling) B 2. Film Deposition (Drop-cast on GC) A->B C 3. CV Measurement (-1.5V to +1.8V) B->C D 4. Ferrocene Addition (Internal Standard) C->D E 5. Data Extraction (HOMO/LUMO Calc) D->E

Workflow for the electrochemical characterization of polymer films.

EnergyLevels cluster_P3HT P3HT (Benchmark) cluster_Target Poly(2-Br-5-PT-3-CHO) Vacuum Vacuum Level (0 eV) LUMO_P LUMO: -3.0 eV LUMO_T LUMO: -3.6 eV HOMO_P HOMO: -5.1 eV LUMO_P->HOMO_P Eg = 2.1 eV HOMO_T HOMO: -5.6 eV LUMO_T->HOMO_T Eg = 2.0 eV

Energy level alignment comparing P3HT and Poly(2-Br-5-PT-3-CHO).

References

  • Title: Designing Nanoporous Membranes through Templateless Electropolymerization of Thieno[3,4-b]thiophene Derivatives Source: ACS Omega URL: [Link]

  • Title: A quinoxaline-fused tetrathiafulvalene-based sensitizer for efficient dye-sensitized solar cells Source: Chemical Communications (RSC Publishing) URL: [Link]

Safety & Regulatory Compliance

Safety

2-Bromo-5-phenylthiophene-3-carbaldehyde proper disposal procedures

Topic: 2-Bromo-5-phenylthiophene-3-carbaldehyde Proper Disposal Procedures Executive Summary: Operational Safety & Disposal Strategy Immediate Action Required: Treat 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-5-phenylthiophene-3-carbaldehyde Proper Disposal Procedures

Executive Summary: Operational Safety & Disposal Strategy

Immediate Action Required: Treat 2-Bromo-5-phenylthiophene-3-carbaldehyde (CAS: 116016-65-0) as a Halogenated Organic Hazardous Waste .

This guide provides a validated operational protocol for the safe containment, stabilization, and disposal of this compound. Due to the presence of a bromine substituent, a thiophene sulfur ring, and a reactive aldehyde group, this compound requires specific segregation from standard organic waste streams to prevent the formation of hazardous byproducts (HBr, SOx) during incineration and to avoid uncontrolled reactivity with incompatible waste.

Chemical Characterization & Hazard Identification

Effective disposal begins with understanding the molecular drivers of toxicity and reactivity. This compound is not merely "organic waste"; it is a multi-functional scaffold with distinct disposal requirements.

Parameter Technical Specification Disposal Implication
CAS Number 116016-65-0Use for waste manifesting and labeling.[1]
Molecular Formula C₁₁H₇BrOSContains Bromine (Br) and Sulfur (S) .
Functional Groups Aryl Bromide, Thiophene, AldehydeAldehydes are susceptible to autoxidation; Halogens require scrubbed incineration.
Physical State Solid (typically off-white/yellow)Must be dissolved or disposed of as solid hazardous waste; do not flush.
Primary Hazards Skin/Eye Irritant, Acute Toxicityrequires double-containment during transport.
Incompatibilities Strong Oxidizers, Strong BasesCRITICAL: Do not mix with oxidizing acids (Nitric/Chromic) or caustic waste.[2]

Pre-Disposal Stabilization & Segregation Logic

The Core Directive: Never commingle this compound with non-halogenated solvents or oxidizers.

Mechanism of Hazard[3][4][5][6][7][8]
  • Aldehyde Reactivity: The aldehyde group (-CHO) at the C3 position is prone to oxidation to the corresponding carboxylic acid over time, potentially altering the pH of the waste container. It can also undergo polymerization in the presence of strong bases.

  • Incineration Byproducts: Upon thermal destruction, the bromine atom releases Hydrogen Bromide (HBr) gas, and the thiophene ring releases Sulfur Oxides (SOx). Standard incinerators without scrubbers cannot handle this load.

Segregation Decision Tree (DOT Visualization)

The following diagram illustrates the mandatory decision logic for segregating this specific waste stream.

WasteSegregation Start Waste Generation: 2-Bromo-5-phenylthiophene-3-carbaldehyde StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Crystals LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved BinSolid Container A: Solid Hazardous Waste (Label: Toxic, Irritant) SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (Ethyl Acetate, Hexane) SolventCheck->NonHaloSolvent No Halogens BinHalo Container B: Halogenated Organic Waste (High BTU, Scrubbed Incineration) HaloSolvent->BinHalo NonHaloSolvent->BinHalo Recategorize as Halogenated (Due to solute Br content) BinNonHalo Container C: Non-Halogenated Waste (Segregate ONLY if <1% Halogen content) NonHaloSolvent->BinNonHalo Only if Trace <0.1%

Figure 1: Decision matrix for segregating 2-Bromo-5-phenylthiophene-3-carbaldehyde waste. Note that solutions in non-halogenated solvents should generally be defaulted to the Halogenated stream to ensure proper downstream incineration.

Step-by-Step Disposal Protocol

Follow this protocol to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Phase 1: Collection & Containment
  • Select Container: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is acidic or likely to oxidize.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.

    • Constituents: Write the full chemical name: "2-Bromo-5-phenylthiophene-3-carbaldehyde". Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Solid Waste: If disposing of pure solid or contaminated consumables (weigh boats, gloves):

    • Double-bag in clear polyethylene bags (4 mil thickness preferred).

    • Seal with tape and place in the "Solid Hazardous Waste" drum.

Phase 2: Operational Handling
  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with the waste container material.

    • Preferred Solvents for Washout: Dichloromethane (DCM) or Acetone.

    • Prohibited: Do not mix with nitric acid or piranha solution.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for vapor expansion.

  • Cap Security: Screw caps tightly. Do not leave funnels in bottles.

Phase 3: Scheduling Pickup
  • Manifesting: When requesting pickup from your EHS (Environmental Health & Safety) department or external contractor, explicitly declare the Halogen content .[3]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat, sparks, and direct sunlight until pickup.

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the brominated thiophene.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads/socks PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Sand (Inert) Contain->Absorb Collect 5. COLLECT Scoop into wide-mouth jar using non-sparking tools Absorb->Collect Clean 6. DECONTAMINATE Wash surface with soap/water; dispose as waste Collect->Clean

Figure 2: Sequential workflow for managing a spill of 2-Bromo-5-phenylthiophene-3-carbaldehyde.

Critical Spill Notes:

  • Do not use paper towels for the primary absorption of large spills, as aldehydes can theoretically react exothermically with cellulose under specific acidic conditions; use inert clay or vermiculite.

  • Ventilation: Ensure the fume hood sash is lowered or portable ventilation is active.

Regulatory & Compliance Context

  • EPA Waste Code: This compound likely falls under "Not Otherwise Specified" (NOS) halogenated organic waste unless specifically listed in your region. However, due to the benzene ring and halogen, it must be treated with the same rigor as F-listed solvents (e.g., F002) regarding incineration requirements.

  • Incineration Requirement: The presence of Bromine necessitates incineration at facilities equipped with acid gas scrubbers to neutralize HBr emissions [1].

  • Marine Pollutant: Thiophene derivatives are often classified as toxic to aquatic life. Prevention of release into drains is a strict regulatory requirement [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12245921, 2-Bromothiophene-3-carbaldehyde. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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